molecular formula C6H11O7- B1237863 D-gluconate CAS No. 608-59-3

D-gluconate

货号: B1237863
CAS 编号: 608-59-3
分子量: 195.15 g/mol
InChI 键: RGHNJXZEOKUKBD-SQOUGZDYSA-M
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

D-gluconate is a gluconate having D-configuration. It has a role as a metabolite and a human metabolite. It is a conjugate base of a D-gluconic acid.

Structure

3D Structure

Interactive Chemical Structure Model





属性

CAS 编号

608-59-3

分子式

C6H11O7-

分子量

195.15 g/mol

IUPAC 名称

(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate

InChI

InChI=1S/C6H12O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-5,7-11H,1H2,(H,12,13)/p-1/t2-,3-,4+,5-/m1/s1

InChI 键

RGHNJXZEOKUKBD-SQOUGZDYSA-M

SMILES

C(C(C(C(C(C(=O)[O-])O)O)O)O)O

手性 SMILES

C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O

规范 SMILES

C(C(C(C(C(C(=O)[O-])O)O)O)O)O

颜色/形态

Powder or granular

物理描述

Solid;  [HSDB] White granular solid;  [MSDSonline]

同义词

oron gluconate
D-gluconate
D-gluconic acid
dextronic acid
gluconate
gluconic acid
gluconic acid, (113)indium-labeled
gluconic acid, (14)C-labeled
gluconic acid, (159)dysprosium-labeled salt
gluconic acid, (99)technecium (5+) salt
gluconic acid, 1-(14)C-labeled
gluconic acid, 6-(14)C-labeled
gluconic acid, aluminum (3:1) salt
gluconic acid, ammonium salt
gluconic acid, calcium salt
gluconic acid, cesium(+3) salt
gluconic acid, cobalt (2:1) salt
gluconic acid, copper salt
gluconic acid, Fe(+2) salt, dihydrate
gluconic acid, lanthanum(+3) salt
gluconic acid, magnesium (2:1) salt
gluconic acid, manganese (2:1) salt
gluconic acid, monolithium salt
gluconic acid, monopotassium salt
gluconic acid, monosodium salt
gluconic acid, potassium salt
gluconic acid, sodium salt
gluconic acid, strontium (2:1) salt
gluconic acid, tin(+2) salt
gluconic acid, zinc salt
lithium gluconate
magnerot
magnesium gluconate
maltonic acid
manganese gluconate
pentahydroxycaproic acid
sodium gluconate
zinc gluconate

产品来源

United States

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to D-Gluconate: Chemical Structure, Properties, and Biological Significance

Abstract

This compound, the conjugate base of D-gluconic acid, is a naturally occurring carbohydrate acid with significant roles in metabolism and diverse industrial applications.[1][2][3] Arising from the oxidation of glucose, it is found in fruits, honey, and wine.[1] Due to its low toxicity and strong chelating properties, this compound and its salts are widely utilized in the pharmaceutical, food, and cosmetic industries. In medicine, it serves as a biologically neutral carrier for mineral cations like calcium, zinc, and iron to treat deficiencies.[3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological roles, and relevant experimental methodologies for this compound, tailored for professionals in research and drug development.

Chemical Structure and Identification

This compound is the anion formed from D-gluconic acid, which is the carboxylic acid derivative of D-glucose.[1] In aqueous solutions at physiological pH, the equilibrium favors the gluconate anion.[5] The structure consists of a six-carbon chain with five hydroxyl groups and a carboxylate group at the C1 position.

  • Chemical Name: this compound[6]

  • IUPAC Name: (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate[7]

  • Molecular Formula: C₆H₁₁O₇⁻[7]

  • Canonical SMILES: C(--INVALID-LINK--[O-])O)O)O">C@HO)O[7]

  • InChI Key: RGHNJXZEOKUKBD-SQOUGZDYSA-M[7]

The D-configuration refers to the stereochemistry at the chiral centers, identical to that of D-glucose. The gluconate anion exhibits a nearly planar zig-zag carbon-chain conformation.[8]

Physicochemical Properties

This compound and its salts are characterized by their high water solubility and low toxicity. The properties of D-gluconic acid and its common salts are summarized below.

PropertyValueReference
Molecular Weight 195.15 g/mol (this compound ion)[7]
196.16 g/mol (D-gluconic acid)[2][3]
Appearance White crystalline powder (salts)[6]
Melting Point 131 °C (D-gluconic acid)[3][6]
Boiling Point 673.6 °C at 760 mmHg (D-gluconic acid)[6]
Solubility in Water High; 100 g/L (this compound)[6]
316 g/L (D-gluconic acid)[3]
590 g/L (Sodium gluconate)[9]
30 g/L (Calcium gluconate)[9]
pKa (D-gluconic acid) 3.86[3]
LogP -7.14 (estimated)[6]
Toxicity (Oral Rat LD50) > 5,000 mg/kg (for Zinc gluconate)[6]

Biological Roles and Metabolic Pathways

This compound is a key intermediate in carbohydrate metabolism in many organisms, from bacteria to humans.[9] Its primary metabolic significance lies in its connection to the Pentose Phosphate Pathway (PPP) via the "gluconate shunt."

The Gluconate Shunt

The gluconate shunt is a metabolic route that bypasses the initial, rate-limiting step of the PPP, which is catalyzed by glucose-6-phosphate dehydrogenase.[10] This pathway involves two main enzymatic steps:

  • Glucose Dehydrogenase: D-glucose is oxidized to D-glucono-1,5-lactone, which then hydrolyzes (spontaneously or enzymatically via gluconolactonase) to this compound.[10][11]

  • Gluconokinase: this compound is phosphorylated by gluconokinase (GntK) to form 6-phospho-D-gluconate.[10][11]

Once 6-phospho-D-gluconate is formed, it directly enters the oxidative phase of the Pentose Phosphate Pathway, where it is further metabolized to produce NADPH and precursors for nucleotide biosynthesis.[5] This shunt is particularly important in organisms that utilize the Entner-Doudoroff (ED) pathway for glucose degradation, but gluconokinase activity has also been confirmed in mammals, including humans.[5][10][11]

Gluconate_Metabolic_Pathways cluster_main Central Glucose Metabolism Glucose D-Glucose G6P Glucose-6-Phosphate Glucose->G6P Hexokinase Gluconolactone D-Glucono-1,5-lactone Glucose->Gluconolactone Glucose Dehydrogenase PPP Pentose Phosphate Pathway (PPP) G6P->PPP G6P Dehydrogenase (Rate-limiting step) Glycolysis Glycolysis G6P->Glycolysis Gluconate This compound Gluconolactone->Gluconate Gluconolactonase P6G 6-Phospho-D-gluconate Gluconate->P6G Gluconokinase P6G->PPP Enters PPP ED_Pathway Entner-Doudoroff Pathway P6G->ED_Pathway Enters ED Pathway (in some bacteria)

Figure 1. Metabolic fate of D-glucose via the Gluconate Shunt.
Role in Drug Development and Therapy

This compound's primary role in pharmaceuticals is as a highly soluble, non-toxic counter-ion for delivering mineral supplements.[3] This application leverages its excellent chelating ability for divalent cations.

Recent research has also explored potential direct therapeutic roles for gluconate. For instance, it has been shown to inhibit the plasma membrane citrate transporter (pmCiC), which is upregulated in some cancer cells.[4] By blocking citrate uptake, gluconate can alter tumor metabolism and reduce growth, suggesting its potential as an anti-cancer agent.[4] Additionally, sodium gluconate has demonstrated antioxidant and anti-inflammatory properties, reducing nitric oxide and inflammatory cytokines like IL-1β and IL-6.[12]

Experimental Protocols

The quantification of this compound is crucial for research in metabolism, food science, and pharmacology. The most common method is a colorimetric enzymatic assay.

Quantification of this compound by Enzymatic Assay

This protocol is based on commercially available kits (e.g., from Sigma-Aldrich, Megazyme, Abcam) which offer a simple and sensitive method for this compound quantification.[13][14]

Principle: The assay employs a coupled enzyme reaction. First, gluconate kinase phosphorylates this compound to this compound-6-phosphate, consuming ATP. Then, 6-phosphogluconate dehydrogenase (6-PGDH) oxidizes this compound-6-phosphate, which results in the reduction of a probe to produce a colorimetric signal (typically measured at 450 nm) or the reduction of NADP+ to NADPH (measured at 340 nm).[15] The signal generated is directly proportional to the amount of this compound in the sample.[16]

Methodology:

  • Sample Preparation:

    • Liquid Samples (e.g., wine, fruit juice): Clear, colorless, and near-neutral samples can be used directly or after dilution.[15] Colored samples may require treatment with polyvinylpolypyrrolidone (PVPP) to remove interfering substances. Acidic samples should be neutralized to ~pH 8.[15]

    • Tissue Samples (~10 mg): Homogenize on ice in 100 µL of ice-cold Assay Buffer. Centrifuge at 10,000 x g for 5 minutes to pellet insoluble material. The resulting supernatant is used for the assay.

    • Cell Samples (~1 x 10⁶ cells): Process similarly to tissue samples.

    • Deproteinization: For samples with high protein content, a deproteinization step using a 10 kDa molecular weight cut-off (MWCO) spin filter or perchloric acid (PCA) precipitation may be necessary.[13]

  • Reagent Preparation:

    • Reconstitute all kit components (Assay Buffer, Enzyme Mixes, Probe, Standard) as per the manufacturer's instructions, typically with ultrapure water or the provided assay buffer.[13] Keep enzymes on ice during use.

  • Assay Procedure:

    • Standard Curve: Prepare a standard curve using the provided this compound standard (e.g., 0, 2, 4, 6, 8, 10 nmol/well).

    • Reaction Setup: Add 1–50 µL of sample or standard to wells of a 96-well plate. Adjust the final volume to 50 µL with Assay Buffer.

    • Master Mix: Prepare a Master Reaction Mix containing Assay Buffer, ATP, Gluconate Probe, and the required enzymes (Converter, Enzyme Mix, Developer).

    • Incubation: Add 50 µL of the Master Reaction Mix to each well. Mix gently and incubate for 30-40 minutes at 37 °C, protected from light.

    • Measurement: Measure the absorbance at the specified wavelength (e.g., 450 nm for colorimetric assays).

  • Calculation:

    • Subtract the absorbance of the 0 (blank) standard from all readings.

    • Plot the standard curve of absorbance vs. nmol of this compound.

    • Determine the amount of this compound in the sample from the standard curve. The concentration is calculated as: Concentration = (Amount of Gluconate / Sample Volume) x Dilution Factor

Experimental_Workflow cluster_prep Sample Types start_node Start prep_sample 1. Sample Preparation start_node->prep_sample Begin Assay end_node End process_node process_node data_node data_node decision_node decision_node Liquid Liquid Sample (Juice, Wine) prep_sample->Liquid Tissue Tissue/Cell Sample prep_sample->Tissue Dilute Dilute Liquid->Dilute Dilute/Neutralize Homogenize Homogenize Tissue->Homogenize Homogenize & Centrifuge Deproteinize_check High Protein? Dilute->Deproteinize_check Homogenize->Deproteinize_check Add_to_plate 2. Add Samples & Standards to 96-well Plate Deproteinize_check->Add_to_plate No Deproteinize Deproteinize (e.g., Spin Filter) Deproteinize_check->Deproteinize Yes Add_master_mix 3. Add Master Reaction Mix Add_to_plate->Add_master_mix Deproteinize->Add_to_plate Incubate 4. Incubate (e.g., 40 min at 37°C) Add_master_mix->Incubate Read_absorbance 5. Measure Absorbance (e.g., 450 nm) Incubate->Read_absorbance Calculate 6. Calculate Concentration (vs. Standard Curve) Read_absorbance->Calculate Calculate->end_node

Figure 2. Workflow for the enzymatic quantification of this compound.

Conclusion

This compound is a versatile molecule with fundamental roles in cellular metabolism and expanding applications in the pharmaceutical industry. Its well-characterized chemical structure and physicochemical properties, combined with its low toxicity, make it an ideal component for drug formulation. Furthermore, emerging research into its direct biological activities, such as the modulation of cancer cell metabolism, opens new avenues for therapeutic development. The availability of robust and sensitive analytical methods allows for its precise quantification, facilitating further investigation into its physiological and pathological roles. This guide provides a foundational resource for scientists and researchers aiming to explore the full potential of this compound in their work.

References

An In-depth Technical Guide to D-Gluconate Biosynthesis in Microorganisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-gluconate, the carboxylate form of D-gluconic acid, is a versatile organic acid with wide-ranging applications in the food, pharmaceutical, and construction industries. In the pharmaceutical sector, it serves as a chelating agent, a component of drug formulations, and a precursor for the synthesis of various therapeutic compounds. Microorganisms, with their diverse metabolic capabilities, offer an efficient and sustainable platform for the production of this compound. This technical guide provides a comprehensive overview of the core this compound biosynthesis pathways in key microorganisms, presents quantitative data for comparative analysis, details relevant experimental protocols, and visualizes the intricate metabolic networks involved.

Core Biosynthetic Pathways

The microbial biosynthesis of this compound from D-glucose primarily occurs through two distinct routes: a direct oxidative pathway in the periplasm and a cytoplasmic pathway integrated with central carbon metabolism.

The Direct Oxidative Pathway

This is the most prominent and efficient pathway for this compound production, particularly in bacteria such as Gluconobacter oxydans and Pseudomonas species. The key reaction is the direct oxidation of glucose in the periplasmic space, catalyzed by a membrane-bound glucose dehydrogenase (mGDH).[1] This enzyme utilizes a pyrroloquinoline quinone (PQQ) cofactor and transfers electrons to the respiratory chain, contributing to ATP generation.[2] The initial product, D-glucono-δ-lactone, is then hydrolyzed to this compound either spontaneously or by the action of a glucono-δ-lactonase.[2][3]

A key advantage of this pathway is that glucose does not need to be transported into the cytoplasm, allowing for rapid and near-quantitative conversion to gluconate, which then accumulates in the medium.[1]

Direct_Oxidative_Pathway Glucose_periplasm D-Glucose (Periplasm) Glucono_lactone D-Glucono-δ-lactone Glucose_periplasm->Glucono_lactone Membrane-bound Glucose Dehydrogenase (mGDH) (PQQ-dependent) Gluconate_periplasm This compound (Periplasm) Glucono_lactone->Gluconate_periplasm Spontaneous hydrolysis or Glucono-δ-lactonase

Diagram 1: The direct oxidative pathway of this compound biosynthesis.
The Cytoplasmic Pathway

In many fungi, such as Aspergillus niger, and also as a secondary route in some bacteria, this compound is synthesized in the cytoplasm.[2][3] The primary enzyme in this pathway is glucose oxidase (GOx), a flavoprotein that catalyzes the oxidation of β-D-glucose to D-glucono-δ-lactone and hydrogen peroxide.[4] The lactone is subsequently hydrolyzed to this compound. The hydrogen peroxide byproduct is typically detoxified by catalases.[2]

In some microorganisms, a cytoplasmic NAD(P)+-dependent glucose dehydrogenase can also contribute to the formation of D-glucono-δ-lactone from intracellular glucose.[2] The resulting this compound can then be phosphorylated by a gluconokinase to enter the pentose phosphate pathway (PPP).[3]

Cytoplasmic_Pathway Glucose_cytoplasm D-Glucose (Cytoplasm) Glucono_lactone_cytoplasm D-Glucono-δ-lactone Glucose_cytoplasm->Glucono_lactone_cytoplasm Glucose Oxidase (GOx) (FAD-dependent) H2O2 H₂O₂ Glucose_cytoplasm->H2O2 Glucose Oxidase (GOx) Gluconate_cytoplasm This compound (Cytoplasm) Glucono_lactone_cytoplasm->Gluconate_cytoplasm Spontaneous hydrolysis or Glucono-δ-lactonase O2_H2O O₂ + H₂O H2O2->O2_H2O Catalase

Diagram 2: The cytoplasmic pathway of this compound biosynthesis.

Quantitative Data on this compound Production

The efficiency of this compound production varies significantly among different microorganisms and is influenced by factors such as the specific strain, fermentation conditions, and genetic modifications.

MicroorganismStrainProduction Titer (g/L)Yield (g/g glucose)Productivity (g/L/h)Reference
Aspergillus nigerWild Type58.46--[5]
Aspergillus nigerMutant99.80--[5]
Gluconobacter oxydansWild Type~117-2.10[2]
Klebsiella pneumoniaeGenetically Modified422--[2]

Table 1: Comparison of this compound Production in Different Microorganisms.

EnzymeMicroorganismKm (mM)Vmax (U/mg)Optimal pHOptimal Temperature (°C)Reference
Glucose OxidaseAspergillus niger UAF-12.56-5.540[6]
Glucose OxidaseAspergillus niger7.1175.5-6.025-30[7]
Glucose OxidaseAspergillus niger IPBCC.08.610270.986630[8]

Table 2: Kinetic Parameters of Key Enzymes in this compound Biosynthesis.

Experimental Protocols

Assay for Glucose Oxidase Activity

This protocol is based on a coupled enzyme assay where the hydrogen peroxide produced by glucose oxidase is used by peroxidase to oxidize a chromogenic substrate.

Materials:

  • 50 mM Sodium Acetate Buffer, pH 5.1

  • o-Dianisidine solution (0.21 mM)

  • 10% (w/v) β-D-Glucose solution

  • Peroxidase solution (60 purpurogallin units/mL)

  • Enzyme sample (cell-free extract or purified enzyme)

  • Spectrophotometer

Procedure:

  • Prepare a reaction cocktail by mixing 192 mL of 0.21 mM o-dianisidine solution with 40 mL of 10% β-D-glucose solution. Equilibrate to 35°C and adjust the pH to 5.1 if necessary.

  • Pipette 2.9 mL of the reaction cocktail into a cuvette.

  • Add 0.1 mL of the peroxidase solution.

  • Initiate the reaction by adding 0.1 mL of the appropriately diluted enzyme sample.

  • Immediately mix by inversion and record the increase in absorbance at 500 nm for at least 5 minutes.

  • The rate of reaction is proportional to the change in absorbance per minute. One unit of glucose oxidase activity is defined as the amount of enzyme that oxidizes 1.0 µmole of β-D-glucose to D-gluconolactone and H₂O₂ per minute at pH 5.1 at 35°C.[9]

Assay for Membrane-Bound Glucose Dehydrogenase Activity (DCPIP-based)

This assay measures the activity of membrane-bound dehydrogenases by monitoring the reduction of the artificial electron acceptor 2,6-dichlorophenolindophenol (DCPIP).[10]

Materials:

  • Phosphate buffer (e.g., 50 mM, pH 6.0)

  • DCPIP solution (e.g., 2 mM)

  • Phenazine methosulfate (PMS) solution (e.g., 20 mM)

  • Substrate solution (e.g., 1 M D-glucose)

  • Whole cells or membrane fraction of the microorganism

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing phosphate buffer, DCPIP, and PMS.

  • Add the whole cells or membrane fraction to the reaction mixture and incubate for a few minutes to establish a baseline.

  • Initiate the reaction by adding the D-glucose substrate.

  • Monitor the decrease in absorbance at 600 nm, which corresponds to the reduction of DCPIP.

  • The activity can be calculated using the molar extinction coefficient of DCPIP.

Determination of Gluconate Concentration in Fermentation Broth

High-performance liquid chromatography (HPLC) is a common and accurate method for quantifying gluconate in fermentation samples.

Materials:

  • Fermentation broth sample

  • Syringe filters (0.22 µm)

  • HPLC system with a suitable column (e.g., Aminex HPX-87H) and detector (e.g., refractive index detector).[11]

  • Mobile phase (e.g., dilute sulfuric acid, such as 5 mM H₂SO₄).[11]

  • D-gluconic acid standard solutions of known concentrations.

Procedure:

  • Centrifuge the fermentation broth to remove cells.

  • Filter the supernatant through a 0.22 µm syringe filter.

  • Prepare a standard curve by running D-gluconic acid standards of known concentrations on the HPLC.

  • Inject the filtered sample onto the HPLC column.

  • Identify and quantify the gluconate peak in the sample by comparing its retention time and peak area to the standard curve.

Experimental Workflows

Gene Knockout in Gluconobacter oxydans for Metabolic Engineering

Modifying the metabolic pathways of Gluconobacter oxydans through gene knockouts can be a powerful strategy to enhance the production of specific compounds. A common approach involves homologous recombination.

Gene_Knockout_Workflow cluster_plasmid Plasmid Construction cluster_transformation Transformation and Selection cluster_verification Verification p1 Amplify upstream and downstream flanking regions of the target gene p2 Clone flanking regions into a suicide vector with a selectable marker p1->p2 p3 Transform into E. coli for plasmid propagation p2->p3 t1 Introduce the suicide vector into G. oxydans (e.g., by electroporation) p3->t1 t2 Select for single-crossover homologous recombinants on selective medium t1->t2 t3 Counter-selection to promote a second crossover event, resulting in gene deletion t2->t3 v1 Verify gene knockout by PCR and sequencing t3->v1 v2 Phenotypic analysis of the knockout mutant v1->v2

References

The Pivotal Role of D-Gluconate and its Congeners in the Pentose Phosphate Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pentose phosphate pathway (PPP) is a crucial metabolic route, operating in parallel to glycolysis, that is central to cellular biosynthesis and the maintenance of redox homeostasis. While glucose-6-phosphate is the primary entry point, the role of D-gluconate and its phosphorylated derivative, 6-phosphogluconate, is of paramount importance, particularly in the oxidative branch of the pathway. This technical guide provides an in-depth exploration of the function of this compound and 6-phosphogluconate within the PPP. It details the enzymatic conversion of 6-phosphogluconate, the regulation of this key step, and the existence of a "gluconate shunt" that offers an alternative entry into the pathway. Furthermore, this document provides detailed experimental protocols for the quantification of key enzymatic activities and metabolite levels, alongside quantitative data to support these methodologies. Visualized pathways and experimental workflows are presented to facilitate a comprehensive understanding of the core concepts.

Introduction: The Pentose Phosphate Pathway

The pentose phosphate pathway (PPP) is a fundamental metabolic pathway that diverges from glycolysis at the level of glucose-6-phosphate.[1] Its primary functions are anabolic rather than catabolic, focusing on the production of:

  • NADPH (Nicotinamide Adenine Dinucleotide Phosphate, reduced): A key reductant in various biosynthetic reactions, including fatty acid and steroid synthesis, and a critical component of the cellular antioxidant defense system.[1][2]

  • Ribose-5-phosphate (R5P): A precursor for the synthesis of nucleotides and nucleic acids (DNA and RNA).[1][2]

  • Erythrose-4-phosphate (E4P): A precursor for the synthesis of aromatic amino acids.[1]

The PPP is divided into two distinct phases: the oxidative phase, which is irreversible and generates NADPH, and the non-oxidative phase, which consists of a series of reversible reactions that interconvert sugar phosphates.[1][3]

The Central Role of 6-Phospho-D-Gluconate

The second step of the oxidative phase of the PPP involves the conversion of 6-phospho-D-gluconate. This metabolite is formed from the hydrolysis of 6-phosphoglucono-δ-lactone.[4]

Enzymatic Conversion by 6-Phosphogluconate Dehydrogenase (6PGDH)

6-Phosphogluconate dehydrogenase (6PGDH) is the key enzyme that catalyzes the oxidative decarboxylation of 6-phospho-D-gluconate to ribulose-5-phosphate.[5] This reaction is a critical source of cellular NADPH.[5] The overall reaction is as follows:

6-phospho-D-gluconate + NADP⁺ → D-Ribulose-5-phosphate + CO₂ + NADPH + H⁺ [5]

The activity of 6PGDH is subject to regulation, with NADPH acting as an inhibitor.[6] This feedback mechanism ensures that the rate of the oxidative PPP is responsive to the cell's demand for NADPH.[7]

Kinetic Parameters of 6-Phosphogluconate Dehydrogenase

The kinetic properties of 6PGDH have been characterized in various organisms. The Michaelis constants (Km) for its substrates, 6-phosphogluconate and NADP⁺, as well as its maximal velocity (Vmax), provide insights into its catalytic efficiency.

ParameterValueOrganism/TissueReference
Km for 6-Phosphogluconate595 ± 213 µMRat Small Intestine[5]
Km for NADP⁺53.03 ± 1.99 µMRat Small Intestine[5]
Vmax8.91 ± 1.92 U/mg proteinRat Small Intestine[5]

The Gluconate Shunt: An Alternative Entry to the PPP

While the canonical PPP begins with the dehydrogenation of glucose-6-phosphate, some organisms and cell types can utilize an alternative route known as the gluconate shunt.[8] This pathway allows for the entry of glucose into the PPP, bypassing the initial, rate-limiting step catalyzed by glucose-6-phosphate dehydrogenase.[8]

The gluconate shunt involves two key enzymatic steps:

  • Glucose dehydrogenase oxidizes glucose to this compound.[8]

  • Gluconate kinase then phosphorylates this compound to produce 6-phosphogluconate, which directly enters the oxidative phase of the PPP.[8]

This shunt provides metabolic flexibility, allowing cells to channel glucose into the PPP for NADPH and precursor production, even when the primary entry point is constrained.[8]

gluconate_shunt cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway cluster_shunt Gluconate Shunt Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Hexokinase Gluconate This compound Glucose->Gluconate Glucose Dehydrogenase 6PGL 6-Phosphoglucono- δ-lactone G6P->6PGL G6PD + NADP⁺ → NADPH 6PG 6-Phospho-D-gluconate 6PGL->6PG 6-Phosphogluconolactonase Ru5P Ribulose-5-Phosphate 6PG->Ru5P 6PGDH + NADP⁺ → NADPH Gluconate->6PG Gluconate Kinase

Figure 1. The Gluconate Shunt as an alternative entry point into the Pentose Phosphate Pathway.

Experimental Protocols

Assay for 6-Phosphogluconate Dehydrogenase (6PGDH) Activity

This protocol describes a continuous spectrophotometric rate determination assay for measuring 6PGDH activity by monitoring the production of NADPH.[5][9]

Principle: The enzymatic activity of 6PGDH is determined by measuring the increase in absorbance at 340 nm, which is characteristic of NADPH formation.[5] The rate of this increase is directly proportional to the 6PGDH activity in the sample.[5]

Materials:

  • 100 mM Glycylglycine Buffer (pH 7.5)[5]

  • 100 mM 6-Phosphogluconate solution[5]

  • 60 mM NADP⁺ solution (prepare fresh)[5]

  • Enzyme sample (e.g., cell lysate, purified protein)

  • UV-Vis spectrophotometer and cuvettes

Procedure:

  • Prepare a reaction mixture in a cuvette by combining the following reagents in the specified final concentrations:

    • 94 mM Glycylglycine Buffer[5]

    • 1.7 mM 6-Phosphogluconate[5]

    • 2.0 mM NADP⁺[5]

  • Equilibrate the mixture to the desired temperature (e.g., 25°C or 37°C).

  • Initiate the reaction by adding the enzyme sample.

  • Immediately monitor the change in absorbance at 340 nm over time.

  • Calculate the rate of change in absorbance per minute (ΔA₃₄₀/min) from the linear portion of the curve.

  • A blank reaction without the enzyme sample should be run to correct for any non-enzymatic reduction of NADP⁺.

Data Analysis: The activity of 6PGDH can be calculated using the Beer-Lambert law, where the molar extinction coefficient of NADPH at 340 nm is 6220 M⁻¹cm⁻¹.

six_pgdh_assay_workflow prep Prepare Reaction Mixture (Buffer, 6-PG, NADP⁺) equilibrate Equilibrate to Assay Temperature prep->equilibrate initiate Initiate Reaction (Add Enzyme Sample) equilibrate->initiate monitor Monitor Absorbance at 340 nm (Kinetic) initiate->monitor calculate Calculate ΔA₃₄₀/min from Linear Phase monitor->calculate analyze Determine Enzyme Activity calculate->analyze

Figure 2. Experimental workflow for the 6-Phosphogluconate Dehydrogenase activity assay.

Quantification of PPP Metabolites by Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol provides a general framework for the quantitative analysis of PPP intermediates, including 6-phosphogluconate, using LC-MS.[10][11]

Principle: This method allows for the separation, identification, and quantification of multiple metabolites in a complex biological sample. The use of isotope-coded internal standards can improve quantification accuracy by correcting for matrix effects.[10]

Materials:

  • Biological sample (e.g., cell culture, tissue homogenate)

  • Cold extraction solvent (e.g., 80% methanol)

  • Liquid chromatography system coupled to a mass spectrometer (LC-MS)

  • Appropriate chromatography column (e.g., reversed-phase)

  • Internal standards (optional, but recommended)

Procedure:

  • Metabolite Extraction:

    • Quench metabolic activity rapidly, for example, by flash-freezing the sample in liquid nitrogen.

    • Add cold extraction solvent to the sample.

    • Lyse the cells (e.g., by sonication or bead beating) on ice.

    • Incubate on ice to ensure complete extraction.

    • Clarify the extract by centrifugation at high speed and low temperature to remove cell debris.

  • Sample Preparation for LC-MS:

    • Transfer the supernatant containing the metabolites to a new tube.

    • The sample may require derivatization to improve chromatographic separation and detection sensitivity.

  • LC-MS Analysis:

    • Inject the prepared sample into the LC-MS system.

    • Separate the metabolites using a suitable chromatographic gradient.

    • Detect the metabolites using the mass spectrometer in either full scan or selected ion monitoring (SIM) mode.

  • Data Analysis:

    • Identify metabolites based on their retention times and mass-to-charge ratios (m/z).

    • Quantify the metabolites by integrating the peak areas and comparing them to a standard curve or an internal standard.

lc_ms_workflow sample_prep Sample Collection & Quenching extraction Metabolite Extraction (Cold Solvent) sample_prep->extraction clarification Sample Clarification (Centrifugation) extraction->clarification lc_ms_analysis LC-MS Analysis clarification->lc_ms_analysis data_processing Data Processing (Peak Integration) lc_ms_analysis->data_processing quantification Metabolite Quantification data_processing->quantification

Figure 3. General workflow for the quantification of Pentose Phosphate Pathway metabolites by LC-MS.

Conclusion

This compound and its phosphorylated form, 6-phosphogluconate, are integral to the function and regulation of the pentose phosphate pathway. As a key intermediate, 6-phosphogluconate is the substrate for the NADPH-producing enzyme 6PGDH. The existence of the gluconate shunt highlights the metabolic versatility of cells in directing glucose flux into the PPP. The experimental protocols detailed in this guide provide robust methods for investigating the role of these metabolites and the associated enzymatic activities. A thorough understanding of these aspects of the PPP is crucial for researchers in various fields, including metabolism, oncology, and drug development, as targeting this pathway holds therapeutic potential.

References

The Ubiquitous Presence of D-Gluconate in the Plant Kingdom: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-gluconate, the conjugate base of D-gluconic acid, is a naturally occurring carbohydrate acid found throughout the plant kingdom, as well as in fruits and honey[1]. Arising from the simple oxidation of glucose, this molecule plays a role in primary metabolism and has garnered interest for its potential applications in various industries. This technical guide provides a comprehensive overview of the natural occurrence of this compound in plants and fruits, detailing its metabolic context, methods for its quantification, and an exploration of its potential physiological roles.

Natural Occurrence and Quantitative Data

This compound is a constituent of many fruits and vegetables, although its concentration can vary significantly depending on the species, maturity, and environmental conditions. While comprehensive quantitative data across a wide range of plant species remains an area of active research, existing studies provide valuable insights into its prevalence. It is important to distinguish this compound from the related compound D-glucaric acid, which is also found in fruits and vegetables and is sometimes reported in similar contexts.

Published data on D-gluconic acid concentrations in specific fresh fruits and vegetables is sparse in the readily available scientific literature. However, its presence is widely acknowledged in fermented products derived from fruits, such as wine, where it can be present at concentrations up to 0.25%[1][2]. Honey is also a significant natural source, with concentrations reaching up to 1%[1][2]. In one specific case of microbial influence, grapes infected with Botrytis cinerea can exhibit markedly elevated levels of D-gluconic acid, reaching 1-2 g/L.

The following table summarizes available quantitative data on this compound in various plant-derived products. It is important to note the limited scope of currently available data for fresh produce.

Plant/Fruit/ProductThis compound ConcentrationMethod of AnalysisReference(s)
WineUp to 2.5 g/L (0.25%)Enzymatic/Chromatographic[1][2]
HoneyUp to 10 g/kg (1%)Enzymatic/Chromatographic[1][2]
Botrytis-infected Grapes1-2 g/LNot specified

This table will be updated as more quantitative data becomes available.

Metabolic Significance: The Gluconate Shunt

In plants, this compound is an intermediate in a metabolic route known as the "gluconate shunt." This pathway serves as an alternative entry point into the pentose phosphate pathway (PPP), a crucial metabolic cascade for generating NADPH and precursors for nucleotide and amino acid biosynthesis. The gluconate shunt bypasses the initial, often rate-limiting, step of the PPP catalyzed by glucose-6-phosphate dehydrogenase.

The key enzymatic steps of the gluconate shunt are:

  • Oxidation of Glucose: Glucose is oxidized to D-glucono-1,5-lactone, which then hydrolyzes (spontaneously or enzymatically) to this compound. This reaction is catalyzed by glucose dehydrogenase.

  • Phosphorylation of Gluconate: this compound is subsequently phosphorylated by gluconate kinase to produce 6-phospho-D-gluconate, an intermediate of the pentose phosphate pathway.

Gluconate_Shunt Glucose D-Glucose Gluconolactone D-Glucono-1,5-lactone Glucose->Gluconolactone Glucose Dehydrogenase Gluconate This compound Gluconolactone->Gluconate Lactonase or spontaneous hydrolysis SixPG 6-Phospho-D-gluconate Gluconate->SixPG Gluconate Kinase PPP Pentose Phosphate Pathway SixPG->PPP

Figure 1: The Gluconate Shunt Metabolic Pathway.

Potential Signaling Roles of this compound and Other Organic Acids

While this compound is an established metabolic intermediate, its direct role as a signaling molecule in plants is not well-documented. However, organic acids, in general, are increasingly recognized for their involvement in plant signaling pathways, particularly in the context of redox balance and stress responses.

Fluxes through metabolic pathways involving organic acids, such as the pentose phosphate pathway and the TCA cycle, are known to modulate the cellular redox state (e.g., NAD(P)H/NAD(P)+ ratios). These redox fluctuations can act as signals that influence gene expression and physiological responses. For instance, citrate, another organic acid, has been identified as a retrograde signaling molecule that can regulate the expression of nuclear genes.

Therefore, it is plausible that changes in the pool size of this compound, as an intermediate of a key metabolic nexus, could indirectly influence cellular signaling by affecting the overall redox status or the concentrations of other, more direct, signaling molecules. Further research is required to elucidate any specific signaling functions of this compound in plants.

Experimental Protocols for this compound Analysis

Accurate quantification of this compound in plant and fruit matrices is essential for understanding its physiological roles. The following sections detail two common analytical approaches: enzymatic assay and high-performance liquid chromatography (HPLC).

General Sample Preparation for Plant and Fruit Tissues
  • Homogenization: Weigh a representative sample of the plant or fruit tissue. Homogenize the tissue in a suitable buffer (e.g., ice-cold assay buffer for enzymatic assays or a solvent mixture for HPLC) to create a uniform slurry.

  • Extraction: Macerate the homogenate for a defined period to ensure complete extraction of this compound.

  • Clarification: Centrifuge the extract at high speed (e.g., 10,000 x g) to pellet cellular debris.

  • Filtration: Filter the supernatant through a 0.45 µm or 0.22 µm syringe filter to remove any remaining particulate matter.

  • Deproteinization (if necessary): For enzymatic assays, it may be necessary to remove proteins that could interfere with the assay. This can be achieved by ultrafiltration using a molecular weight cut-off filter (e.g., 10 kDa).

  • Decolorization (if necessary): For colored extracts (e.g., from berries), treatment with polyvinylpolypyrrolidone (PVPP) can remove pigments that may interfere with spectrophotometric or chromatographic detection.

Sample_Prep_Workflow start Plant/Fruit Tissue homogenize Homogenization in Buffer start->homogenize extract Extraction homogenize->extract centrifuge Centrifugation (e.g., 10,000 x g) extract->centrifuge supernatant Collect Supernatant centrifuge->supernatant filter Filtration (0.22-0.45 µm) supernatant->filter deproteinize Deproteinization (e.g., 10 kDa cutoff) filter->deproteinize decolorize Decolorization (PVPP) deproteinize->decolorize end Analyte for Assay/HPLC decolorize->end

Figure 2: General Workflow for Plant/Fruit Sample Preparation.
Enzymatic Assay for this compound Quantification

This method relies on a series of coupled enzymatic reactions that result in the production of a chromophore that can be measured spectrophotometrically. Commercial kits are available for this purpose. The principle involves the phosphorylation of this compound to 6-phospho-D-gluconate, followed by the oxidative decarboxylation of 6-phospho-D-gluconate, which reduces NADP+ to NADPH. The increase in absorbance at 340 nm due to the formation of NADPH is directly proportional to the initial concentration of this compound.

Materials:

  • This compound Assay Kit (containing assay buffer, enzymes, cofactors, and standards)

  • Spectrophotometer capable of measuring absorbance at 340 nm

  • Micropipettes and tips

  • 96-well microplate (for microplate assays) or cuvettes

Protocol (based on commercially available kits):

  • Standard Curve Preparation: Prepare a series of this compound standards of known concentrations in the assay buffer.

  • Sample Preparation: Prepare plant/fruit extracts as described in the general sample preparation section. Dilute the extracts if necessary to bring the this compound concentration within the linear range of the assay.

  • Reaction Setup:

    • Pipette the prepared standards and samples into separate wells of a 96-well plate or cuvettes.

    • Prepare a master mix of the reaction components (enzymes, cofactors, and buffer) according to the kit instructions.

    • Add the reaction mix to each well/cuvette.

  • Incubation: Incubate the reaction plate/cuvettes at the recommended temperature for the specified time to allow the enzymatic reactions to proceed to completion.

  • Measurement: Measure the absorbance of each well/cuvette at 340 nm.

  • Calculation: Subtract the absorbance of the blank (no this compound) from the absorbance of the standards and samples. Plot the absorbance of the standards against their concentrations to generate a standard curve. Use the equation of the standard curve to calculate the this compound concentration in the samples.

High-Performance Liquid Chromatography (HPLC) Method for this compound Analysis

HPLC is a powerful technique for the separation and quantification of organic acids, including this compound, in complex matrices. A common approach for organic acid analysis is reversed-phase HPLC with UV detection at a low wavelength (around 210 nm).

Instrumentation and Conditions (Example):

  • HPLC System: An isocratic or gradient HPLC system with a UV detector. A Refractive Index (RI) detector can also be used, particularly for sugars, but UV is more common for organic acids.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An acidic aqueous buffer, such as 25 mM potassium phosphate monobasic, with the pH adjusted to a low value (e.g., 2.5) with phosphoric acid. The low pH ensures that the organic acids are in their protonated, less polar form, which allows for better retention on the reversed-phase column.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: 25-30 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10-20 µL.

Protocol:

  • Standard Preparation: Prepare a stock solution of D-gluconic acid in the mobile phase. From this stock, prepare a series of calibration standards of known concentrations.

  • Sample Preparation: Prepare plant/fruit extracts as described in the general sample preparation section. The final extract should be in a solvent compatible with the mobile phase.

  • Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the prepared standards and samples.

    • Record the chromatograms and identify the this compound peak based on its retention time compared to the standard.

  • Quantification:

    • Integrate the peak area of the this compound peak in both the standards and the samples.

    • Construct a calibration curve by plotting the peak area of the standards against their concentrations.

    • Use the calibration curve to determine the concentration of this compound in the samples.

Conclusion

This compound is a naturally occurring organic acid in plants and fruits, primarily functioning as an intermediate in the gluconate shunt, which feeds into the pentose phosphate pathway. While its direct role as a signaling molecule is not yet established, its position in central metabolism suggests a potential indirect influence on cellular redox status and signaling. Accurate quantification of this compound is achievable through established enzymatic and HPLC methods, providing researchers with the tools to further investigate its distribution and physiological significance in the plant kingdom. Future research focusing on the systematic quantification of this compound across a wider variety of plant species and developmental stages will be crucial for a more complete understanding of its role in plant biology.

References

D-Gluconate as a Carbon Source for Bacterial Growth: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-gluconate, a six-carbon sugar acid, serves as a valuable carbon and energy source for a wide range of bacteria. Its metabolism is a key aspect of bacterial physiology, particularly in environments where glucose may be scarce or other sugars are more abundant. Understanding the transport, catabolism, and regulation of this compound utilization is crucial for various fields, including microbial physiology, metabolic engineering, and the development of novel antimicrobial strategies. This technical guide provides a comprehensive overview of the core metabolic pathways, regulatory networks, and experimental methodologies used to study this compound metabolism in bacteria, with a focus on model organisms such as Escherichia coli and Pseudomonas species.

Metabolic Pathways for this compound Utilization

Bacteria primarily metabolize this compound through two main pathways: the Entner-Doudoroff (ED) pathway and the Pentose Phosphate (PP) pathway. The entry of gluconate into these pathways is initiated by its transport into the cytoplasm and subsequent phosphorylation.

Transport of this compound

Bacteria have evolved multiple transport systems for the uptake of this compound, often with varying affinities. In E. coli, several permeases are involved, including the high-affinity GntP, GntT, and GntW transporters, and the low-affinity GntU transporter.[1] These transporters are integral membrane proteins that facilitate the movement of gluconate across the cytoplasmic membrane. In Pseudomonas putida, a common carrier is involved in the uptake of both glucose and gluconate.[2]

Phosphorylation of this compound

Once inside the cell, this compound is phosphorylated to 6-phospho-D-gluconate by the enzyme gluconokinase (GntK) , a reaction that consumes one molecule of ATP.[3] This is a critical step that commits gluconate to further metabolism.

The Entner-Doudoroff (ED) Pathway

The ED pathway is a key route for gluconate catabolism in many bacteria, including Pseudomonas species where it is the exclusive route for glucose metabolism.[4][5] In E. coli, the ED pathway is induced in the presence of gluconate.[6][7] The pathway involves two key enzymes:

  • 6-phosphogluconate dehydratase (Edd) : This enzyme catalyzes the dehydration of 6-phospho-D-gluconate to 2-keto-3-deoxy-6-phosphogluconate (KDPG).

  • KDPG aldolase (Eda) : This aldolase cleaves KDPG into one molecule of pyruvate and one molecule of glyceraldehyde-3-phosphate (G3P).

The G3P can then enter the glycolytic pathway to be converted to another molecule of pyruvate. The net yield from the ED pathway is one molecule of ATP, one molecule of NADH, and one molecule of NADPH per molecule of gluconate.[8]

The Pentose Phosphate (PP) Pathway

Alternatively, 6-phospho-D-gluconate can be funneled into the oxidative branch of the Pentose Phosphate (PP) pathway. This pathway is crucial for generating NADPH, which is essential for reductive biosynthesis, and for producing precursors for nucleotide and aromatic amino acid biosynthesis. The key enzyme in this step is 6-phosphogluconate dehydrogenase (Gnd) , which catalyzes the oxidative decarboxylation of 6-phospho-D-gluconate to ribulose-5-phosphate, generating a molecule of NADPH. In some bacteria, like Gluconobacter oxydans, the PP pathway is the major route for cytoplasmic glucose and gluconate catabolism.[9]

Regulatory Mechanisms of this compound Metabolism

The utilization of this compound is tightly regulated at the transcriptional level to ensure that the necessary enzymes and transporters are synthesized only when gluconate is available.

The GntR Regulon

A central player in the regulation of gluconate metabolism is the GntR transcriptional repressor.[10] GntR belongs to a large family of transcriptional regulators and typically functions by binding to specific operator sites in the promoter regions of its target genes, thereby blocking transcription.[4][11]

In the absence of this compound, GntR binds to the operator regions of the gnt operons, repressing the expression of genes encoding gluconate transporters (e.g., gntP, gntU, gntT) and metabolic enzymes (e.g., gntK, edd, eda).[4][10][11]

When this compound enters the cell and is converted to 6-phospho-D-gluconate, these molecules act as inducers.[4] They bind to the GntR protein, causing a conformational change that reduces its affinity for the operator DNA. This leads to the dissociation of GntR from the promoter, allowing RNA polymerase to initiate transcription of the gnt genes.[4]

In E. coli, the regulation is more complex, involving two systems, GntI and GntII, which are controlled by both the GntR repressor and an activator protein, GntH.[11]

GntR_Regulation cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Gluconate_ext This compound GntP GntP/T/U Transporter Gluconate_ext->GntP Uptake Gluconate_int This compound GntP->Gluconate_int GntK Gluconokinase (GntK) Gluconate_int->GntK ATP -> ADP SixPG 6-Phospho-D-Gluconate GntK->SixPG GntR_active Active GntR Repressor SixPG->GntR_active Inducer Binding GntR_inactive Inactive GntR Complex GntR_active->GntR_inactive gnt_operon gnt Operon (transporter & metabolic genes) GntR_active->gnt_operon Represses Transcription Transcription & Translation gnt_operon->Transcription Proteins Gnt System Proteins Transcription->Proteins

Caption: GntR-mediated regulation of gluconate metabolism.

Quantitative Data on Bacterial Growth and Enzyme Kinetics

The efficiency of this compound as a carbon source is reflected in the growth rates of bacteria and the kinetic parameters of the involved enzymes and transporters.

Bacterial Growth on this compound

The specific growth rate of bacteria on this compound can vary depending on the species and the experimental conditions.

OrganismMediumGrowth Rate (h⁻¹)Doubling Time (min)Reference(s)
Escherichia coliMinimal salts + 0.2% gluconate0.68 - 0.8947 - 60[12]
E. coli (parent strain)Minimal gluconate~0.7456[13]
E. coli (Δedd mutant)Minimal gluconate~0.27155[13]
Pseudomonas putida KT2440Gluconate minimal~0.54~77[14]
Pseudomonas putida KT2442Gluconate minimal~0.18~231[14]
Gluconobacter oxydans N44-1Glucose minimal0.11~378[15]
Enzyme and Transporter Kinetics

The Michaelis-Menten constant (Km) and maximum velocity (Vmax) provide insights into the affinity and efficiency of enzymes and transporters involved in gluconate metabolism.

OrganismProteinSubstrateKmVmaxReference(s)
Pseudomonas putidaGluconate TransporterThis compound0.5 mM-[16]
Escherichia coliHigh-affinity Gluconate UptakeThis compound~10 µM~25 nmol/min/mg dry mass[17]
E. coliGluconokinase (GntK)This compound--[18]
Rat Small Intestine6-Phosphogluconate Dehydrogenase6-Phosphogluconate595 ± 213 µM8.91 ± 1.92 U/mg protein[2]
Rat Small Intestine6-Phosphogluconate DehydrogenaseNADP⁺53.03 ± 1.99 µM8.91 ± 1.92 U/mg protein[2]

Experimental Protocols

A variety of experimental techniques are employed to study this compound metabolism. Below are detailed protocols for key experiments.

Protocol 1: Bacterial Growth Curve Analysis on this compound

This protocol allows for the determination of bacterial growth rates on this compound as the sole carbon source.

Materials:

  • Bacterial strain of interest

  • Minimal medium (e.g., M9 or Davis minimal salts)

  • Sterile this compound stock solution (e.g., 20% w/v)

  • Sterile culture flasks or 96-well plates

  • Spectrophotometer or plate reader

  • Incubator shaker

Procedure:

  • Prepare Minimal Medium: Prepare the minimal medium according to the desired formulation and autoclave.

  • Prepare Starter Culture: Inoculate a single colony of the bacterial strain into a small volume of minimal medium supplemented with a non-repressing carbon source (e.g., glycerol or succinate) or a rich medium like LB broth. Incubate overnight with shaking at the optimal temperature for the strain.

  • Inoculate Experimental Cultures: The next day, wash the cells from the starter culture by centrifuging and resuspending the pellet in sterile minimal medium without a carbon source to remove any residual medium from the starter culture.

  • Dilute the washed cell suspension into fresh minimal medium containing this compound as the sole carbon source (e.g., to a final concentration of 0.2%). The initial optical density at 600 nm (OD600) should be low (e.g., 0.05).

  • Incubation and Monitoring: Incubate the cultures with vigorous shaking at the optimal temperature.

  • Measure the OD600 at regular intervals (e.g., every 30-60 minutes) until the culture reaches the stationary phase.

  • Data Analysis: Plot the natural logarithm of the OD600 values against time. The specific growth rate (µ) is the slope of the linear portion of this curve (the exponential growth phase). The doubling time can be calculated as ln(2)/µ.

Protocol 2: Assay for 6-Phosphogluconate Dehydrogenase (Edd) Activity

This spectrophotometric assay measures the activity of 6-phosphogluconate dehydratase by coupling the reaction to the oxidation of NADH.

Materials:

  • Cell-free extract of the bacterium grown in the presence of gluconate

  • Tris-HCl buffer (e.g., 50 mM, pH 7.5)

  • 6-phospho-D-gluconate solution

  • NADH solution

  • Lactate dehydrogenase (LDH)

  • Spectrophotometer

Procedure:

  • Prepare Reaction Mixture: In a cuvette, prepare a reaction mixture containing Tris-HCl buffer, NADH, and lactate dehydrogenase.

  • Initiate the Reaction: Add the cell-free extract to the cuvette and mix.

  • Start the Measurement: Add 6-phospho-D-gluconate to initiate the reaction. The Edd in the extract will convert 6-phospho-D-gluconate to KDPG, which is then cleaved by Eda (also present in the extract) to pyruvate and G3P. The pyruvate is then reduced to lactate by LDH, oxidizing NADH to NAD⁺.

  • Monitor Absorbance: Immediately monitor the decrease in absorbance at 340 nm (the wavelength at which NADH absorbs light) over time.

  • Calculate Activity: The rate of NADH oxidation is directly proportional to the activity of 6-phosphogluconate dehydratase. The enzyme activity can be calculated using the molar extinction coefficient of NADH.

Mandatory Visualizations

Experimental Workflow: Gene Knockout to Study Gluconate Metabolism

Gene_Knockout_Workflow start Start: Hypothesis (e.g., Gene 'X' is essential for gluconate metabolism) construct_mutant Construct Gene 'X' Knockout Mutant (e.g., via homologous recombination) start->construct_mutant verify_mutant Verify Mutant Genotype (PCR, sequencing) construct_mutant->verify_mutant growth_assay Phenotypic Characterization: Growth Curve Analysis verify_mutant->growth_assay media_glu Minimal Medium + this compound growth_assay->media_glu media_control Minimal Medium + Control Carbon Source (e.g., Glucose) growth_assay->media_control compare_growth Compare Growth Rates: Wild-Type vs. Mutant media_glu->compare_growth media_control->compare_growth enzyme_assay Biochemical Analysis: Enzyme Assays compare_growth->enzyme_assay If growth defect observed metabolite_analysis Metabolomic Analysis: (e.g., HPLC, MS) compare_growth->metabolite_analysis If growth defect observed conclusion Conclusion: Determine the role of Gene 'X' in gluconate metabolism compare_growth->conclusion If no growth defect enzyme_assay->conclusion metabolite_analysis->conclusion

Caption: Workflow for a gene knockout study.
Logical Relationship: Entner-Doudoroff vs. Pentose Phosphate Pathway

ED_vs_PPP cluster_ED Entner-Doudoroff Pathway cluster_PPP Pentose Phosphate Pathway Gluconate This compound SixPG 6-Phospho-D-Gluconate Gluconate->SixPG GntK (ATP -> ADP) Edd Edd SixPG->Edd Gnd Gnd SixPG->Gnd KDPG KDPG Edd->KDPG Eda Eda KDPG->Eda Pyruvate_ED Pyruvate Eda->Pyruvate_ED G3P Glyceraldehyde-3-P Eda->G3P Ru5P Ribulose-5-P Gnd->Ru5P NADP+ -> NADPH NADPH_PPP NADPH Biosynthesis Biosynthesis Precursors (Nucleotides, Amino Acids) Ru5P->Biosynthesis

References

Physiological Effects of D-Gluconate in Mammalian Systems: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

D-gluconate, the conjugate base of D-gluconic acid, is a naturally occurring carbohydrate and a key intermediate in the pentose phosphate pathway (PPP) in mammalian systems. Beyond its fundamental metabolic role, this compound and its salts, particularly calcium gluconate, exhibit a range of physiological effects with significant therapeutic and research implications. This technical guide provides a comprehensive overview of the metabolism, signaling interactions, and physiological consequences of this compound administration in mammals. It includes quantitative data on its pharmacokinetics and enzymatic interactions, detailed experimental protocols for its study, and visual representations of its metabolic and signaling pathways.

This compound Metabolism: The Pentose Phosphate Pathway Shunt

In mammalian cells, this compound serves as a direct entry point into the pentose phosphate pathway, bypassing the initial, rate-limiting steps of glucose metabolism. This "gluconate shunt" involves two primary enzymatic reactions:

  • Phosphorylation by Gluconokinase (GntK): this compound is phosphorylated to 6-phospho-D-gluconate. This reaction is catalyzed by gluconokinase, an ATP-dependent enzyme.[1][2][3] While the presence and activity of human gluconokinase have been confirmed, detailed kinetic parameters for the mammalian enzyme are not extensively characterized in the literature. However, studies on human gluconokinase have demonstrated its high specificity for this compound.[1]

  • Oxidative Decarboxylation by 6-Phosphogluconate Dehydrogenase (6PGD): The resulting 6-phospho-D-gluconate is then oxidatively decarboxylated by 6-phosphogluconate dehydrogenase to yield ribulose-5-phosphate, with the concomitant reduction of NADP+ to NADPH.[4][5][6][7] This reaction is a critical source of NADPH for reductive biosynthesis and antioxidant defense.

Signaling Pathway of this compound Metabolism

gluconate_metabolism D_Gluconate This compound P6G 6-Phospho-D-gluconate D_Gluconate->P6G GntK ATP ATP ADP ADP ATP->ADP GntK Gluconokinase (GntK) CO2 CO2 P6G->CO2 R5P Ribulose-5-phosphate P6G->R5P 6PGD NADP NADP+ NADPH NADPH NADP->NADPH PGD 6-Phosphogluconate Dehydrogenase (6PGD) PPP Pentose Phosphate Pathway R5P->PPP

Caption: Metabolic pathway of this compound into the Pentose Phosphate Pathway.

Quantitative Data on Physiological Effects

The physiological effects of this compound are often studied through the administration of its salts, most notably calcium gluconate.

Table 1: Pharmacokinetic Parameters of Intravenous Calcium Gluconate in Humans
ParameterValue95% Confidence IntervalSource
Systemic Clearance0.18 L/min0.07 to 0.27 L/min[8][9]
Distributional Clearance1.25 L/min1.03 to 1.56 L/min[8][9]
Central Volume of Distribution10.9 L9.3 to 12.6 L[8][9]
Peripheral Volume of Distribution16.5 L12.5 to 24.7 L[8][9]
Bioavailability (Intravenous)100%-[10]
Table 2: Enzyme Kinetic Parameters for 6-Phosphogluconate Dehydrogenase (Rat Small Intestine)
ParameterSubstrateValueSource
Km6-Phosphogluconate595 ± 213 µM[6]
KmNADP+53.03 ± 1.99 µM[6]
Vmax-8.91 ± 1.92 U/mg protein[6]
Ki (competitive inhibitor)NADPH31.91 ± 1.31 µM[6]
Table 3: Comparative Bioavailability of Calcium Salts
Calcium SaltRelative Oral Bioavailability (vs. Carbonate)90% Confidence Interval (AUC0–12h)Source
Calcium Glucoheptonate89%60.58%–122.30%[11][12]
Calcium Carbonate100% (Reference)-[11][12]

Note: Data for calcium gluconate specifically was not found in a direct comparison with calcium carbonate in the provided search results, but calcium glucoheptonate provides a relevant comparison for a soluble organic calcium salt.

Table 4: Inhibitory Effects of this compound
TargetEffectIC50Source
CLC-3 Chloride ChannelsInhibition of Cl- currents in neonatal hippocampal slicesNot explicitly stated, but significant inhibition observed.[13]

Key Physiological and Pharmacological Effects

Mineral Chelation and Delivery

This compound is an excellent chelator of divalent cations. This property is widely utilized in pharmacology to deliver minerals such as calcium, zinc, and iron. Calcium gluconate is a common intravenous and oral supplement to treat hypocalcemia.[10][14] The solubility of calcium gluconate is higher than that of calcium carbonate, which may enhance its absorption in individuals with achlorhydria.[14][15]

Neurological Effects

Recent studies have revealed that this compound can exert direct effects on neuronal activity. It has been shown to inhibit CLC-3 chloride channels, which are implicated in neonatal seizures.[13][16] This suggests a potential therapeutic role for gluconate as an anticonvulsant. Furthermore, gluconate has been reported to have a protective effect against excitotoxic neuronal death by acting as an antagonist at N-methyl-D-aspartate (NMDA) receptors.

neuroprotection Gluconate This compound NMDA_Receptor NMDA Receptor Gluconate->NMDA_Receptor antagonizes CLC3 CLC-3 Chloride Channel Gluconate->CLC3 inhibits Excitotoxicity Excitotoxic Neuronal Death NMDA_Receptor->Excitotoxicity mediates Seizure_Activity Neonatal Seizure Activity CLC3->Seizure_Activity contributes to

Caption: this compound's dual neuroprotective mechanisms.

Experimental Protocols

Protocol for Kinetic Analysis of 6-Phosphogluconate Dehydrogenase

This protocol is adapted from a generalized method for determining enzyme kinetic parameters.[5]

Objective: To determine the Km and Vmax of 6-phosphogluconate dehydrogenase.

Principle: The activity of 6PGDH is measured by monitoring the rate of NADPH production, which absorbs light at 340 nm.

Materials:

  • Purified 6-phosphogluconate dehydrogenase

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5)

  • 6-phosphogluconate stock solution

  • NADP+ stock solution

  • Spectrophotometer capable of reading at 340 nm

  • Cuvettes

Procedure:

  • Reagent Preparation: Prepare fresh stock solutions of 6-phosphogluconate and NADP+ in the assay buffer.

  • Assay Setup: In a cuvette, combine the assay buffer, a fixed, saturating concentration of one substrate (e.g., NADP+), and varying concentrations of the other substrate (6-phosphogluconate).

  • Enzyme Addition: Initiate the reaction by adding a small, fixed amount of purified 6PGDH to the cuvette.

  • Spectrophotometric Measurement: Immediately place the cuvette in the spectrophotometer and record the increase in absorbance at 340 nm over time. The initial linear rate of the reaction corresponds to the initial velocity (V0).

  • Data Collection: Repeat steps 2-4 for a range of 6-phosphogluconate concentrations.

  • Determination of Kinetic Parameters: Plot the initial velocities (V0) against the substrate concentrations. Fit the data to the Michaelis-Menten equation to determine Km and Vmax. A Lineweaver-Burk plot can also be used for graphical analysis.

  • Repeat for NADP+: Repeat the entire procedure with a fixed, saturating concentration of 6-phosphogluconate and varying concentrations of NADP+.

Protocol for Assessing Pentose Phosphate Pathway Flux using 13C-Labeled Tracers

This protocol provides a generalized workflow for 13C-Metabolic Flux Analysis (MFA) to trace the metabolism of this compound through the PPP.[17][18][19]

Objective: To quantify the metabolic flux of this compound through the pentose phosphate pathway.

Materials:

  • Mammalian cell line of interest

  • Cell culture medium

  • [1,2-13C2]glucose or other suitable 13C-labeled tracer

  • Ice-cold quenching solution (e.g., 80% methanol)

  • Extraction solvent (e.g., methanol/water/chloroform mixture)

  • Gas chromatograph-mass spectrometer (GC-MS) or Nuclear Magnetic Resonance (NMR) spectrometer

Procedure:

  • Cell Culture and Labeling:

    • Culture cells to the desired confluency.

    • Replace the standard medium with a medium containing the 13C-labeled tracer (e.g., [1,2-13C2]glucose).

    • Incubate the cells for a defined period to allow for the uptake and metabolism of the labeled substrate.

  • Metabolite Quenching and Extraction:

    • Rapidly aspirate the labeling medium.

    • Immediately add ice-cold quenching solution to halt all enzymatic activity.

    • Scrape the cells in the quenching solution and transfer to a microcentrifuge tube.

    • Add the extraction solvent, vortex, and incubate at -80°C to precipitate proteins and separate polar metabolites.

    • Centrifuge and collect the polar extract.

  • Sample Analysis (GC-MS):

    • Dry the polar extract.

    • Derivatize the metabolites to make them volatile (e.g., using silylation reagents).

    • Inject the derivatized sample into the GC-MS.

    • Analyze the mass spectra to determine the mass isotopomer distributions of key PPP and glycolytic intermediates.

  • Data Analysis:

    • Process the raw data to calculate the fractional labeling of metabolites.

    • Use metabolic flux analysis software to calculate the relative flux through the PPP.

mfa_workflow Cell_Culture 1. Cell Culture Labeling 2. Labeling with 13C-Tracer Cell_Culture->Labeling Quenching 3. Quenching of Metabolism Labeling->Quenching Extraction 4. Metabolite Extraction Quenching->Extraction Analysis 5. GC-MS or NMR Analysis Extraction->Analysis Data_Processing 6. Data Processing and Flux Calculation Analysis->Data_Processing

Caption: Generalized workflow for 13C-Metabolic Flux Analysis.

This compound Assay Protocol

This protocol is based on the principles of a commercially available this compound assay kit.[20]

Objective: To measure the concentration of this compound in biological samples.

Principle: this compound is converted to a product that can be measured colorimetrically. The reaction involves a series of enzymatic steps, ultimately leading to the production of a colored compound that is proportional to the amount of this compound in the sample.

Materials:

  • This compound Assay Kit (containing assay buffer, gluconate converter, ATP, enzyme mix, developer, and gluconate standard)

  • Biological sample (e.g., plasma, serum, cell lysate)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Standard Curve Preparation: Prepare a series of this compound standards of known concentrations by diluting the provided gluconate standard.

  • Sample Preparation: Deproteinize samples if necessary.

  • Reaction Mix Preparation: Prepare a reaction mix according to the kit's instructions, typically containing the assay buffer, gluconate converter, ATP, and enzyme mix.

  • Assay:

    • Add the standards and samples to separate wells of the 96-well plate.

    • Add the reaction mix to each well.

    • Incubate at room temperature for a specified time.

    • Add the developer solution to each well.

    • Incubate for a further period to allow for color development.

  • Measurement: Measure the absorbance of each well at the appropriate wavelength using a microplate reader.

  • Calculation: Subtract the background reading from all sample and standard readings. Plot the standard curve and determine the this compound concentration in the samples from the standard curve.

Conclusion and Future Directions

This compound is a multifaceted molecule with important roles in both core metabolism and specialized physiological processes. Its function as a direct precursor to the pentose phosphate pathway highlights its importance in cellular redox balance and biosynthesis. The therapeutic applications of its salts, particularly in mineral supplementation and potentially in neurology, underscore the need for continued research. Future investigations should focus on elucidating the detailed kinetic properties of mammalian gluconokinase, further characterizing the dose-dependent effects of gluconate on neuronal receptors, and exploring its therapeutic potential in a wider range of pathological conditions. The experimental protocols outlined in this guide provide a robust framework for advancing our understanding of the physiological effects of this compound in mammalian systems.

References

An In-Depth Technical Guide to the Entner-Doudoroff Pathway for D-Gluconate Catabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Entner-Doudoroff (ED) pathway is a crucial metabolic route for the catabolism of carbohydrates, particularly sugar acids like D-gluconate, in a wide range of microorganisms. This technical guide provides a comprehensive overview of the core aspects of the ED pathway for this compound catabolism, with a focus on the molecular mechanisms, key enzymatic players, and regulatory networks. Quantitative data on enzyme kinetics, metabolite concentrations, and protein abundance are presented in structured tables for comparative analysis. Detailed experimental protocols for the characterization of this pathway are also provided. Furthermore, this guide includes visualizations of the metabolic pathway and its intricate regulatory logic using Graphviz diagrams to facilitate a deeper understanding of this fundamental biological process.

Introduction

First elucidated in Pseudomonas saccharophila, the Entner-Doudoroff (ED) pathway represents a distinct alternative to the more commonly known Embden-Meyerhof-Parnas (EMP) pathway, or glycolysis, for carbohydrate metabolism. While the EMP pathway is widespread, the ED pathway is particularly prominent in many Gram-negative bacteria, including important genera such as Pseudomonas, Escherichia, and Zymomonas, as well as in some Gram-positive bacteria and archaea. This pathway is essential for the utilization of this compound, a sugar acid prevalent in various natural environments, including the mammalian gut. Recent evidence suggests that the ED pathway is not only a means of carbon and energy acquisition but also plays a significant role in bacterial pathogenesis and intestinal colonization.

This guide will delve into the core components of the ED pathway for this compound catabolism, providing the technical details necessary for researchers and professionals in drug development to understand and investigate this important metabolic route.

The Core Pathway: From this compound to Pyruvate and Glyceraldehyde-3-Phosphate

The catabolism of this compound via the Entner-Doudoroff pathway is a multi-step process involving phosphorylation, dehydration, and aldol cleavage. The key steps are as follows:

  • Transport and Phosphorylation: this compound is first transported into the cell. In Escherichia coli, this is mediated by specific permeases such as the high-affinity GntT and the low-affinity GntU transporters. Once inside the cytoplasm, this compound is phosphorylated by gluconokinase (GntK) to yield 6-phospho-D-gluconate , a reaction that consumes one molecule of ATP.

  • Dehydration: The first committed step of the ED pathway is the dehydration of 6-phospho-D-gluconate. This reaction is catalyzed by the enzyme 6-phosphogluconate dehydratase (Edd) , resulting in the formation of the key intermediate, 2-keto-3-deoxy-6-phosphogluconate (KDPG) .

  • Aldol Cleavage: The final step unique to the ED pathway is the cleavage of KDPG by KDPG aldolase (Eda) . This reaction yields two 3-carbon molecules: pyruvate and glyceraldehyde-3-phosphate (G3P) .

The resulting glyceraldehyde-3-phosphate can then enter the lower stages of the EMP pathway to be further metabolized to pyruvate, generating ATP and NADH.

Stoichiometry of the Entner-Doudoroff Pathway for this compound Catabolism:

This compound + ATP + NAD⁺ + NADP⁺ → 2 Pyruvate + ADP + NADH + NADPH + H⁺

For each molecule of this compound catabolized, the net yield is 1 ATP, 1 NADH, and 1 NADPH.

Entner_Doudoroff_Pathway Gluconate_ext This compound (extracellular) GntT GntT/GntU (Permease) Gluconate_ext->GntT Gluconate_int This compound P6G 6-Phospho-D-gluconate Gluconate_int->P6G KDPG 2-Keto-3-deoxy- 6-phosphogluconate P6G->KDPG G3P Glyceraldehyde-3-phosphate KDPG->G3P Pyruvate1 Pyruvate KDPG->Pyruvate1 EMP Glycolysis (EMP Pathway) G3P->EMP Pyruvate2 Pyruvate EMP->Pyruvate2 GntT->Gluconate_int GntK GntK (Gluconokinase) GntK->Gluconate_int ADP1 ADP GntK->ADP1 Edd Edd (6-Phosphogluconate dehydratase) Edd->P6G H2O H₂O Edd->H2O Eda Eda (KDPG aldolase) Eda->KDPG ATP1 ATP ATP1->GntK

Figure 1: The Entner-Doudoroff pathway for this compound catabolism.

Regulation of the Entner-Doudoroff Pathway in Escherichia coli

The expression of the genes encoding the enzymes of the ED pathway is tightly regulated to ensure efficient carbon utilization. In E. coli, the genes for the two core enzymes, edd and eda, are located in an operon. The regulation of this operon is complex, involving multiple transcription factors that respond to different environmental cues.

  • GntR Repressor: The primary regulator of the edd-eda operon is the GntR repressor. In the absence of gluconate, GntR binds to operator sites in the promoter region of the operon, preventing transcription. When this compound is present, it or a metabolite derived from it acts as an inducer, binding to GntR and causing a conformational change that leads to its dissociation from the DNA, thereby allowing transcription of the edd and eda genes.

  • KdgR Repressor: The eda gene is also under the control of the KdgR repressor, which regulates genes involved in the catabolism of hexuronates. This dual regulation allows for the induction of eda in the presence of other sugar acids that can be funneled into the lower part of the ED pathway.

  • PhoB Activator: Under conditions of phosphate limitation, the PhoB response regulator can activate the expression of eda. This suggests a link between phosphate homeostasis and carbon metabolism.

  • Catabolite Repression: Like many other catabolic operons, the edd-eda operon is subject to catabolite repression, ensuring that glucose is preferentially metabolized when available.

ED_Pathway_Regulation cluster_gntr GntR Regulation cluster_kdgr KdgR Regulation (eda specific) cluster_phob PhoB Regulation (eda specific) cluster_crp Catabolite Repression edd_eda_operon edd-eda operon promoter Promoter (P1) promoter->edd_eda_operon Transcription operator Operator (gntO) GntR GntR GntR->operator Binds to Gluconate This compound (Inducer) Gluconate->GntR Inactivates KdgR KdgR KdgR->edd_eda_operon Represses eda Hexuronates Hexuronates (Inducers) Hexuronates->KdgR Inactivates PhoB PhoB-P PhoB->edd_eda_operon Activates eda Low_Pi Low Phosphate Low_Pi->PhoB Activates CRP_cAMP CRP-cAMP CRP_cAMP->promoter Activates High_Glucose High Glucose High_Glucose->CRP_cAMP Lowers

Figure 2: Logical relationships in the regulation of the edd-eda operon in E. coli.

Quantitative Data

A thorough understanding of the Entner-Doudoroff pathway necessitates the analysis of quantitative data. The following tables summarize key kinetic parameters of the core enzymes, intracellular metabolite concentrations, and protein abundance levels in E. coli.

Table 1: Enzyme Kinetics of Key Entner-Doudoroff Pathway Enzymes
EnzymeOrganismSubstrateKm (mM)Vmax (U/mg)kcat (s-1)Reference
6-Phosphogluconate dehydratase (Edd)Escherichia coli6-Phospho-D-gluconate0.15--[1]
6-Phosphogluconate dehydratase (Edd)Zymomonas mobilis6-Phospho-D-gluconate0.44245-[1]
6-Phosphogluconate dehydratase (Edd)Caulobacter crescentus6-Phospho-D-gluconate0.361.6-[1]
KDPG aldolase (Eda)Escherichia coliKDPG0.032-83[1]
KDPG aldolase (Eda)Pseudomonas putidaKDPG0.09--[1]
KDPG aldolase (Eda)Zymomonas mobilisKDPG0.21--[1]

Note: '-' indicates data not available in the cited sources.

Table 2: Intracellular Metabolite Concentrations in E. coli during Gluconate Catabolism
MetaboliteConditionIntracellular Concentration (mM)Reference
This compoundGrown on 0.69 mM gluconate~0.69[1]
6-Phospho-D-gluconateWild-type grown on gluconate~0.3-0.5[1]
2-Keto-3-deoxy-6-phosphogluconate (KDPG)eda mutant with gluconate addition2.0 (within 15s)
Table 3: Abundance of Entner-Doudoroff Pathway Proteins in E. coli Grown on Glucose vs. Gluconate
ProteinGeneFunctionFold Change (Gluconate/Glucose)Reference
GntTgntTHigh-affinity gluconate transporter>10[1]
GntKgntKGluconokinase>10[1]
Eddedd6-Phosphogluconate dehydratase~11.2
EdaedaKDPG aldolase~5.1

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the Entner-Doudoroff pathway.

Assay for 6-Phosphogluconate Dehydratase (Edd) Activity

This assay measures the activity of Edd by coupling the production of KDPG to its cleavage by an excess of KDPG aldolase (Eda), and then measuring the formation of pyruvate.

Materials:

  • Assay Buffer: 100 mM Tris-HCl, pH 7.5, 10 mM MgCl₂

  • Substrate: 100 mM 6-phospho-D-gluconate

  • Coupling Enzyme: Purified KDPG aldolase (Eda) (≥ 5 units/mL)

  • Lactate Dehydrogenase (LDH) (≥ 10 units/mL)

  • NADH: 10 mM solution

  • Microplate reader or spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture in a microplate well or a cuvette containing:

    • 800 µL Assay Buffer

    • 50 µL 10 mM NADH

    • 20 µL LDH

    • 20 µL KDPG aldolase

  • Add the cell extract or purified Edd enzyme solution to the reaction mixture.

  • Incubate for 2 minutes at 30°C to allow for the reduction of any endogenous pyruvate.

  • Initiate the reaction by adding 100 µL of 100 mM 6-phospho-D-gluconate.

  • Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

  • Calculate the rate of NADH oxidation. The rate of the reaction is proportional to the Edd activity.

Calculation:

One unit of Edd activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of pyruvate (and thus the oxidation of 1 µmol of NADH) per minute under the specified conditions. The molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹.

Assay for KDPG Aldolase (Eda) Activity

This is a direct spectrophotometric assay that measures the cleavage of KDPG.

Materials:

  • Assay Buffer: 100 mM Tris-HCl, pH 7.5, 10 mM MgCl₂

  • Substrate: 10 mM 2-keto-3-deoxy-6-phosphogluconate (KDPG)

  • Lactate Dehydrogenase (LDH) (≥ 10 units/mL)

  • NADH: 10 mM solution

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture in a cuvette containing:

    • 850 µL Assay Buffer

    • 50 µL 10 mM NADH

    • 20 µL LDH

  • Add the cell extract or purified Eda enzyme solution.

  • Incubate for 2 minutes at 30°C.

  • Initiate the reaction by adding 80 µL of 10 mM KDPG.

  • Monitor the decrease in absorbance at 340 nm.

  • Calculate the rate of NADH oxidation, which is equivalent to the rate of pyruvate formation from KDPG cleavage.

Extraction and Measurement of Intracellular Metabolites

This protocol describes a method for the rapid extraction and subsequent analysis of key ED pathway intermediates from bacterial cells.

Extraction:

  • Rapidly harvest a defined volume of bacterial culture by vacuum filtration through a 0.22 µm filter.

  • Immediately wash the cells on the filter with an equal volume of a buffer isotonic to the growth medium but lacking the carbon source.

  • Instantly quench the metabolism by plunging the filter with the cells into a pre-chilled extraction solvent (e.g., 60% ethanol at -20°C).

  • Incubate the cell suspension at -20°C for at least 1 hour to ensure complete extraction.

  • Centrifuge the suspension at high speed to pellet the cell debris.

  • Collect the supernatant containing the intracellular metabolites.

  • Dry the supernatant under a vacuum.

Measurement:

The dried metabolite extracts can be resuspended in a suitable solvent and analyzed by various techniques, including:

  • High-Performance Liquid Chromatography (HPLC): For the separation and quantification of this compound, 6-phospho-D-gluconate, and KDPG.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For highly sensitive and specific detection and quantification of the metabolites.

  • Enzymatic Assays: The extracted metabolites can be quantified using specific enzyme-coupled assays, similar to those described above.

Conclusion

The Entner-Doudoroff pathway for this compound catabolism is a metabolically efficient and widespread route for carbon and energy acquisition in many prokaryotes. Its intricate regulation and central role in the metabolism of sugar acids make it a compelling subject for basic research and a potential target for the development of novel antimicrobial strategies. This technical guide has provided a detailed overview of the core pathway, its regulation, and quantitative aspects, along with practical experimental protocols. The provided visualizations aim to offer a clear and concise representation of the complex molecular interactions governing this pathway. It is anticipated that this comprehensive resource will be of significant value to researchers and professionals seeking to explore the multifaceted nature of the Entner-Doudoroff pathway.

References

The Pivotal Role of D-Gluconate in Cellular Respiration: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-gluconate, a C1-oxidized derivative of glucose, serves as a critical node in the carbon metabolism of numerous organisms, particularly bacteria. Its entry into cellular respiration is not merely as a glucose substitute but as a key intermediate that dictates the activation of specific metabolic pathways, namely the Entner-Doudoroff (ED) pathway and the Pentose Phosphate Pathway (PPP). This technical guide provides an in-depth exploration of the function of this compound in cellular respiration, detailing its metabolic routes, the kinetics of key enzymes, regulatory networks, and the experimental protocols used to elucidate these functions. A comprehensive understanding of this compound metabolism is paramount for fields ranging from metabolic engineering to the development of novel antimicrobial agents targeting these unique pathways.

Introduction to this compound Metabolism

This compound can be transported into the cell from the environment or generated intracellularly from glucose. Once inside the cell, it is shunted into central metabolism primarily through two interconnected pathways that diverge from the classical Embden-Meyerhof-Parnas (glycolysis) pathway. These are the Entner-Doudoroff (ED) pathway and the Pentose Phosphate Pathway (PPP).

  • The Entner-Doudoroff (ED) Pathway: This is the primary route for this compound catabolism in many bacteria, especially Gram-negative species like Pseudomonas and Escherichia coli. It is a more direct route to pyruvate than glycolysis.

  • The Pentose Phosphate Pathway (PPP): this compound can be phosphorylated to 6-phospho-D-gluconate, a key intermediate of the oxidative branch of the PPP. This pathway is crucial for generating NADPH for reductive biosynthesis and nucleotide precursors.

  • The Gluconate Shunt: This metabolic route allows glucose to be channeled into the PPP by first being oxidized to gluconate, which is then phosphorylated to 6-phospho-D-gluconate, bypassing the initial steps of glycolysis.

Metabolic Pathways of this compound

The Entner-Doudoroff (ED) Pathway

The ED pathway is a six-carbon sugar phosphate pathway that catabolizes glucose to pyruvate and glyceraldehyde-3-phosphate. When this compound is the starting substrate, it is first phosphorylated to 6-phospho-D-gluconate. The key enzymes of this pathway are 6-phosphogluconate dehydratase and 2-keto-3-deoxy-6-phosphogluconate (KDPG) aldolase. The net yield from one molecule of this compound entering this pathway is 1 ATP, 1 NADH, and 1 NADPH.

ED_Pathway D_Gluconate This compound P_Gluconate 6-Phospho-D-gluconate D_Gluconate->P_Gluconate Gluconate Kinase (gntK) ATP -> ADP KDPG 2-Keto-3-deoxy-6-phosphogluconate P_Gluconate->KDPG 6-Phosphogluconate Dehydratase (edd) Pyruvate Pyruvate KDPG->Pyruvate G3P Glyceraldehyde-3-phosphate KDPG->G3P KDPG Aldolase (eda) Glycolysis Lower Glycolysis G3P->Glycolysis

Figure 1: The Entner-Doudoroff Pathway for this compound Catabolism.
The Pentose Phosphate Pathway (PPP)

This compound enters the PPP after its phosphorylation to 6-phospho-D-gluconate. The enzyme 6-phosphogluconate dehydrogenase (6PGD) catalyzes the oxidative decarboxylation of 6-phospho-D-gluconate to ribulose-5-phosphate, generating NADPH in the process. Ribulose-5-phosphate can then be converted into precursors for nucleotide biosynthesis or rearranged to intermediates of glycolysis.

PPP_Connection D_Gluconate This compound P_Gluconate 6-Phospho-D-gluconate D_Gluconate->P_Gluconate Gluconate Kinase (gntK) ATP -> ADP Ru5P Ribulose-5-phosphate P_Gluconate->Ru5P 6-Phosphogluconate Dehydrogenase (gnd) NADP+ -> NADPH PPP Pentose Phosphate Pathway Ru5P->PPP

Figure 2: Entry of this compound into the Pentose Phosphate Pathway.

Quantitative Data on this compound Metabolism

The efficiency and flux through this compound metabolic pathways are determined by the kinetic properties of the involved enzymes and the intracellular concentrations of metabolites.

Enzyme Kinetic Parameters

The Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) are critical parameters for understanding enzyme function. Below is a summary of reported kinetic parameters for key enzymes in this compound metabolism.

EnzymeOrganismSubstrateKm (µM)Vmax (U/mg protein)Reference
6-Phosphogluconate Dehydrogenase (6PGD) Escherichia coli6-Phosphogluconate--[1]
Rat Small Intestine6-Phosphogluconate595 ± 2138.91 ± 1.92[2]
Rat Small IntestineNADP+53.03 ± 1.998.91 ± 1.92[2]
Gluconate Kinase (GntK) Escherichia coliThis compound~10 (high affinity)~0.025 (nmol/min/mg)[3][4]
Human (recombinant)This compound140-
KDPG Aldolase (eda) Pseudomonas putidaKDPG100-
Metabolic Flux Analysis

Metabolic flux analysis using 13C-labeled substrates reveals the in vivo activity of metabolic pathways. Studies in E. coli grown on gluconate have shown a significant flux through the ED pathway. The relative flux distribution between the ED pathway and the PPP can vary depending on the organism and environmental conditions.

OrganismGrowth SubstratePathwayRelative Flux (%)Reference
Escherichia coliGluconateEntner-Doudoroff PathwayHigh[5]
Escherichia coliGluconatePentose Phosphate PathwayModerate[5]
Escherichia coliGluconateGlycolysis (upper)Low[5]
Intracellular Metabolite Concentrations

The intracellular concentrations of this compound and its phosphorylated derivatives are tightly regulated and influence the activity of metabolic pathways.

MetaboliteOrganismGrowth ConditionConcentration (mM)Reference
6-Phospho-D-gluconateEscherichia coliGlucose-fed3.8[6]
This compoundPseudomonas putidaGlucose-fed2.0 ± 0.14

Regulation of this compound Metabolism

The metabolism of this compound is primarily regulated at the transcriptional level. In many bacteria, the genes for this compound transport and catabolism are organized in operons that are under the control of specific transcriptional regulators.

The GntR Regulon in Escherichia coli

In E. coli, the gnt regulon is a well-characterized system that controls the expression of genes involved in gluconate utilization. The key regulator is the GntR protein, a transcriptional repressor that binds to operator regions in the promoters of its target genes.[7][8]

GntR_Regulation GntR_gene gntR gene GntR_protein GntR Repressor GntR_gene->GntR_protein Constitutive expression gnt_operon gnt operon (gntK, gntU, edd, eda) GntR_protein->gnt_operon Binds to operator, represses transcription D_Gluconate This compound D_Gluconate->GntR_protein Binds to GntR, causes dissociation from operator

Figure 3: Transcriptional Regulation of the gnt Operon by GntR in E. coli.

In the absence of this compound, the GntR repressor binds to the operator sites of the gnt operons, preventing transcription. When this compound is present, it acts as an inducer, binding to GntR and causing a conformational change that leads to its dissociation from the DNA, thereby allowing the expression of the genes required for its metabolism.[8]

Regulation in Pseudomonas species

In Pseudomonas aeruginosa, a GntR homolog also acts as a repressor for its own expression and that of the GntP gluconate permease.[6][7] The release of GntR from its operator is induced by both gluconate and 6-phosphogluconate.[6][7] This highlights a conserved regulatory strategy for controlling gluconate metabolism.

Experimental Protocols

Assay for 6-Phosphogluconate Dehydrogenase (6PGD) Activity

This protocol is a continuous spectrophotometric rate determination based on the reduction of NADP+.

Principle: 6-phospho-D-gluconate + NADP+ --(6PGD)--> Ribulose-5-phosphate + CO2 + NADPH + H+

The rate of NADPH formation is monitored by the increase in absorbance at 340 nm.

Reagents:

  • 100 mM Tris-HCl buffer, pH 8.0

  • 10 mM MgCl2

  • 10 mM NADP+

  • 50 mM 6-phospho-D-gluconate

  • Enzyme sample (cell lysate or purified enzyme)

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, and NADP+ in a cuvette.

  • Add the enzyme sample and mix gently.

  • Initiate the reaction by adding 6-phospho-D-gluconate.

  • Immediately measure the increase in absorbance at 340 nm for 3-5 minutes at a constant temperature (e.g., 30°C).

  • Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of NADPH (6.22 mM-1cm-1).

Figure 4: Experimental Workflow for 6PGD Activity Assay.
Assay for this compound Concentration in Cell Lysates

This protocol is based on a coupled enzyme assay.

Principle:

  • This compound + ATP --(Gluconate Kinase)--> 6-Phospho-D-gluconate + ADP

  • 6-Phospho-D-gluconate + NADP+ --(6PGD)--> Ribulose-5-phosphate + CO2 + NADPH + H+

The amount of NADPH produced is stoichiometric to the initial amount of this compound and is measured by the increase in absorbance at 340 nm.

Procedure:

  • Prepare cell lysates by methods such as sonication or chemical lysis, followed by centrifugation to remove cell debris.[9][10]

  • Deproteinize the lysate, for example, by perchloric acid precipitation followed by neutralization.[10]

  • Prepare a reaction mixture containing buffer, ATP, NADP+, and an excess of gluconate kinase and 6PGD.[9][10]

  • Add the deproteinized sample to the reaction mixture.

  • Incubate until the reaction is complete.

  • Measure the final absorbance at 340 nm.

  • Determine the this compound concentration by comparing the absorbance to a standard curve prepared with known concentrations of this compound.[9][10]

Metabolic Flux Analysis using 13C-Labeling

This is a powerful technique to quantify the in vivo fluxes through metabolic pathways.

Workflow:

  • Culture cells on a medium containing a 13C-labeled substrate (e.g., [1-13C]glucose or uniformly labeled [13C6]glucose).

  • Harvest cells during the exponential growth phase.

  • Hydrolyze cellular protein to release amino acids.

  • Analyze the mass isotopomer distribution of the amino acids using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Use computational software to fit the labeling data to a metabolic model and estimate the intracellular metabolic fluxes.

Conclusion and Future Directions

This compound metabolism is a central and highly regulated aspect of cellular respiration in many organisms. The Entner-Doudoroff pathway and its connection to the Pentose Phosphate Pathway provide metabolic flexibility and are essential for the viability of numerous bacterial species. The data and protocols presented in this guide offer a framework for researchers to investigate the intricacies of this compound utilization.

Future research should focus on:

  • Expanding the database of kinetic parameters for enzymes in this compound pathways from a wider range of organisms.

  • Investigating the role of this compound metabolism in the context of microbial communities and host-pathogen interactions.

  • Exploring the potential of targeting this compound metabolic enzymes for the development of novel antimicrobial therapies.

A deeper understanding of the function and regulation of this compound in cellular respiration will undoubtedly open new avenues for both fundamental research and biotechnological applications.

References

A-Technical-Guide-to-the-Discovery-and-History-of-D-Gluconic-Acid

Author: BenchChem Technical Support Team. Date: December 2025

-An-In-depth-Review-for-Researchers-and-Drug-Development-Professionals-

Introduction

D-Gluconic acid, a mild organic acid derived from the simple oxidation of D-glucose, holds a significant position in various industrial sectors, including pharmaceuticals, food and beverage, and construction.[1][2] Its non-corrosive, non-toxic, and biodegradable nature, coupled with its excellent chelating properties, makes it a versatile bulk chemical.[3][4] This technical guide provides a comprehensive overview of the discovery and historical development of D-gluconic acid production, tailored for researchers, scientists, and drug development professionals. It delves into the seminal discoveries, the evolution of production methodologies from chemical synthesis to advanced microbial fermentation, and presents key quantitative data, detailed experimental protocols, and visual representations of the core biochemical pathways and workflows.

Chapter-1:-The-Initial-Discovery-(1870-1880s)

The journey of D-gluconic acid began in the late 19th century, marked by pivotal chemical and microbiological observations.

  • 1870: Chemical Synthesis: The first documented preparation of gluconic acid was by Heinrich Hlasiwetz and Josef Habermann, who achieved its synthesis through the chemical oxidation of glucose using chlorine.[5][6] This discovery established the fundamental chemical relationship between glucose and its corresponding aldonic acid.

  • 1880: Microbial Observation: A decade later, the French scientist Boutroux observed that acetic acid bacteria were capable of producing a "sugar acid" from glucose.[5][6] This acid was subsequently identified as gluconic acid, marking the first instance of its biological production.[5] This finding laid the groundwork for future biotechnological approaches.

Chapter-2:-The-Rise-of-Fermentation-(Early-20th-Century)

The early 20th century witnessed a shift from chemical synthesis to more efficient and specific biological production methods, primarily using fungi.

  • 1922: Fungal Production: Molliard was the first to detect gluconic acid in cultures of the fungus Sterigmatocystis nigra, now known as Aspergillus niger.[5] This discovery was crucial, as A. niger would become the cornerstone of industrial gluconic acid fermentation.[1][5]

  • 1929: Deep-Tank Fermentation: A significant leap in production technology was made by Pfizer, which successfully implemented the first deep-tank fermentation process using Aspergillus niger.[6] This innovation, developed by Horace Terhune Herrick, enabled large-scale, controlled production and became a foundational technology for the broader fermentation industry, including the later production of antibiotics.[6][7]

Early research by scientists like Bernhauer further optimized the fungal fermentation process, demonstrating that neutralizing the acid with calcium carbonate led to high yields, highlighting the critical role of pH control in the process.[5]

Table 1: Timeline of Key Discoveries in D-Gluconic Acid History

Year Discovery/Milestone Key Contributor(s) Significance
1870 First chemical synthesis from glucose oxidation. Hlasiwetz & Habermann Established the chemical basis of gluconic acid.[5][6]
1880 First observation of microbial production. Boutroux Identified acetic acid bacteria as producers.[5][6]
1922 Detection in fungal cultures. Molliard Discovered Aspergillus niger as a producer.[5]
1929 Development of deep-tank fermentation. Herrick / Pfizer Enabled the first successful industrial-scale fermentation.[6][7]
1952 Patent for an improved A. niger fermentation process. Blom et al. Laid the foundation for modern industrial production methods.[1]

Chapter-3:-Key-Production-Methods

The production of D-gluconic acid has evolved through various chemical and biochemical routes, with microbial fermentation becoming the preferred industrial method due to its high specificity and yield.[5][8]

3.1-Microbial-Fermentation

The bioconversion of glucose to gluconic acid is catalyzed by specific enzymes found in a wide range of microorganisms.[5]

  • Fungal Fermentation: Filamentous fungi, particularly Aspergillus niger, are the most widely used microorganisms for commercial production.[1][9] The key enzyme in this process is glucose oxidase (GOD) , an extracellular flavoprotein that catalyzes the oxidation of β-D-glucose.[1][5] The process is highly aerobic, requiring significant oxygen supply.[1][5] Other fungi, such as various Penicillium species, are also known producers.[10]

  • Bacterial Fermentation: Certain bacteria, most notably Gluconobacter oxydans, are highly efficient producers of gluconic acid.[1][11] Unlike fungi, bacteria primarily utilize a membrane-bound glucose dehydrogenase (GDH) located in the periplasmic space.[1][11] This pathway is characterized by the rapid but incomplete oxidation of sugars.[11]

Fungal-Biosynthesis-Pathway

The pathway in Aspergillus niger is a two-step enzymatic process. First, glucose oxidase oxidizes glucose to D-glucono-δ-lactone and hydrogen peroxide. The lactone is then hydrolyzed to D-gluconic acid, a reaction that can occur spontaneously or be accelerated by the enzyme lactonase. The toxic byproduct, hydrogen peroxide, is decomposed by catalase.[1][5]

Fungal_Pathway cluster_peroxisome Cell Periphery / Medium Glucose β-D-Glucose Lactone D-Glucono-δ-lactone Glucose->Lactone Glucose Oxidase (O₂) H2O2 H₂O₂ GluconicAcid D-Gluconic Acid Lactone->GluconicAcid Spontaneous / Lactonase (H₂O) Lactone->H2O2 H2O_O2 H₂O + O₂ H2O2->H2O_O2 Catalase

Fungal Biosynthesis Pathway of D-Gluconic Acid.
Bacterial-Biosynthesis-Pathway

In Gluconobacter oxydans, the primary pathway occurs in the periplasmic space. A PQQ-dependent glucose dehydrogenase (GDH) oxidizes glucose to the lactone, which is then converted to gluconic acid. This can be further oxidized to keto-gluconates by other dehydrogenases, a key difference from the fungal pathway.[1][11]

Bacterial_Pathway cluster_periplasm Periplasmic Space Glucose D-Glucose Lactone D-Glucono-δ-lactone Glucose->Lactone m-GDH (PQQ-dependent) GluconicAcid D-Gluconic Acid Lactone->GluconicAcid Hydrolysis KetoGluconates 2-Keto & 5-Keto D-Gluconates GluconicAcid->KetoGluconates GADH

Bacterial Biosynthesis Pathway in G. oxydans.
3.2-Chemical-and-Electrochemical-Synthesis

While fermentation is dominant, chemical methods continue to be explored. These often involve the catalytic oxidation of glucose using noble metal catalysts (e.g., Palladium, Platinum) supported on materials like activated carbon.[12][13][14] These processes can offer high conversion rates but may require alkaline conditions and can be less selective than enzymatic routes.[8][12] Electrochemical and photoelectrochemical methods are also areas of active research, presenting potentially greener alternatives.[4]

Chapter-4:-Quantitative-Analysis

The efficiency of D-gluconic acid production varies significantly with the microorganism and the process conditions. Early physical and chemical characterizations laid the foundation for its identification and quantification.

Table 2: Comparison of D-Gluconic Acid Production by Various Microorganisms

Microorganism Process Type Substrate Yield / Concentration Reference
Aspergillus niger Submerged Fermentation Glucose (150-200 g/L) Up to 95% Yield [5]
Aspergillus niger Solid-State Fermentation Sugarcane Bagasse 106.5 g/L (94.7% Yield) [9]
Aspergillus niger Submerged Fermentation Golden Syrup 85.2 g/L (87% Conversion) [15]
Penicillium luteum / A. niger Submerged Culture Glucose Up to 90% Yield [5]
Gluconobacter oxydans Sequential Fermentation Corncob Hydrolysate 95.8 g/L [16]

| Gluconobacter oxydans | Fed-Batch Fermentation | Glucose | ~32 g/L/h Productivity |[17] |

Table 3: Physical and Chemical Properties of D-Gluconic Acid

Property Value Reference
Molecular Formula C₆H₁₂O₇ [6]
Molar Mass 196.16 g/mol [6]
Appearance White crystalline powder [7]
Melting Point 131 °C (268 °F; 404 K) [6]
Solubility in Water High (316 g/L) [6]
pKa (at 25 °C) 3.6 - 3.86 [6][7][11]
Density ~1.23 g/cm³ [6]

Chapter-5:-Detailed-Experimental-Protocols

The following protocols are generalized representations based on methodologies described in the scientific literature. They are intended for informational purposes and should be adapted and optimized for specific laboratory conditions.

Workflow-for-Fermentative-Production

A typical bioprocess for producing gluconic acid involves several key stages, from preparing the microbial culture to purifying the final product.

Fermentation_Workflow cluster_workflow General Fermentation & Recovery Workflow A 1. Inoculum Preparation B 2. Fermentation (Bioreactor) A->B Inoculate C 3. Biomass Separation (Filtration) B->C Harvest D 4. Product Precipitation (e.g., as Calcium Gluconate) C->D Culture Filtrate E 5. Purification (Crystallization / Ion Exchange) D->E Crude Product F Final Product: D-Gluconic Acid / Salt E->F

General Workflow for Fermentative Production.
5.1-Protocol:-Fermentative-Production-using-Aspergillus-niger

This protocol describes a submerged batch fermentation process.

  • Inoculum Preparation:

    • Harvest spores from a mature A. niger slant into a sterile solution (e.g., 0.1% Tween 80 in phosphate buffer) to a concentration of 10⁸-10¹⁰ spores/mL.[15]

    • Inoculate a seed medium (e.g., 5% glucose, 0.2% (NH₄)₂HPO₄, 0.25% MgSO₄·7H₂O, 0.1% KH₂PO₄, pH 5.5).[15]

    • Incubate at 28-30 °C with shaking (e.g., 180 rpm) for 24-48 hours to obtain pellet-like mycelia.[10][15]

  • Fermentation:

    • Prepare the main fermentation medium (g/L): Glucose (120-150), Peptone or Yeast Extract (3-10), KH₂PO₄ (1.0), MgSO₄·7H₂O (0.5).[9][10]

    • Transfer the seed culture (5-10% v/v) to a sterilized bioreactor containing the fermentation medium.

    • Maintain fermentation conditions: Temperature at 30-34 °C, pH at 5.5-6.5 (controlled by automated addition of NaOH or CaCO₃), and high aeration.[5][10]

    • Run the fermentation for 48-168 hours, monitoring glucose consumption and gluconic acid production.[5][10]

  • Downstream Processing:

    • Separate the mycelial biomass from the fermentation broth by filtration or centrifugation.[18]

    • The cell-free broth contains the gluconate salt (e.g., sodium gluconate).

    • Further purification can be achieved through crystallization, acidification with sulfuric acid to precipitate calcium sulfate (if CaCO₃ was used), followed by ion-exchange chromatography to obtain pure gluconic acid.[19]

5.2-Protocol:-Chemical-Synthesis-via-Catalytic-Oxidation

This protocol is based on the catalytic oxidation of glucose using a supported noble metal catalyst.[12][13]

  • Catalyst Preparation:

    • Prepare a supported catalyst, for example, by co-impregnating activated carbon with solutions of palladium, platinum, and bismuth salts, followed by chemical reduction (e.g., with formaldehyde or sodium borohydride).[13]

  • Reaction Setup:

    • Charge a jacketed glass reactor equipped with a mechanical stirrer, gas inlet, pH probe, and alkali-dosing pump with an aqueous solution of D-glucose (e.g., 10-20% w/w).[12]

    • Add the prepared catalyst (e.g., 1.5 wt% relative to glucose).[12]

  • Oxidation Reaction:

    • Heat the reaction mixture to the desired temperature (e.g., 50-60 °C).[12]

    • Begin vigorous stirring and bubble oxygen or air through the solution.

    • As gluconic acid is formed, the pH will drop. Maintain the pH at a constant alkaline value (e.g., pH 9-10) by the controlled, dropwise addition of an alkali solution (e.g., 10% NaOH).[12][13]

    • The reaction is complete when the consumption of alkali ceases.

  • Product Isolation:

    • Filter the reaction mixture to recover the catalyst for reuse.

    • The resulting solution contains the alkali salt of gluconic acid (e.g., sodium gluconate), which can be used directly or further processed.

5.3-Protocol:-Enzymatic-Assay-for-D-Gluconic-Acid-Quantification

This assay provides a specific and sensitive method for determining the concentration of D-gluconate in samples like fermentation broth.[20][21][22]

  • Principle:

    • This compound is phosphorylated by gluconate kinase (GK) in the presence of ATP to form this compound-6-phosphate and ADP.

    • The this compound-6-phosphate is then oxidatively decarboxylated by 6-phosphogluconate dehydrogenase (6-PGDH) using NADP⁺ as a cofactor, which is reduced to NADPH.

    • The increase in absorbance at 340 nm due to the formation of NADPH is directly proportional to the initial amount of D-gluconic acid.

  • Procedure (based on commercial kit principles):

    • Sample Preparation: Dilute samples (e.g., fermentation broth) as necessary with distilled water to fall within the assay's linear range (e.g., 0.06-2 g/L).[21]

    • Reagent Preparation: Prepare a reaction buffer (e.g., pH 7.0-7.2) containing ATP, NADP⁺, gluconate kinase, and 6-phosphogluconate dehydrogenase.[20][21]

    • Assay:

      • In a 96-well plate or cuvette, add the sample and the reaction buffer.

      • Measure the initial absorbance (A₁) at 340 nm.

      • Incubate at a controlled temperature (e.g., 37 °C) for approximately 10 minutes to allow the reaction to complete.[21]

      • Measure the final absorbance (A₂) at 340 nm.

    • Calculation: Calculate the change in absorbance (ΔA = A₂ - A₁). Determine the concentration of D-gluconic acid by comparing the ΔA of the sample to a standard curve prepared with known concentrations of D-gluconic acid.

Conclusion

From its initial discovery through chemical synthesis to its current large-scale production via highly optimized microbial fermentation, the history of D-gluconic acid is a testament to the advancement of both chemical and biological sciences. The development of deep-tank fermentation for its production was a landmark achievement that had far-reaching impacts on the biotechnology industry. Today, research continues to focus on improving efficiency and sustainability, exploring novel microbial strains, alternative low-cost substrates, and advanced catalytic systems.[1][2] For researchers and drug development professionals, understanding this history provides context for the compound's industrial significance and highlights the ongoing opportunities for innovation in bioprocessing and green chemistry.

References

Methodological & Application

Application Notes and Protocols for the Quantification of D-Gluconate in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

D-gluconate, the conjugate base of D-gluconic acid, is a carbohydrate acid that can be present in cell culture media as a result of glucose oxidation. Its quantification is becoming increasingly important in cell culture monitoring as it can provide insights into cellular metabolism and the overall health of the culture. This document provides detailed application notes and protocols for the accurate quantification of this compound in various cell culture media.

This compound is produced from glucose and can be further metabolized into the pentose phosphate pathway (PPP), a crucial pathway for the production of NADPH and precursors for nucleotide biosynthesis. The presence and concentration of this compound can, therefore, reflect the metabolic state of the cells and the flux through these key pathways.

This document outlines three common methods for this compound quantification: enzymatic assays, high-performance liquid chromatography (HPLC), and liquid chromatography-tandem mass spectrometry (LC-MS/MS). Each method is presented with a detailed protocol, data presentation guidelines, and visualizations to aid in understanding the experimental workflows and underlying metabolic pathways.

This compound Metabolism in Mammalian Cells

This compound in mammalian cells is primarily formed from the oxidation of glucose. Once formed or taken up from the extracellular environment, it can be phosphorylated by gluconokinase to form 6-phospho-D-gluconate. This intermediate is a key entry point into the pentose phosphate pathway (PPP), where it is subsequently decarboxylated to produce ribulose-5-phosphate, CO2, and NADPH.

G Glucose Glucose Gluconolactone Gluconolactone Glucose->Gluconolactone Glucose Dehydrogenase DGluconate This compound Gluconolactone->DGluconate Gluconolactonase P6G 6-Phospho-D-gluconate DGluconate->P6G Gluconokinase PPP Pentose Phosphate Pathway P6G->PPP NADPH NADPH PPP->NADPH Biosynthesis Nucleotide & Amino Acid Biosynthesis PPP->Biosynthesis

Caption: this compound Metabolism and Entry into the Pentose Phosphate Pathway.

Methods for this compound Quantification

A variety of analytical techniques can be employed to quantify this compound in cell culture media. The choice of method often depends on the required sensitivity, specificity, throughput, and available instrumentation.

Enzymatic Assay

Enzymatic assays are a common and relatively straightforward method for quantifying this compound. These assays are typically based on a series of coupled enzymatic reactions that result in the production of a detectable signal, such as a change in absorbance or fluorescence.

Principle: The assay is based on the phosphorylation of this compound by gluconokinase to form this compound-6-phosphate. This reaction consumes ATP. The subsequent oxidation of this compound-6-phosphate in the presence of a suitable dehydrogenase and NADP+ leads to the formation of NADPH, which can be measured spectrophotometrically at 340 nm. Alternatively, a coupled enzyme reaction can be used to generate a colorimetric signal proportional to the amount of this compound.[1][2]

Workflow:

G Sample Cell Culture Supernatant Prepare Prepare Standards & Samples Sample->Prepare React Add Reaction Mix (Enzymes, Substrates) Prepare->React Incubate Incubate React->Incubate Measure Measure Absorbance (e.g., 340 nm or 450 nm) Incubate->Measure Calculate Calculate Concentration Measure->Calculate

Caption: General Workflow for the Enzymatic Quantification of this compound.

Experimental Protocol (96-well plate format):

This protocol is a general guideline based on commercially available kits.[1][3] Always refer to the specific manufacturer's instructions.

Materials:

  • This compound Assay Kit (containing assay buffer, gluconokinase, 6-phosphogluconate dehydrogenase, NADP+, ATP, and this compound standard)

  • 96-well clear flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 340 nm or 450 nm

  • Multichannel pipette

  • Serological pipettes

  • Sterile microcentrifuge tubes

  • Cell culture supernatant samples

Procedure:

  • Sample Preparation:

    • Collect cell culture supernatant by centrifuging the cell suspension at 1,000 x g for 10 minutes to pellet the cells.

    • Carefully transfer the supernatant to a new sterile tube.

    • If the supernatant contains high levels of protein, deproteinization may be necessary using a 10 kDa molecular weight cut-off spin filter.[1]

  • Standard Curve Preparation:

    • Prepare a series of this compound standards by diluting the provided stock solution in the assay buffer. A typical concentration range is 0 to 10 nmol/well.

  • Assay Reaction:

    • Add 50 µL of each standard and sample to separate wells of the 96-well plate.

    • Prepare a reaction mix according to the kit instructions. This typically includes the assay buffer, enzymes, and cofactors.

    • Add 50 µL of the reaction mix to each well containing the standards and samples.

    • Mix gently by tapping the plate.

  • Incubation:

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Measurement:

    • Measure the absorbance at the appropriate wavelength (e.g., 340 nm for NADPH formation or 450 nm for colorimetric assays) using a microplate reader.

  • Calculation:

    • Subtract the absorbance of the blank (0 nmol/well standard) from all readings.

    • Plot the absorbance of the standards versus their concentration to generate a standard curve.

    • Determine the concentration of this compound in the samples using the standard curve.

Data Presentation:

Sample IDCell LineTreatmentThis compound (µM)
1CHO-K1Control15.2 ± 1.8
2CHO-K1High Glucose45.7 ± 3.5
3HybridomaControl8.9 ± 0.9
4HybridomaGlutamine Depletion12.4 ± 1.5
5HeLaControl22.1 ± 2.3
6HeLaDrug Treatment35.6 ± 4.1

Note: The data in this table is illustrative and not from a specific study.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying organic acids, including this compound. It offers good selectivity and sensitivity, but may require more extensive sample preparation and method development compared to enzymatic assays.

Principle: this compound is separated from other components in the cell culture medium on an HPLC column, typically a reversed-phase C18 or a specific organic acid analysis column. Detection is often achieved using a UV detector at a low wavelength (e.g., 210 nm) or a refractive index (RI) detector.

Workflow:

G Sample Cell Culture Supernatant Deproteinate Protein Precipitation (e.g., Acetonitrile) Sample->Deproteinate Centrifuge Centrifugation Deproteinate->Centrifuge Filter Filter Supernatant (0.22 µm) Centrifuge->Filter Inject Inject onto HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV or RI Detection Separate->Detect Quantify Quantify by Peak Area Detect->Quantify

Caption: Workflow for HPLC-based Quantification of this compound.

Experimental Protocol (General):

Materials:

  • HPLC system with UV or RI detector

  • Organic acid analysis column (e.g., Aminex HPX-87H) or a C18 column

  • Mobile phase (e.g., dilute sulfuric acid or phosphate buffer)

  • This compound standard

  • Acetonitrile or other protein precipitation agent

  • Syringe filters (0.22 µm)

  • Autosampler vials

Procedure:

  • Sample Preparation:

    • Collect cell culture supernatant as described for the enzymatic assay.

    • To 500 µL of supernatant, add 1 mL of cold acetonitrile to precipitate proteins.

    • Vortex and incubate at -20°C for 30 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and filter through a 0.22 µm syringe filter into an autosampler vial.

  • Standard Preparation:

    • Prepare a stock solution of this compound in water.

    • Prepare a series of calibration standards by diluting the stock solution with the mobile phase.

  • HPLC Analysis:

    • Set up the HPLC system with the appropriate column and mobile phase. An example method would use an Aminex HPX-87H column with 5 mM H₂SO₄ as the mobile phase at a flow rate of 0.6 mL/min and a column temperature of 50°C.

    • Inject the standards and samples onto the column.

    • Monitor the eluent at 210 nm with a UV detector.

  • Quantification:

    • Identify the this compound peak based on the retention time of the standard.

    • Integrate the peak area of this compound in both standards and samples.

    • Construct a calibration curve by plotting the peak area of the standards against their concentration.

    • Calculate the concentration of this compound in the samples from the calibration curve.

Data Presentation:

Cell LineCulture ConditionThis compound (g/L)
CHO-SBatch Culture Day 50.8 ± 0.1
CHO-SFed-batch Day 101.5 ± 0.2
Sp2/0Batch Culture Day 40.5 ± 0.05
HEK293Perfusion Day 70.3 ± 0.04

Note: The data in this table is illustrative and not from a specific study.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the most sensitive and specific method for the quantification of this compound. It is particularly useful for analyzing complex matrices like cell culture media and for detecting low concentrations of the analyte.

Principle: this compound is separated by liquid chromatography and then ionized, typically using electrospray ionization (ESI). The precursor ion corresponding to this compound is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are detected in the third quadrupole. This multiple reaction monitoring (MRM) provides high specificity and reduces matrix interference.

Workflow:

G Sample Cell Culture Supernatant Precipitate Protein Precipitation (e.g., Acetonitrile/Methanol) Sample->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Dry Dry Supernatant Centrifuge->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute Inject Inject onto LC-MS/MS Reconstitute->Inject Separate LC Separation Inject->Separate Ionize Electrospray Ionization Separate->Ionize Detect Tandem Mass Spectrometry (MRM) Ionize->Detect Quantify Quantify by Peak Area Detect->Quantify

Caption: Workflow for LC-MS/MS-based Quantification of this compound.

Experimental Protocol (General):

Materials:

  • LC-MS/MS system (e.g., triple quadrupole) with an ESI source

  • HILIC or reversed-phase C18 column

  • Mobile phases (e.g., acetonitrile and ammonium acetate or formate buffer)

  • This compound standard

  • Internal standard (e.g., ¹³C₆-D-gluconate)

  • Acetonitrile and/or methanol

  • Nitrogen evaporator

Procedure:

  • Sample Preparation:

    • Collect 100 µL of cell culture supernatant.

    • Add 400 µL of cold (-20°C) extraction solvent (e.g., 80:20 methanol:water) containing the internal standard.

    • Vortex thoroughly and incubate at -20°C for 30 minutes to precipitate proteins.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Standard Preparation:

    • Prepare a stock solution of this compound and the internal standard.

    • Prepare a series of calibration standards containing a fixed concentration of the internal standard and varying concentrations of this compound.

  • LC-MS/MS Analysis:

    • Set up the LC-MS/MS system. A HILIC column with a gradient of acetonitrile and ammonium acetate buffer is often a good choice for separating polar metabolites like this compound.

    • Optimize the MS parameters for this compound and the internal standard in negative ion mode. A common MRM transition for this compound is m/z 195 -> 75.

    • Inject the standards and samples.

  • Quantification:

    • Integrate the peak areas for the this compound and internal standard MRM transitions.

    • Calculate the peak area ratio of this compound to the internal standard.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.

    • Determine the concentration of this compound in the samples using the calibration curve.

Data Presentation:

Cell LineTime PointThis compound (ng/mL)
CHO-DG4448h1250 ± 150
CHO-DG4496h3500 ± 420
NS072h850 ± 90
Jurkat24h550 ± 65

Note: The data in this table is illustrative and not from a specific study.

Conclusion

The choice of method for quantifying this compound in cell culture media depends on the specific research needs. Enzymatic assays are convenient for rapid and routine measurements. HPLC offers a balance of selectivity and accessibility. LC-MS/MS provides the highest sensitivity and specificity, making it ideal for detailed metabolic studies and the analysis of low-abundance analytes. By following the detailed protocols and guidelines presented in this document, researchers can obtain accurate and reproducible measurements of this compound, leading to a better understanding of cellular metabolism in their culture systems.

References

Application Notes and Protocols for D-Gluconate Assay in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-gluconate, the salt of gluconic acid, is a key intermediate in the pentose phosphate pathway and is found in various biological systems. Its quantification in biological samples such as plasma and urine is crucial for studying metabolic pathways, monitoring drug metabolism, and assessing renal function. This document provides a detailed protocol for the determination of this compound in biological samples using a sensitive enzymatic assay. The assay is based on the principle that gluconokinase catalyzes the phosphorylation of this compound to this compound-6-phosphate, which is then oxidized in a series of reactions leading to the formation of a product that can be measured colorimetrically or spectrophotometrically.

Principle of the Assay

The enzymatic assay for this compound involves a coupled reaction system. First, this compound is phosphorylated by gluconokinase in the presence of ATP to form this compound-6-phosphate and ADP. Subsequently, in a series of enzymatic reactions, a probe is reduced, resulting in a colorimetric product with strong absorbance at 450 nm.[1][2][3] The amount of the colored product is directly proportional to the this compound concentration in the sample. Alternatively, the reaction can be coupled to the reduction of NADP+ to NADPH, which can be measured by the increase in absorbance at 340 nm.[4]

Data Summary

The following table summarizes the key quantitative parameters of commercially available this compound assay kits, providing a comparative overview for researchers to select the most suitable method for their needs.

ParameterColorimetric AssaySpectrophotometric (UV) Assay
Detection Method Absorbance at 450 nm[1][2][3]Absorbance at 340 nm[4]
Sensitivity < 2 µM[1][2][3]0.792 mg/L[4]
Linear Range 2-10 nmol/well0.8 - 50 µ g/assay [4]
Sample Volume 1-50 µL[2][3]0.1 mL[4]
Reaction Time 40 minutes[2][3]~6 minutes[4]
Typical Samples Animal tissues, cells, wine, fruits, biofluids[1][3][5]Wine, fruit juice, dairy products, biological cultures[4]

Experimental Protocols

This section provides detailed methodologies for the preparation of biological samples and the execution of the this compound assay.

Materials and Reagents
  • This compound Assay Kit (containing Assay Buffer, Enzyme Mix, Developer, Probe, and Standard)

  • 96-well clear flat-bottom microplate[2][3]

  • Microplate reader capable of measuring absorbance at 450 nm or 340 nm

  • Pipettes and pipette tips

  • Microcentrifuge

  • Deproteinizing Sample Preparation Kit or Perchloric acid (PCA) and Potassium hydroxide (KOH)

  • Phosphate Buffered Saline (PBS)

  • Ultrapure water

Sample Preparation

Proper sample preparation is critical for accurate results. The following protocols are recommended for plasma and urine samples.

1. Plasma/Serum Samples:

  • Collection: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA, heparin) for plasma, or in tubes without anticoagulant for serum.

  • Separation: Centrifuge the blood samples at 1,000-2,000 x g for 10 minutes at 4°C to separate plasma or serum from blood cells.[6]

  • Deproteinization (Recommended): Proteins in plasma and serum can interfere with the assay. It is highly recommended to deproteinize the samples.[1]

    • Method A: Using a Deproteinizing Sample Preparation Kit: Follow the manufacturer's instructions.

    • Method B: PCA/KOH Deproteinization:

      • Add ice-cold 1 M perchloric acid (PCA) to the plasma/serum sample at a 1:1 ratio.

      • Vortex briefly and incubate on ice for 5 minutes.

      • Centrifuge at 13,000 x g for 2 minutes at 4°C.

      • Carefully transfer the supernatant to a new tube.

      • Neutralize the supernatant by adding ice-cold 2 M KOH. A precipitate of potassium perchlorate will form.

      • Centrifuge at 13,000 x g for 2 minutes at 4°C to pellet the precipitate.

      • The resulting supernatant is the deproteinized sample, ready for the assay.

  • Storage: If not assayed immediately, store deproteinized samples at -80°C.

2. Urine Samples:

  • Collection: Collect urine samples in sterile containers.

  • Clarification: Centrifuge the urine sample at 10,000 x g for 5 minutes to remove any particulate matter.[3]

  • Dilution: Urine samples can be used directly in the assay, but dilution with the Assay Buffer may be necessary to ensure the readings fall within the standard curve range.[3] It is recommended to test several dilutions for unknown samples.

  • Storage: Store clarified urine samples at -20°C or below if not assayed immediately.

Assay Procedure (Colorimetric Method)

The following protocol is a general guideline based on commercially available kits. Refer to the specific kit manual for detailed instructions.

1. Reagent Preparation:

  • Reconstitute all kit components as instructed in the kit manual.[2][3] Allow reagents to warm to room temperature before use.

2. Standard Curve Preparation:

  • Prepare a 1 mM this compound standard solution by diluting the provided stock standard with ultrapure water.[2]

  • Generate a standard curve by adding known amounts of the 1 mM this compound standard to a series of wells in the 96-well plate (e.g., 0, 2, 4, 6, 8, 10 nmol/well).[2]

  • Adjust the volume of each standard well to 50 µL with Assay Buffer.[2]

3. Sample Measurement:

  • Add 1-50 µL of your prepared biological sample to the wells of the 96-well plate.

  • Adjust the final volume in each sample well to 50 µL with Assay Buffer.[2][3]

  • For samples with potential background interference, prepare a sample background control well containing the sample but without the "Gluconate Converter" or equivalent enzyme in the reaction mix.[3]

4. Reaction Mix Preparation and Incubation:

  • Prepare a Master Reaction Mix containing the Assay Buffer, Enzyme Mix, Developer, and Probe according to the kit's instructions.[3]

  • Add 50 µL of the Master Reaction Mix to each standard and sample well.

  • For background control wells, add the appropriate background control mix.

  • Mix the contents of the wells gently.

  • Incubate the plate at 37°C for 40 minutes, protected from light.[3]

5. Measurement and Calculation:

  • Measure the absorbance of each well at 450 nm using a microplate reader.

  • Subtract the absorbance of the 0 nmol/well standard (blank) from all other standard and sample readings.

  • If a sample background control was used, subtract its absorbance from the corresponding sample reading.

  • Plot the standard curve of absorbance versus the amount of this compound.

  • Determine the amount of this compound in your samples from the standard curve.

  • Calculate the concentration of this compound in the original sample by accounting for the sample volume and any dilution factors.

Visualizations

This compound Assay Workflow

G cluster_sample_prep Sample Preparation cluster_assay_procedure Assay Procedure cluster_data_analysis Data Analysis Plasma Plasma/Serum Collection Deproteinization Deproteinization (e.g., PCA/KOH) Plasma->Deproteinization Urine Urine Collection Clarification Centrifugation/ Filtration Urine->Clarification Sample_Addition Add Prepared Samples and Standards to Plate Deproteinization->Sample_Addition Clarification->Sample_Addition Standard_Curve Prepare Standard Curve Standard_Curve->Sample_Addition Reaction_Mix Add Reaction Mix Sample_Addition->Reaction_Mix Incubation Incubate at 37°C Reaction_Mix->Incubation Measurement Measure Absorbance (450 nm or 340 nm) Incubation->Measurement Calculation Calculate this compound Concentration Measurement->Calculation

Caption: Workflow for this compound assay in biological samples.

Enzymatic Assay Signaling Pathway

G DGluconate This compound Gluconokinase Gluconokinase DGluconate->Gluconokinase ATP ATP ATP->Gluconokinase DGluconate6P This compound-6-Phosphate Gluconokinase->DGluconate6P ADP ADP Gluconokinase->ADP CoupledReactions Coupled Enzymatic Reactions DGluconate6P->CoupledReactions Probe_Oxidized Oxidized Probe (Colored) CoupledReactions->Probe_Oxidized Probe_Reduced Reduced Probe (Colorless) Probe_Reduced->CoupledReactions Measurement Measure Absorbance @ 450 nm Probe_Oxidized->Measurement

Caption: Principle of the colorimetric this compound enzymatic assay.

References

D-Gluconate as a Chelating Agent: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, D-gluconate and its salts (e.g., sodium gluconate, calcium gluconate) offer a versatile and biocompatible platform for metal ion chelation in a wide array of experimental and formulation contexts. Derived from the oxidation of glucose, this sugar acid is non-toxic, biodegradable, and demonstrates effective chelating properties, particularly in neutral to alkaline conditions. [1][2] This document provides detailed application notes and experimental protocols for the utilization of this compound as a chelating agent.

Application Notes

This compound's efficacy as a chelating agent stems from its molecular structure, which features a carboxyl group and multiple hydroxyl groups. These functional groups can coordinate with di- and trivalent metal ions, forming stable, water-soluble complexes.[3][4] This property is particularly valuable in preventing the precipitation of metal hydroxides in alkaline solutions, a common challenge in various experimental and industrial settings.[5]

Key applications in research and development include:

  • Stabilization of Formulations: In pharmaceutical preparations, this compound can sequester metal ions like iron and copper, which are known to catalyze oxidative degradation of active pharmaceutical ingredients (APIs). This extends the shelf-life and maintains the potency of drug products.[6]

  • Cell Culture: this compound can be used in cell culture media to control the bioavailability of essential metal ions and to mitigate the toxic effects of heavy metal contaminants.

  • Biochemical Assays: By chelating inhibitory metal ions, this compound can be employed to enhance the activity of certain enzymes or to study the metal-dependency of biological processes.

  • Preventing Precipitation: In various solutions, from industrial processes to laboratory buffers, sodium gluconate can prevent the precipitation of metal salts, such as iron hydroxides, especially at higher pH values.[4]

Quantitative Data: Metal Ion Chelation

The stability of the metal-gluconate complex is a critical parameter for its application. The following table summarizes the stability constants (log K) for this compound with various metal ions. It is important to note that the chelation strength of gluconate is highly dependent on the pH of the solution, with increased stability observed at higher pH due to the deprotonation of hydroxyl groups.[7]

Metal IonStoichiometry (Metal:Gluconate)log KpHConditions
Ca²⁺1:11.21Neutral25 °C
Ca²⁺1:22.22Neutral25 °C
Fe³⁺1:13.62.525 °C
Fe³⁺1:2-Alkaline-
Cu²⁺1:13.2Neutral25 °C
Zn²⁺1:11.7Neutral25 °C
Mg²⁺1:10.7Neutral25 °C
Ni²⁺1:11.5Neutral25 °C
Mn²⁺1:11.3Neutral25 °C
Cd²⁺1:11.4Neutral25 °C
Th(IV)1:1 (Th(GD₃)²⁺)1.04 ± 0.122.0-4.622 °C, I=1.0 M NaClO₄
Th(IV)1:1 (Th(GD₂)⁺)-1.31 ± 0.092.0-4.622 °C, I=1.0 M NaClO₄

Note: The stability constants can vary with ionic strength and temperature. The values presented are for general guidance.

Experimental Protocols

Protocol 1: Spectrophotometric Determination of Iron (III) Chelation by this compound

This protocol provides a method to quantify the chelation of ferric iron (Fe³⁺) by this compound using UV-Vis spectrophotometry. The principle lies in the formation of a colored complex between unchelated iron and a chromogenic agent (e.g., Ferrozine), which can be measured spectrophotometrically.

Materials:

  • Sodium Gluconate

  • Ferric Chloride (FeCl₃) stock solution (e.g., 10 mM)

  • Ferrozine solution (e.g., 10 mM in a suitable buffer)

  • HEPES or other suitable buffer (pH 7.4)

  • Deionized water

  • UV-Vis Spectrophotometer and cuvettes

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of sodium gluconate (e.g., 100 mM) in deionized water.

    • Prepare a series of dilutions of the sodium gluconate stock solution in HEPES buffer (e.g., to final concentrations of 0, 1, 5, 10, 25, 50, and 100 mM).

  • Chelation Reaction:

    • To each dilution of sodium gluconate, add a fixed concentration of FeCl₃ (e.g., final concentration of 100 µM).

    • Incubate the mixtures at room temperature for a specified time (e.g., 30 minutes) to allow for complex formation.

  • Quantification of Unchelated Iron:

    • To each reaction mixture, add the Ferrozine solution to a final concentration that is in excess of the initial iron concentration (e.g., 1 mM).

    • Allow the color to develop for a short period (e.g., 5 minutes).

  • Spectrophotometric Measurement:

    • Measure the absorbance of the solutions at the wavelength of maximum absorbance for the Fe²⁺-Ferrozine complex (approximately 562 nm).

  • Data Analysis:

    • Create a standard curve using known concentrations of Fe²⁺ with Ferrozine to determine the concentration of unchelated iron in each sample.

    • Calculate the percentage of iron chelated by this compound at each concentration.

experimental_workflow_iron_chelation cluster_prep Solution Preparation cluster_reaction Chelation Reaction cluster_quantification Quantification cluster_analysis Data Analysis gluconate_dilutions Prepare this compound Dilutions mix_solutions Mix this compound and FeCl₃ gluconate_dilutions->mix_solutions fecl3_solution Prepare FeCl₃ Solution fecl3_solution->mix_solutions incubate Incubate at Room Temperature mix_solutions->incubate add_ferrozine Add Ferrozine incubate->add_ferrozine measure_absorbance Measure Absorbance at 562 nm add_ferrozine->measure_absorbance calculate_chelation Calculate % Iron Chelated measure_absorbance->calculate_chelation

Caption: Workflow for spectrophotometric determination of iron chelation.

Protocol 2: Preventing Calcium Phosphate Precipitation in a Buffered Solution

This protocol demonstrates the use of sodium gluconate to prevent the precipitation of calcium phosphate in a buffered solution, a common issue in preparing certain biological buffers and media.

Materials:

  • Sodium Gluconate

  • Calcium Chloride (CaCl₂) solution (e.g., 1 M)

  • Sodium Phosphate (Na₂HPO₄/NaH₂PO₄) buffer (e.g., 0.5 M, pH 7.4)

  • Deionized water

  • Visual inspection or spectrophotometer for turbidity measurement

Procedure:

  • Preparation of Test Solutions:

    • Prepare a series of buffered solutions containing a fixed concentration of sodium phosphate buffer.

    • To each solution, add varying concentrations of sodium gluconate (e.g., 0, 10, 50, 100, 200 mM).

  • Induction of Precipitation:

    • To each of the test solutions, add a specific concentration of CaCl₂ to induce precipitation (the exact concentration may need to be determined empirically, e.g., 10 mM).

  • Observation:

    • Mix the solutions thoroughly and observe for the formation of a precipitate (calcium phosphate) over a defined period (e.g., 1 hour) at room temperature.

    • For a more quantitative assessment, measure the turbidity of the solutions at a suitable wavelength (e.g., 600 nm) using a spectrophotometer at different time points.

  • Analysis:

    • Determine the minimum concentration of sodium gluconate required to prevent or significantly delay the precipitation of calcium phosphate under the tested conditions.

experimental_workflow_precipitation_prevention cluster_prep Solution Preparation cluster_precipitation Precipitation Induction cluster_observation Observation cluster_analysis Analysis buffer_gluconate Prepare Phosphate Buffer with varying Gluconate add_cacl2 Add CaCl₂ buffer_gluconate->add_cacl2 visual_inspection Visual Inspection for Precipitate add_cacl2->visual_inspection turbidity_measurement Measure Turbidity (OD₆₀₀) add_cacl2->turbidity_measurement determine_concentration Determine Minimum Effective Gluconate Concentration visual_inspection->determine_concentration turbidity_measurement->determine_concentration

Caption: Workflow for assessing precipitation prevention by this compound.

Signaling Pathways Involving this compound

Recent research has highlighted the involvement of this compound in cellular metabolic pathways.

The Gluconate Shunt

The gluconate shunt is a metabolic pathway that bypasses the initial, rate-limiting step of the pentose phosphate pathway (PPP). In this pathway, glucose is first oxidized to this compound, which is then phosphorylated to 6-phospho-D-gluconate, an intermediate of the PPP. This provides an alternative route for glucose to enter the PPP.

gluconate_shunt_pathway Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Hexokinase Gluconate This compound Glucose->Gluconate Glucose Dehydrogenase P6G 6-Phospho-D-gluconate G6P->P6G G6P Dehydrogenase (Rate-limiting step of PPP) Gluconate->P6G Gluconate Kinase PPP Pentose Phosphate Pathway P6G->PPP

Caption: The Gluconate Shunt metabolic pathway.

Inhibition of Citrate Transport in Cancer Cells

Emerging research suggests a potential role for gluconate in cancer therapy. Some cancer cells upregulate a plasma membrane citrate transporter (pmCiC) to import extracellular citrate, which supports their metabolic needs. Gluconate has been identified as a competitive inhibitor of this transporter, thereby blocking citrate uptake and potentially hindering tumor growth.

citrate_transport_inhibition cluster_extracellular Extracellular Space cluster_cell Cancer Cell Citrate_out Citrate pmCiC pmCiC (Citrate Transporter) Citrate_out->pmCiC Uptake Gluconate This compound Gluconate->pmCiC Inhibition Citrate_in Citrate pmCiC->Citrate_in Metabolism Metabolic Pathways Citrate_in->Metabolism Tumor_Growth Tumor Growth Metabolism->Tumor_Growth

Caption: this compound's inhibition of citrate transport in cancer cells.

References

Application Note: Production of 2,5-Diketo-D-Gluconic Acid via Industrial Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,5-diketo-D-gluconic acid (2,5-DKG) is a valuable keto acid and a critical intermediate in various biotechnological processes. Its primary industrial significance lies in its role as a precursor for the synthesis of 2-keto-L-gulonic acid (2-KLG), which is subsequently converted to L-ascorbic acid (Vitamin C).[1][2] The microbial fermentation route from D-glucose or D-gluconate offers a more direct and efficient alternative to traditional chemical synthesis methods.[3] Various microorganisms, including species from the genera Gluconobacter, Erwinia, and others, have been successfully employed for this biotransformation.[2][3][4] This document provides detailed protocols and data for the production of 2,5-DKG using industrial fermentation, focusing on the use of this compound and its precursor, D-glucose.

Biochemical Pathway of 2,5-DKG Production

The conversion of D-glucose to 2,5-DKG in bacteria like Gluconobacter is a multi-step oxidative process occurring in the periplasmic space. The pathway involves a series of membrane-bound dehydrogenases.[2][5][6] D-glucose is first oxidized to this compound, which is then converted to 2-keto-D-gluconate (2-KG), and finally to 2,5-DKG.[7]

Biochemical_Pathway_2_5_DKG D_Glucose D-Glucose D_Gluconate This compound D_Glucose->D_Gluconate E1 mGDH Two_KG 2-Keto-D-gluconate (2-KG) D_Gluconate->Two_KG E2 GADH Two_Five_DKG 2,5-Diketo-D-gluconate (2,5-DKG) Two_KG->Two_Five_DKG E3 2KGDH

Caption: Oxidative pathway from D-glucose to 2,5-DKG.

Fermentation Performance of Various Microorganisms

The production of 2,5-DKG has been achieved using various bacterial strains. The choice of microorganism and fermentation strategy significantly impacts the final product titer, yield, and fermentation time. A major challenge in 2,5-DKG production is its tendency to undergo non-enzymatic browning, which can reduce the final yield.[1][8]

MicroorganismSubstrateFermentation Time (h)2,5-DKG TiterYield/ConversionReference
Gluconobacter oxydans ATCC 9937D-Glucose (fed-batch)4850.9 g/L139% increase over control[1][8]
Erwinia sp. (mutant)D-Glucose26328.6 g/L (as Ca-salt)94.5%[3][9]
Gluconobacter sphaericus SJF2-15% D-Glucose--~52.4% conversion[2][5]
Mixed Culture (F. oryzihabitans & P. cepacia)50 g/L D-Glucose150-92% yield[10]

Experimental Workflow for 2,5-DKG Production

The overall process for producing 2,5-DKG involves several key stages, from the initial culture preparation to the final analysis of the product. This workflow ensures reproducibility and efficient production.

Experimental_Workflow A Strain Revival & Plate Culture B Seed Culture (Inoculum Preparation) A->B Transfer C Production Fermentation (Bioreactor) B->C Inoculation D Process Monitoring (Sampling, pH, DO) C->D Continuous/Periodic F Downstream Processing (e.g., Reduction to 2-KLG) C->F Harvest E Product Quantification (HPLC Analysis) D->E Analysis

Caption: General experimental workflow for microbial 2,5-DKG production.

Protocols

Protocol 1: Fed-Batch Fermentation using Gluconobacter oxydans

This protocol is based on the optimized fermentation process for G. oxydans ATCC 9937 to enhance 2,5-DKG production and reduce browning.[1]

Objective: To produce 2,5-DKG from D-glucose using a fed-batch fermentation strategy with G. oxydans.

Materials:

  • Gluconobacter oxydans ATCC 9937

  • Seed Medium:

    • Yeast extract: 10 g/L

    • Sorbitol: 50 g/L

    • KH₂PO₄: 1 g/L

    • MgSO₄·7H₂O: 0.5 g/L

    • CaCO₃: 2 g/L

  • Initial Fermentation Medium:

    • Yeast extract: 5 g/L

    • (NH₄)₂SO₄: 2 g/L

    • KH₂PO₄: 1 g/L

    • MgSO₄·7H₂O: 0.5 g/L

    • D-glucose: 20 g/L[1]

  • Feeding Solution:

    • Concentrated D-glucose solution (e.g., 500 g/L)

  • 5 L Bioreactor

  • Shaking incubator

  • Autoclave, sterile flasks, and other standard microbiology lab equipment

Procedure:

  • Inoculum Preparation:

    • Prepare the seed medium and sterilize.

    • Inoculate a single colony of G. oxydans from an agar plate into a flask containing 50 mL of seed medium.

    • Incubate at 30°C on a shaker at 200 rpm for 24 hours.

  • Bioreactor Setup:

    • Prepare the initial fermentation medium and add it to the 5 L bioreactor. Sterilize the bioreactor.

    • Set the fermentation parameters: Temperature at 30°C, agitation at 500 rpm, and airflow at 1.5 vvm. Maintain pH at 5.5 using automated addition of NH₃·H₂O.

  • Fermentation:

    • Inoculate the bioreactor with the seed culture (e.g., 10% v/v).

    • Allow the initial batch fermentation to proceed. The initial D-glucose concentration of 20 g/L is consumed rapidly.[1]

    • After the initial glucose is nearly depleted (approx. 12-16 hours), begin the fed-batch phase.

    • Feed the concentrated D-glucose solution at a constant rate to maintain a low glucose concentration in the fermenter, which helps to minimize growth inhibition and browning.[1]

    • Continue the fermentation for a total of 48 hours.[1]

  • Sampling and Analysis:

    • Withdraw samples aseptically at regular intervals (e.g., every 4-6 hours).

    • Measure cell density (OD₆₀₀) and analyze the supernatant for 2,5-DKG and residual glucose concentration using HPLC (see Protocol 2).

Expected Results:

  • A final 2,5-DKG concentration of approximately 50.9 g/L can be achieved within 48 hours.[1] The productivity is significantly enhanced compared to batch fermentation.[1]

Protocol 2: Quantification of 2,5-DKG by HPLC

Objective: To accurately quantify the concentration of 2,5-DKG in fermentation broth samples.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV or Refractive Index (RI) detector.

  • Aminex HPX-87H column (or equivalent ion-exchange column).

  • Mobile Phase: Dilute sulfuric acid (e.g., 5 mM H₂SO₄).

  • 2,5-DKG standard for calibration curve.

  • Syringe filters (0.22 µm).

  • Autosampler vials.

Procedure:

  • Sample Preparation:

    • Centrifuge the fermentation broth sample at 10,000 x g for 10 minutes to pellet the cells.

    • Collect the supernatant.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Set up the HPLC system with the Aminex HPX-87H column.

    • Equilibrate the column with the mobile phase (5 mM H₂SO₄) at a constant flow rate (e.g., 0.6 mL/min).

    • Set the column temperature (e.g., 50-60°C).

    • Set the detector (UV at 210 nm or RI).

    • Inject the prepared sample (e.g., 10 µL).

  • Quantification:

    • Prepare a series of 2,5-DKG standards of known concentrations (e.g., 0.1, 0.5, 1, 5, 10 g/L).

    • Run the standards on the HPLC under the same conditions as the samples to generate a calibration curve (Peak Area vs. Concentration).

    • Calculate the concentration of 2,5-DKG in the samples by comparing their peak areas to the calibration curve.

Expected Results:

  • A clear chromatographic peak corresponding to 2,5-DKG will be observed. The concentration can be determined with high accuracy, which is crucial for monitoring fermentation progress and calculating final yield.[1]

References

Application Note: Sample Preparation for D-Gluconate Analysis in Tissue Homogenates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

D-gluconate, a product of glucose oxidation, is a key metabolite in various biological pathways, including the pentose phosphate pathway and the Entner-Doudoroff pathway.[1][2][3][4][5][6][7] Accurate quantification of this compound in tissue samples is crucial for understanding metabolic regulation, disease pathogenesis, and the pharmacodynamics of therapeutic agents. This application note provides detailed protocols for the preparation of tissue homogenates for this compound analysis using three common analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and colorimetric enzymatic assays.

Data Presentation: Comparison of Sample Preparation Methods

The choice of sample preparation method can significantly impact the recovery and quantification of this compound. The following table summarizes representative recovery data for this compound from spiked tissue homogenates using different extraction and cleanup methods. It is essential to validate these methods for your specific tissue type and experimental conditions.

Method Extraction Solvent/Reagent Principle Mean Recovery (%) RSD (%) Notes
LC-MS/MS Cold AcetonitrileProtein Precipitation92.54.8Simple, effective for many small molecules.
Cold MethanolProtein Precipitation88.25.5Can be a suitable alternative to acetonitrile.[3]
Trichloroacetic Acid (TCA)Protein Precipitation85.76.2Effective but may require pH adjustment of the final extract.
GC-MS Methanol followed by SilylationDerivatization89.95.1Silylation is necessary to increase volatility for GC analysis.
Enzymatic Assay Perchloric Acid (PCA)Deproteinization95.33.5Often recommended by kit manufacturers for sample cleanup.

Note: The data presented are illustrative and based on typical recoveries for small organic acids from biological matrices. Actual recovery and precision should be determined experimentally.

Experimental Protocols

General Tissue Homogenization Protocol

This protocol is a general starting point for preparing tissue homogenates for subsequent analysis.

Materials:

  • Tissue sample (snap-frozen in liquid nitrogen and stored at -80°C)

  • Phosphate-buffered saline (PBS), ice-cold

  • Homogenization buffer (e.g., ice-cold PBS or specific lysis buffer)

  • Protease and phosphatase inhibitor cocktail

  • Bead beater homogenizer with ceramic beads

  • Centrifuge

Protocol:

  • On ice, weigh the frozen tissue sample (~50-100 mg).

  • Place the weighed tissue in a pre-chilled 2 mL tube containing ceramic beads.

  • Add 500 µL of ice-cold homogenization buffer containing protease and phosphatase inhibitors. A common ratio is 1:9 (w/v) of tissue to buffer.

  • Homogenize the tissue using a bead beater (e.g., 2 cycles of 30 seconds at 6 m/s), with cooling on ice for 1 minute between cycles.

  • Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant (tissue lysate) for subsequent analysis.

LC-MS/MS Sample Preparation: Protein Precipitation

Materials:

  • Tissue lysate (from step 1)

  • Acetonitrile (ACN), ice-cold

  • Centrifuge

Protocol:

  • To 100 µL of tissue lysate, add 400 µL of ice-cold acetonitrile.

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Incubate at -20°C for 30 minutes to enhance protein precipitation.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

GC-MS Sample Preparation: Silylation Derivatization

Materials:

  • Tissue lysate (from step 1)

  • Methanol

  • Pyridine

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Heating block or oven

Protocol:

  • Lyophilize 100 µL of tissue lysate to complete dryness.

  • Add 50 µL of pyridine to the dried sample and vortex to dissolve.

  • Add 50 µL of BSTFA with 1% TMCS.

  • Cap the vial tightly and heat at 70°C for 60 minutes to facilitate derivatization.

  • Cool the sample to room temperature before GC-MS analysis.

Enzymatic Assay Sample Preparation: Deproteinization

Materials:

  • Tissue lysate (from step 1)

  • Perchloric acid (PCA), 1M, ice-cold

  • Potassium hydroxide (KOH), 2M, ice-cold

  • pH indicator paper

  • Centrifuge

Protocol:

  • Add 10 µL of 1M ice-cold PCA to 100 µL of tissue lysate.

  • Vortex and incubate on ice for 5 minutes.

  • Centrifuge at 13,000 x g for 2 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Neutralize the supernatant by adding small aliquots of 2M ice-cold KOH. Monitor the pH with indicator paper until it reaches 6.5-8.0.

  • Centrifuge at 13,000 x g for 5 minutes at 4°C to pellet the potassium perchlorate precipitate.

  • Use the supernatant for the enzymatic assay.

Visualizations

experimental_workflow cluster_homogenization Tissue Homogenization cluster_lcms LC-MS/MS Protocol cluster_gcms GC-MS Protocol cluster_enzymatic Enzymatic Assay Protocol tissue Frozen Tissue Sample homogenize Homogenization (Bead Beating) tissue->homogenize centrifuge1 Centrifugation (14,000 x g, 15 min, 4°C) homogenize->centrifuge1 lysate Tissue Lysate (Supernatant) centrifuge1->lysate ppt Protein Precipitation (Cold Acetonitrile) lysate->ppt lyophilize Lyophilization lysate->lyophilize deproteinize Deproteinization (Perchloric Acid) lysate->deproteinize centrifuge2 Centrifugation (15,000 x g, 10 min, 4°C) ppt->centrifuge2 drydown Dry-down (Nitrogen Stream) centrifuge2->drydown reconstitute Reconstitution drydown->reconstitute lcms_analysis LC-MS/MS Analysis reconstitute->lcms_analysis derivatize Silylation Derivatization (BSTFA, 70°C) lyophilize->derivatize gcms_analysis GC-MS Analysis derivatize->gcms_analysis neutralize Neutralization (KOH) deproteinize->neutralize centrifuge3 Centrifugation neutralize->centrifuge3 enzymatic_analysis Enzymatic Assay centrifuge3->enzymatic_analysis

Caption: Experimental workflow for this compound analysis.

pentose_phosphate_pathway glucose Glucose g6p Glucose-6-Phosphate glucose->g6p Hexokinase gluconolactone 6-Phospho-glucono-δ-lactone g6p->gluconolactone G6PD g6p->gluconolactone NADP+ -> NADPH gluconate 6-Phospho-D-gluconate gluconolactone->gluconate Lactonase ru5p Ribulose-5-Phosphate gluconate->ru5p 6PGD gluconate->ru5p NADP+ -> NADPH nucleotides Nucleotide Synthesis ru5p->nucleotides

Caption: Role of this compound in the Pentose Phosphate Pathway.

Conclusion

The protocols described in this application note provide a comprehensive guide for the preparation of tissue samples for the analysis of this compound. The choice of the final analytical method will depend on the specific requirements of the study, including sensitivity, specificity, and available instrumentation. For high-throughput and sensitive quantification, LC-MS/MS is often the preferred method. GC-MS provides an alternative for volatile compounds after derivatization. Enzymatic assays offer a simpler, more accessible method for quantification, though they may be less specific than mass spectrometry-based approaches. Proper sample preparation is paramount for obtaining accurate and reproducible results in metabolomic studies.

References

High-performance liquid chromatography (HPLC) method for D-gluconate detection

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Method for D-Gluconate Detection

Introduction

D-gluconic acid, and its corresponding salt this compound, is a mild organic acid derived from glucose. It is widely found in natural sources like fruits and plants and sees extensive use in the pharmaceutical, food, and industrial sectors due to its low toxicity.[1] Accurate and reliable quantification of this compound is crucial for quality control in manufacturing processes, formulation development, and various research applications. High-Performance Liquid Chromatography (HPLC) offers a robust, sensitive, and specific method for the determination of this compound in diverse sample matrices.

This document provides a detailed protocol for the analysis of this compound using a reversed-phase HPLC method with UV detection, a widely accessible and reliable technique. Additionally, it outlines alternative methods for researchers requiring different selectivity or detection capabilities.

Principle of the Method

The primary method described is based on reversed-phase chromatography (RP-HPLC). In this technique, this compound is separated on a nonpolar stationary phase (e.g., C18) using a polar mobile phase.[2] The separation is based on the differential partitioning of the analyte between the two phases. Since this compound lacks a strong chromophore, detection is typically performed at a low UV wavelength, such as 210 nm.[2][3] Quantification is achieved by comparing the peak area of the analyte in a sample to a calibration curve generated from known standards.[2]

Alternative methods include ion-exchange chromatography, which separates molecules based on their charge, often paired with refractive index (RI) detection or pulsed amperometric detection (PAD).[4][5] Mixed-mode chromatography and HILIC offer different selectivities, while detection methods like Evaporative Light Scattering (ELSD), Charged Aerosol Detection (CAD), or Mass Spectrometry (MS) can be used for samples lacking a UV chromophore or for enhanced sensitivity and specificity.[6][7][8]

Application Data

The following table summarizes various HPLC methods and their key quantitative parameters for the detection of this compound and its salts.

ParameterMethod 1: RP-HPLC-UVMethod 2: Ion-Exchange-RIMethod 3: HPLC-ESI-MSMethod 4: HPLC-PADMethod 5: HPLC-CAD
Column Type Inertsil C18-3 (150 x 4.6 mm, 5 µm)[3][9]Rezex ROA-Organic Acid H+ (300 x 7.8 mm)[10]Luna C18 (150 x 2 mm, 5 µm)[6]Anion Exchange[5]Thermo Hypersil Gold Aq (250 x 4.6 mm, 5 µm)[8]
Mobile Phase 90:10 (v/v) 1% Phosphoric Acid : Methanol[3][9]0.5% Formic Acid in Water[10]Gradient of Water/Acetonitrile with Tributylamine[6]0.1 M Sodium Hydroxide[5]9:1 (v/v) Acetonitrile : Water[8]
Flow Rate 1.0 mL/min[3]0.3 mL/min[10]0.2 mL/min[6]1.5 mL/min[5]0.5 mL/min[8]
Detector UV at 210 nm[3]Refractive Index (RI)[10]Electrospray Ionization Mass Spectrometry (ESI-MS)[6]Pulsed Amperometric (PAD)[5]Charged Aerosol (CAD)[8]
Column Temp. 40°C[3][9]30°C[10]42°C[6]20°C[5]30°C[8]
Linearity Range 1.92 - 2.88 mg/mL[9]Not SpecifiedNot SpecifiedUp to 500 mg/L[5]1.05 - 22.5 mg/L[8]
LOQ / LOD Not SpecifiedNot SpecifiedLOQ: 2.6 x 10⁻⁵ mol/L[6]LOQ: 2.0 mg/L[5]LOD: 0.32 ng[8]

Experimental Protocols

Protocol 1: Reversed-Phase HPLC with UV Detection

This protocol is adapted from a validated method for the analysis of calcium gluconate.[2][3][9]

1. Apparatus and Materials

  • High-Performance Liquid Chromatography (HPLC) system with an isocratic pump, autosampler, column oven, and UV-Vis Detector.[2]

  • C18 analytical column (e.g., Inertsil C18-3, 150 mm x 4.6 mm, 5 µm).[2]

  • Data acquisition and processing software.

  • Analytical balance, volumetric flasks, and pipettes.

  • Syringe filters (0.22 µm or 0.45 µm).[2]

  • Centrifuge (for complex samples).[2]

  • This compound reference standard (e.g., Sodium this compound, ≥99% purity).[11]

  • Phosphoric acid (H₃PO₄), analytical grade.[2]

  • Methanol (CH₃OH), HPLC grade.[2]

  • Ultrapure water (18.2 MΩ·cm).[2]

  • Perchloric acid or Acetonitrile (for sample cleanup, if needed).[2]

2. Reagent and Standard Preparation

  • Mobile Phase Preparation (1% v/v Phosphoric Acid in 90:10 Water:Methanol):

    • To prepare 1 L, add 10 mL of phosphoric acid to 900 mL of ultrapure water in a suitable container.[2]

    • Add 100 mL of methanol.[2]

    • Mix thoroughly and degas using an ultrasonic bath for at least 15 minutes or by vacuum filtration.[2]

  • Stock Standard Solution (e.g., 2.4 mg/mL):

    • Accurately weigh approximately 24 mg of the this compound reference standard.

    • Transfer to a 10 mL volumetric flask, dissolve in and dilute to volume with ultrapure water. Mix well.

  • Working Standard Solutions:

    • Prepare a series of working standards by serially diluting the stock solution with ultrapure water.[2]

    • A suggested range, based on reported linearity, is 1.92, 2.16, 2.40, 2.64, and 2.88 mg/mL.[9] These will be used to generate the calibration curve.

3. Sample Preparation The appropriate sample preparation is critical for accurate results and to protect the HPLC column.

SamplePreparationWorkflow start Start: Obtain Sample matrix_check Assess Sample Matrix (Simple or Complex?) start->matrix_check simple_media Protocol A: Simple Aqueous Media (e.g., dissolution media) matrix_check->simple_media Simple complex_media Protocol B: Complex Media (e.g., cell culture, plasma) matrix_check->complex_media Complex filter_simple Filter through 0.22 µm syringe filter simple_media->filter_simple precipitate Protein Precipitation: Add cold perchloric acid or acetonitrile complex_media->precipitate end Inject into HPLC filter_simple->end vortex Vortex to mix precipitate->vortex centrifuge Centrifuge at 10,000 x g for 10 min at 4°C vortex->centrifuge collect_supernatant Collect supernatant centrifuge->collect_supernatant filter_complex Filter supernatant through 0.22 µm syringe filter collect_supernatant->filter_complex filter_complex->end

Figure 1. Decision workflow for sample preparation.
  • Protocol A: Simple Aqueous Media (e.g., dissolution media)

    • Withdraw an aliquot of the sample.

    • Allow the sample to cool to room temperature if necessary.

    • Filter the sample directly through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.[2]

  • Protocol B: Complex Media with Proteins (e.g., cell culture media)

    • To a 1 mL aliquot of the sample, add an equal volume of cold 0.1 M perchloric acid OR three volumes of cold acetonitrile.[2]

    • Vortex the mixture thoroughly for at least 30 seconds to precipitate proteins.[2]

    • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.[2]

    • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.[2]

4. HPLC System Setup and Analysis

HPLC_Workflow A 1. System Preparation - Prepare Mobile Phase - Prime Pump & Purge Lines B 2. Method Setup - Set Flow Rate: 1.0 mL/min - Set Column Temp: 40°C - Set Detector: UV @ 210 nm A->B C 3. System Equilibration - Run mobile phase through column until baseline is stable B->C D 4. Calibration - Inject standard solutions (lowest to highest conc.) C->D E 5. Sample Analysis - Inject prepared samples D->E F 6. Data Processing - Integrate peaks - Generate calibration curve E->F G 7. Quantification - Calculate sample concentration using the calibration curve F->G

Figure 2. General experimental workflow for HPLC analysis.
  • System Startup: Turn on the HPLC system components. Prepare the mobile phase as described above and place the solvent line in the reservoir.

  • Pump and Column Equilibration: Prime the pump to remove air bubbles. Set the flow rate to 1.0 mL/min and allow the mobile phase to run through the column for at least 20-30 minutes, or until the detector baseline is stable.[3]

  • Method Parameters: Set the column oven temperature to 40°C and the UV detector wavelength to 210 nm.[3][9]

  • Sequence Setup: Create a sequence in the chromatography software. Include injections of a blank (water), the working standard solutions (from lowest to highest concentration), and the prepared samples. Set the injection volume to 10 µL.[3][9]

  • Run Sequence: Start the analysis.

5. Data Analysis and Quantification

  • Peak Integration: After the run is complete, integrate the peak corresponding to this compound in each chromatogram.

  • Calibration Curve: Plot the peak area of the this compound standards against their known concentrations. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). The R² value should ideally be ≥ 0.998.[9]

  • Sample Quantification: Use the regression equation to calculate the concentration of this compound in the samples based on their measured peak areas. Remember to account for any dilution or concentration factors used during sample preparation.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
No Peak or Very Small Peak Incorrect injection; Sample concentration too low; Detector issue.Check autosampler and syringe. Concentrate sample if possible. Check detector lamp status.
Broad or Tailing Peaks Column contamination; Column degradation; pH of mobile phase inappropriate.Flush column with a strong solvent. Replace column if old. Ensure mobile phase pH is correct for the analyte and column.
Variable Retention Times Leak in the system; Pump malfunction (unstable flow); Column temperature fluctuation.Check fittings for leaks. Service the pump. Ensure the column oven is stable at the set temperature.
High Backpressure Blockage in the system (guard column, column frit, or tubing); Mobile phase precipitation.Reverse-flush the column (if recommended by manufacturer). Replace guard column. Filter mobile phase.

References

Application Notes and Protocols for the Enzymatic Assay of D-Gluconate Using Gluconate Kinase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the quantitative determination of D-gluconate using a specific and sensitive enzymatic assay involving gluconate kinase. This method is applicable across various sample types, including those relevant to food science, pharmaceuticals, and biological research.

Introduction

D-gluconic acid and its salts (gluconates) are mild organic acids naturally present in fruits, honey, and wine. Due to their low toxicity and chelating properties, they are widely used in the food, pharmaceutical, and other industries to regulate acidity and bind metal ions. Accurate quantification of this compound is crucial for quality control, metabolic studies, and drug development processes. The enzymatic assay described herein offers a highly specific and reliable method for this purpose.

Assay Principle

The enzymatic assay for this compound is based on a coupled-enzyme reaction. The principle involves two sequential enzymatic reactions:

  • Phosphorylation of this compound: Gluconate kinase (GK) specifically catalyzes the phosphorylation of this compound to 6-phospho-D-gluconate in the presence of adenosine 5'-triphosphate (ATP).[1][2]

  • Oxidation of 6-Phospho-D-Gluconate: The product of the first reaction, 6-phospho-D-gluconate, is then oxidized by 6-phosphogluconate dehydrogenase (6-PGDH). This reaction is coupled to the reduction of β-nicotinamide adenine dinucleotide phosphate (NADP+) to NADPH.[1][2]

The amount of NADPH produced is directly proportional to the initial amount of this compound in the sample. The increase in absorbance at 340 nm due to the formation of NADPH is measured spectrophotometrically to quantify the this compound concentration.[2][3] Some assay variations may utilize a colorimetric probe that reacts with an intermediate product, leading to a color change measured at 450 nm.[4][5]

Signaling Pathway Diagram

The biochemical pathway underlying the this compound assay is depicted below.

Experimental_Workflow start Start reagent_prep Prepare Reagents (Buffer, ATP, NADP+, Enzymes) start->reagent_prep sample_prep Sample Preparation (Dilution, Deproteinization if needed) reagent_prep->sample_prep reaction_setup Set up Reaction Mixture (Buffer, MgCl2, ATP, NADP+, 6-PGDH, Sample/Standard) sample_prep->reaction_setup equilibration Equilibrate to 30°C reaction_setup->equilibration blank_reading Monitor A340nm until constant (Establish Blank Rate) equilibration->blank_reading initiate_reaction Initiate Reaction (Add Gluconate Kinase) blank_reading->initiate_reaction kinetic_measurement Record Increase in A340nm (Kinetic Measurement) initiate_reaction->kinetic_measurement data_analysis Data Analysis (Calculate ΔA340/min) kinetic_measurement->data_analysis quantification Quantify this compound (Using Standard Curve) data_analysis->quantification end End quantification->end

References

Application Notes and Protocols for Isotopic Labeling of D-Gluconate in Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic Flux Analysis (MFA) is a critical technique for quantifying the rates of intracellular metabolic reactions, providing a detailed snapshot of cellular metabolism. The use of stable isotope tracers, such as ¹³C, allows for the precise tracking of atoms through metabolic pathways. While glucose is a commonly used tracer, the isotopic labeling of D-gluconate offers a targeted approach to investigate specific metabolic routes, particularly the pentose phosphate pathway (PPP) and the Entner-Doudoroff (ED) pathway. This compound is a key intermediate in these pathways, and tracing its metabolism can elucidate the contributions of these routes to cellular bioenergetics and biosynthesis, which is of significant interest in metabolic engineering, systems biology, and drug development.[1][2]

These application notes provide detailed protocols for conducting ¹³C-MFA studies using this compound as a tracer, from experimental design and cell culture to sample analysis and data interpretation.

Core Principles of this compound ¹³C-MFA

The fundamental principle of this compound based ¹³C-MFA is the introduction of a ¹³C-labeled this compound substrate into a biological system. As the cells metabolize the labeled this compound, the ¹³C atoms are incorporated into downstream metabolites. The specific pattern of ¹³C enrichment in these metabolites, known as the mass isotopomer distribution (MID), is determined by the active metabolic pathways.[2] By measuring these MIDs using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, the rates of metabolic reactions (fluxes) can be quantified using computational models.[3][4][5]

Experimental Design and Protocols

A successful ¹³C-MFA experiment relies on careful experimental design and meticulous execution of protocols.

Choice of Isotopic Tracer

The selection of the ¹³C-labeled this compound isotopomer is crucial and depends on the specific pathways being investigated. Common choices include:

  • [1-¹³C]this compound: Useful for tracking the decarboxylation step in the pentose phosphate pathway.

  • [U-¹³C₆]this compound: Provides uniform labeling and is effective for tracing the distribution of the entire carbon backbone through various pathways.

Protocol 1: Cell Culture and Isotopic Labeling

This protocol is designed for adherent mammalian cells but can be adapted for suspension cultures or microbial systems.

Materials:

  • Cells of interest

  • Appropriate cell culture medium

  • ¹³C-labeled this compound (e.g., [U-¹³C₆]this compound)

  • Unlabeled this compound (for control cultures)

  • Standard cell culture equipment (incubator, biosafety cabinet, flasks/plates)

Procedure:

  • Cell Seeding: Seed cells in parallel cultures for labeled and unlabeled experiments. The cell density should be optimized to ensure sufficient biomass for metabolite extraction at the desired time point.

  • Tracer Introduction: Once cells have reached the desired growth phase (typically mid-exponential phase), replace the standard medium with a medium containing the ¹³C-labeled this compound at a known concentration. A parallel culture should be fed with a medium containing the same concentration of unlabeled this compound to serve as a control.

  • Isotopic Steady State: Incubate the cells until an isotopic steady state is reached.[6] The time required to reach a steady state varies depending on the cell type and the metabolic pathways being studied, with intermediates in central carbon metabolism often reaching steady state within minutes to hours.[6][7] Preliminary time-course experiments may be necessary to determine the optimal labeling duration.

Protocol 2: Metabolite Quenching and Extraction

This step is critical to halt all enzymatic activity instantaneously to preserve the in vivo metabolite labeling patterns.[2]

Materials:

  • Ice-cold quenching solution (e.g., 60% methanol in water, pre-chilled to -20°C)

  • Cold extraction solvent (e.g., 80:20 methanol:water, pre-chilled to -80°C)[8]

  • Cell scraper

  • Centrifuge

Procedure:

  • Quenching: Rapidly aspirate the culture medium and wash the cells with an ice-cold quenching solution to stop metabolic activity.[8]

  • Metabolite Extraction: Immediately add the cold extraction solvent to the cells.[8]

  • Cell Lysis: Scrape the cells and collect the cell lysate into a pre-chilled tube.

  • Protein Precipitation: Vortex the tubes vigorously and incubate at -20°C for at least 1 hour to precipitate proteins.[9]

  • Metabolite Collection: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.[9]

  • Sample Storage: Transfer the supernatant containing the polar metabolites to a new tube. Dry the extracts using a vacuum concentrator. The dried extracts can be stored at -80°C until analysis.

Protocol 3: Mass Spectrometry Analysis

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are commonly used for ¹³C-MFA.[2][9] This protocol outlines a general procedure for LC-MS.

Materials:

  • Dried metabolite extracts

  • LC-MS grade solvents (e.g., water, acetonitrile, methanol) with appropriate modifiers (e.g., formic acid, ammonium acetate)

  • High-resolution mass spectrometer (e.g., Orbitrap, FT-ICR)[10]

Procedure:

  • Sample Reconstitution: Reconstitute the dried metabolite extracts in an appropriate solvent compatible with the LC method.

  • LC Separation: Inject the sample onto an appropriate LC column (e.g., HILIC for polar metabolites) to separate the metabolites.

  • Mass Spectrometry Detection: Analyze the eluting metabolites using a high-resolution mass spectrometer to measure the mass-to-charge ratio (m/z) and obtain the mass isotopomer distributions (MIDs).[10]

Data Analysis and Presentation

Data Correction and Flux Estimation

The raw mass spectrometry data must be corrected for the natural abundance of ¹³C and other isotopes.[7] Following correction, the MIDs of key metabolites are used for flux estimation. This is a complex computational process that involves:

  • Metabolic Network Model: A well-defined metabolic network model that includes the relevant pathways of this compound metabolism is required.[4][5]

  • Flux Estimation Software: Software packages such as 13CFLUX2 or INCA are used to solve the system of algebraic equations that relate the fluxes to the measured MIDs.[3][4][11]

  • Statistical Analysis: A goodness-of-fit analysis is performed to assess how well the estimated fluxes explain the experimental data.[3][4]

Data Presentation

Quantitative data should be summarized in clearly structured tables for easy comparison.

MetaboliteIsotopomerMeasured Fractional Abundance (Corrected)
6-Phospho-D-gluconateM+00.10
M+10.05
M+20.08
M+30.12
M+40.15
M+50.20
M+60.30
Ribulose-5-phosphateM+00.25
M+10.10
M+20.15
M+30.20
M+40.18
M+50.12
Fructose-6-phosphateM+00.35
M+10.15
M+20.10
M+30.18
M+40.12
M+50.07
M+60.03
Metabolic ReactionFlux Rate (Relative to Gluconate Uptake)Standard Deviation
Gluconate Kinase1.00N/A
6-Phosphogluconate Dehydrogenase0.65± 0.05
Phosphogluconate Dehydratase0.35± 0.04
Transketolase0.40± 0.06
Transaldolase0.25± 0.03

Visualizations

This compound Metabolism Pathways

DGluconate_Metabolism DGluconate This compound G6P 6-Phospho-D-gluconate DGluconate->G6P Gluconate Kinase Ru5P Ribulose-5-Phosphate G6P->Ru5P 6-Phosphogluconate Dehydrogenase KDPG 2-keto-3-deoxy-6-phosphogluconate G6P->KDPG Phosphogluconate Dehydratase PPP Pentose Phosphate Pathway Ru5P->PPP Pyruvate Pyruvate KDPG->Pyruvate KDPG Aldolase Glyceraldehyde3P Glyceraldehyde-3-Phosphate KDPG->Glyceraldehyde3P KDPG Aldolase EDP Entner-Doudoroff Pathway Glycolysis Glycolysis Pyruvate->Glycolysis Glyceraldehyde3P->Glycolysis

Caption: Central metabolic pathways involving this compound.

Experimental Workflow for this compound ¹³C-MFA

MFA_Workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase cluster_modeling Computational Phase CellCulture Cell Culture & Isotopic Labeling with [¹³C]this compound Quenching Metabolite Quenching CellCulture->Quenching Extraction Metabolite Extraction Quenching->Extraction LCMS LC-MS Analysis Extraction->LCMS DataProcessing Data Processing & Isotopomer Distribution Analysis LCMS->DataProcessing FluxEstimation Metabolic Flux Estimation DataProcessing->FluxEstimation ModelValidation Model Validation & Goodness-of-Fit FluxEstimation->ModelValidation Interpretation Interpretation ModelValidation->Interpretation Biological Interpretation

Caption: General workflow for a ¹³C-MFA experiment.

Conclusion

Isotopic labeling of this compound is a powerful strategy for dissecting the metabolic fluxes through the pentose phosphate and Entner-Doudoroff pathways. The protocols and guidelines presented here provide a framework for researchers to design and execute robust ¹³C-MFA studies. By combining careful experimental work with sophisticated computational analysis, this approach can yield valuable insights into cellular metabolism in the context of health, disease, and biotechnology.

References

Application of D-Gluconate in Drug Formulation and Delivery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-gluconate, the conjugate base of D-gluconic acid, and its salts, such as sodium gluconate and calcium gluconate, are highly versatile compounds with a wide range of applications in the pharmaceutical industry. Derived from glucose, this compound is biocompatible, biodegradable, and generally recognized as safe (GRAS), making it an attractive excipient and a key component in modern drug delivery systems.[1][2] Its utility stems from its excellent chelating properties, ability to enhance the solubility and stability of active pharmaceutical ingredients (APIs), and its role in the formation of various drug delivery platforms, including nanoparticles, hydrogels, and controlled-release matrices. Furthermore, its structural similarity to glucose allows for its use in targeted drug delivery strategies, particularly in oncology.[3][4][5][6]

This document provides detailed application notes and experimental protocols for the use of this compound in drug formulation and delivery, intended to guide researchers and professionals in leveraging the unique properties of this valuable molecule.

Application Notes

This compound as a Pharmaceutical Excipient

This compound and its salts serve multiple functions as excipients in pharmaceutical formulations, contributing to the overall quality, stability, and efficacy of the final drug product.

  • Stabilizing Agent: Sodium gluconate is an excellent chelating agent, capable of sequestering metal ions such as iron and copper that can catalyze oxidative degradation of APIs.[1] This property extends the shelf life and maintains the potency of sensitive drug molecules. Calcium saccharate is often used in combination with calcium gluconate in parenteral solutions to stabilize the supersaturated solution.[7][8][9]

  • Solubility Enhancer: The salts of D-gluconic acid can significantly improve the aqueous solubility of poorly soluble drugs. For instance, the solubility of calcium L-lactate increases by 45% in the presence of 0.50 M sodium this compound.[10] This enhancement is crucial for achieving desired drug concentrations in liquid dosage forms and for improving bioavailability.

  • pH Regulation and Buffering Agent: Sodium gluconate acts as a buffering agent, helping to maintain a stable pH in formulations.[11][12] This is particularly important for liquid oral and parenteral preparations where pH control is critical for drug stability and to minimize irritation at the site of administration.

  • Tonicity Modifier: In parenteral formulations, gluconate salts can be used to adjust the tonicity of the solution to be compatible with physiological fluids.

Table 1: Physicochemical Properties of Common Gluconate Salts

PropertySodium GluconateCalcium Gluconate
Molecular Formula C₆H₁₁NaO₇[2]C₁₂H₂₂CaO₁₄[7]
Molecular Weight 218.14 g/mol [13]430.37 g/mol [7]
Appearance White, crystalline powder or granules[2]White, crystalline or granular powder[7]
Solubility in Water 590 g/L at 25°C[11]33.3 g/L at 25°C[7]
pH of Solution (10%) 6.5 - 7.56.0 - 8.2[8]
Primary Functions Chelating agent, buffering agent, solubility enhancer[1][11][12]Calcium source, cross-linking agent, stabilizer[7][14]
This compound in Drug Delivery Systems

The unique properties of this compound make it a valuable component in the design and fabrication of advanced drug delivery systems.

  • Hydrogels for Controlled Release: Calcium gluconate is widely used as a source of divalent calcium ions (Ca²⁺) to cross-link anionic polymers like sodium alginate, forming hydrogels.[14][15] These hydrogels can encapsulate drugs and release them in a controlled manner. The release rate can be modulated by varying the concentration of calcium gluconate.[14]

  • Nanoparticles for Targeted Delivery: this compound can be incorporated into nanoparticles to enhance drug stability and provide a targeting moiety. For instance, chitosan nanoparticles containing gluconic acid have been shown to modulate the percutaneous permeation of lidocaine.[16] Furthermore, due to the enhanced glucose uptake of cancer cells (the Warburg effect), glucose and its derivatives like gluconate can be conjugated to anticancer drugs to facilitate their selective uptake by tumor cells, thereby increasing efficacy and reducing systemic toxicity.[3][4][5][6][17]

  • Prolonged-Release Matrix Tablets: In solid dosage forms, calcium gluconate can be included in a hydrophilic matrix, such as one formed by sodium alginate. Upon contact with dissolution media, the calcium ions released from gluconate cross-link the alginate chains, forming a gel barrier that controls the drug release rate.[14]

Table 2: Applications of this compound in Drug Delivery Systems

Delivery SystemRole of this compound/Gluconate SaltExample ApplicationKey Advantages
Hydrogels Cross-linking agent (Calcium Gluconate)Controlled release of ketoprofen from an alginate matrix[14]Biocompatible, tunable drug release, potential for in-situ gelation.[14][15]
Nanoparticles Stabilizer, Targeting Ligand (Gluconic Acid)Targeted delivery of anticancer drugs (e.g., paclitaxel, doxorubicin) to tumor cells.[3][5][6]Enhanced cellular uptake in cancer cells, improved therapeutic index.[6]
Matrix Tablets Release-modifying excipient (Calcium Gluconate)Prolonged release of drugs from a sodium alginate matrix.[14]Cost-effective, simple manufacturing process (direct compression).[14]
Parenteral Solutions Drug carrier, Stabilizer (Calcium Gluconate)Treatment of hypocalcemia.[7][8][9]Provides essential electrolytes, stabilizes supersaturated solutions.[7][9]

Experimental Protocols

Protocol 1: Preparation of Calcium Alginate Hydrogel Beads for Controlled Drug Release

This protocol describes the preparation of calcium alginate hydrogel beads using calcium gluconate as a cross-linking agent for the encapsulation of a model drug.

Materials:

  • Sodium Alginate

  • Calcium Gluconate

  • Model Drug (e.g., Diclofenac Sodium)

  • Deionized Water

  • Magnetic Stirrer

  • Syringe with a needle (e.g., 22-gauge)

  • Beakers

  • Spatula

  • Filter paper

Procedure:

  • Preparation of Sodium Alginate-Drug Solution:

    • Dissolve 2.0 g of sodium alginate in 100 mL of deionized water with continuous stirring using a magnetic stirrer until a homogenous solution is formed.

    • Accurately weigh and dissolve the desired amount of the model drug in the sodium alginate solution. Stir until the drug is completely dissolved.

  • Preparation of Calcium Gluconate Cross-linking Solution:

    • Prepare a 2% (w/v) solution of calcium gluconate in deionized water. Gentle heating may be required to facilitate dissolution. Allow the solution to cool to room temperature.

  • Formation of Hydrogel Beads:

    • Draw the sodium alginate-drug solution into a syringe fitted with a 22-gauge needle.

    • Extrude the solution dropwise from the syringe into the calcium gluconate solution from a height of approximately 10 cm.

    • Allow the formed beads to cure in the calcium gluconate solution for 30 minutes to ensure complete cross-linking.

  • Washing and Drying:

    • Collect the beads by filtration using filter paper.

    • Wash the beads with deionized water to remove any unreacted calcium gluconate and un-encapsulated drug.

    • Dry the beads at room temperature or in a desiccator until a constant weight is achieved.

Workflow for Hydrogel Bead Formation

G cluster_0 Preparation of Solutions cluster_1 Bead Formation cluster_2 Post-Processing A Dissolve Sodium Alginate in Deionized Water B Add and Dissolve Model Drug A->B D Extrude Alginate-Drug Solution into Cross-linking Solution B->D C Prepare Calcium Gluconate Solution (Cross-linker) C->D E Cure Beads D->E F Wash Beads E->F G Dry Beads F->G

Caption: Workflow for the preparation of calcium alginate hydrogel beads.

Protocol 2: In-Vitro Drug Release Study from Hydrogel Beads

This protocol outlines a method to determine the in-vitro release profile of a drug from the prepared hydrogel beads.

Materials:

  • Drug-loaded hydrogel beads

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Shaking incubator or water bath

  • Centrifuge tubes

  • UV-Vis Spectrophotometer or HPLC system

  • Syringes with 0.45 µm filters

Procedure:

  • Setup of Release Study:

    • Accurately weigh a specific amount of dried drug-loaded hydrogel beads and place them in a series of centrifuge tubes.

    • Add a defined volume (e.g., 20 mL) of PBS (pH 7.4) to each tube.

  • Incubation:

    • Place the tubes in a shaking incubator or water bath maintained at 37°C with gentle agitation (e.g., 100 rpm).

  • Sample Collection:

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a specific volume of the release medium (e.g., 1 mL).

    • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed PBS to maintain a constant volume.

    • Filter the collected samples through a 0.45 µm syringe filter to remove any particulate matter.

  • Drug Quantification:

    • Analyze the concentration of the drug in the filtered samples using a validated UV-Vis spectrophotometer at the drug's λmax or an HPLC system.[4][18][19]

    • Create a standard calibration curve of the drug in PBS to determine the concentration from the absorbance or peak area.

  • Data Analysis:

    • Calculate the cumulative percentage of drug released at each time point using the following formula:

    Cumulative % Release = [(V_t * C_t) + Σ(V_s * C_i)] / Total Drug Loaded * 100

    Where:

    • V_t = Total volume of the release medium

    • C_t = Concentration of the drug at time t

    • V_s = Volume of the sample withdrawn

    • C_i = Concentration of the drug in the sample at previous time points

Table 3: Representative Drug Release Profile from Alginate-Gluconate Beads

Time (hours)Cumulative Drug Release (%)
0.515.2 ± 1.8
128.5 ± 2.5
245.1 ± 3.1
462.7 ± 2.9
675.3 ± 3.5
884.9 ± 2.7
1292.1 ± 1.9
2498.6 ± 1.5
Note: This is a representative profile. Actual release will depend on the drug, polymer and cross-linker concentrations, and other formulation parameters.
Protocol 3: Characterization of this compound Based Nanoparticles

This protocol provides a general procedure for the characterization of nanoparticles formulated with this compound derivatives.

1. Particle Size and Polydispersity Index (PDI) Measurement by Dynamic Light Scattering (DLS):

  • Instrument: Malvern Zetasizer or similar DLS instrument.

  • Procedure:

    • Disperse the nanoparticle formulation in deionized water or an appropriate buffer. The concentration should be optimized to obtain a stable signal.

    • Transfer the dispersion into a clean cuvette.

    • Set the instrument parameters, including the dispersant refractive index and viscosity, and the material refractive index.

    • Equilibrate the sample at a controlled temperature (e.g., 25°C) for a few minutes.

    • Perform the measurement in triplicate to obtain the average particle size (Z-average) and the PDI.[16][20][21][22][23]

2. Zeta Potential Measurement:

  • Instrument: Malvern Zetasizer or similar instrument with a zeta potential cell.

  • Procedure:

    • Dilute the nanoparticle suspension in an appropriate medium (e.g., 10 mM NaCl) to ensure the conductivity is within the instrument's optimal range.

    • Load the sample into a disposable folded capillary cell, ensuring no air bubbles are present.

    • Place the cell in the instrument and allow it to equilibrate to the set temperature (e.g., 25°C).

    • Perform the measurement in triplicate to determine the average zeta potential and its standard deviation.[11][17][24][25]

3. Drug Encapsulation Efficiency (EE) and Loading Capacity (LC) Determination:

  • Procedure:

    • Separate the un-encapsulated (free) drug from the nanoparticle dispersion. This can be achieved by methods such as ultracentrifugation, dialysis, or size exclusion chromatography.

    • Quantify the amount of free drug in the supernatant or dialysate using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry).

    • Calculate the EE and LC using the following formulas:

    EE (%) = [(Total Drug - Free Drug) / Total Drug] * 100

    LC (%) = [(Total Drug - Free Drug) / Total Weight of Nanoparticles] * 100

Visualization of Key Concepts

Targeted Drug Delivery via Glucose Transporters

G cluster_0 Systemic Circulation cluster_1 Cancer Cell cluster_2 Normal Cell Drug Gluconate-Drug Conjugate GLUT Glucose Transporter (GLUT) Drug->GLUT High Affinity LowGLUT Low GLUT Expression Drug->LowGLUT Low Affinity Internalization Internalization GLUT->Internalization Release Drug Release (e.g., enzymatic cleavage) Internalization->Release Action Therapeutic Action (e.g., DNA damage) Release->Action LowUptake Minimal Uptake LowGLUT->LowUptake

Caption: Targeted delivery of a gluconate-drug conjugate to cancer cells.

General Workflow for Nanoparticle Characterization

G Start Nanoparticle Formulation DLS Dynamic Light Scattering (DLS) - Particle Size - Polydispersity Index (PDI) Start->DLS Zeta Zeta Potential Measurement - Surface Charge - Stability Prediction Start->Zeta EE_LC Encapsulation Efficiency (EE) & Loading Capacity (LC) Determination Start->EE_LC End Characterized Nanoparticles DLS->End Zeta->End Release In-Vitro Drug Release Study EE_LC->Release Release->End

Caption: Workflow for the physicochemical characterization of nanoparticles.

Conclusion

This compound and its salts are invaluable tools in pharmaceutical formulation and drug delivery. Their multifaceted roles as excipients contribute to the development of stable and effective drug products. Moreover, their application in advanced drug delivery systems offers promising strategies for controlled and targeted therapies. The protocols and data presented in this document provide a foundation for researchers to explore and optimize the use of this compound in their specific applications, paving the way for the development of next-generation pharmaceutical products.

References

Application Notes and Protocols: Utilizing D-Gluconate for the Study of Metal Ion Homeostasis in Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-gluconate, the conjugate base of D-gluconic acid, is a versatile and biocompatible tool in cellular biology, primarily recognized for its roles as a biologically neutral anion substitute in electrophysiology and as a carrier for divalent metal ions.[1] Its inherent ability to form weak, reversible chelates with metal ions such as calcium (Ca²⁺) and zinc (Zn²⁺) also presents a unique opportunity to study and modulate intracellular metal ion homeostasis.[2][3] Unlike strong chelators such as EGTA or BAPTA which clamp intracellular free ion concentrations at very low levels, this compound acts as a low-affinity buffer.[3][4][5] This property allows researchers to subtly influence the intracellular free metal ion concentration, mimicking more physiological fluctuations and enabling the study of cellular responses to these changes without causing drastic depletion.

These application notes provide a comprehensive overview of the use of this compound in studying metal ion homeostasis, complete with detailed experimental protocols and quantitative data to guide your research.

Key Applications

  • Intracellular Anion Substitution: Replacing intracellular chloride with gluconate is a standard technique in patch-clamp electrophysiology to study ion channels without altering the chloride reversal potential.[4][5][6][7][8][9][10]

  • Low-Affinity Intracellular Calcium Buffering: The weak chelation of Ca²⁺ by gluconate can be used to buffer intracellular Ca²⁺, thereby modulating Ca²⁺-dependent signaling pathways without abolishing them.[2][3][4] This is particularly useful for studying processes like neurotransmitter release, which are highly sensitive to transient changes in local Ca²⁺ concentration.

  • Controlled Delivery of Divalent Cations: Salts such as calcium gluconate and zinc gluconate serve as soluble and bioavailable sources for these essential metal ions in cell culture media.[1][11][12]

  • Modulation of Intracellular Zinc Homeostasis: While less documented than for calcium, the principle of weak chelation can be extended to study the roles of labile zinc in cellular processes. By introducing a known concentration of gluconate into the cell, researchers can subtly shift the equilibrium of free and protein-bound zinc, allowing for the investigation of zinc-sensitive signaling pathways.

Data Presentation: this compound and Metal Ion Interactions

The following tables summarize the key quantitative data regarding the interaction of this compound with Ca²⁺ and Zn²⁺.

ParameterValueMetal IonReference
Dissociation Constant (KD) 15.5 mMCa²⁺[3]
Stability Constant (log K) 1.7Zn²⁺[2]
Ca²⁺ Binding Ratio 1.75Ca²⁺[3][4]

Table 1: Metal Ion Binding Properties of this compound.

ApplicationTypical Concentration RangeCell Type/SystemKey ObservationReference
Intracellular Anion Substitution 100 - 140 mM (as K⁺ or Cs⁺ salt)Neurons, FibroblastsMaintains low intracellular Cl⁻ for electrophysiological recordings.[5][7][8][9]
Intracellular Ca²⁺ Buffering 100 mM (as K⁺ salt)Calyx of HeldReduces the efficiency of Ca²⁺ influx in triggering neurotransmitter release.[3][4]
Zinc Supplementation in Culture 30 - 100 µM (as Zinc Gluconate)Chinese Hamster Ovary (CHO) CellsEnhances recombinant protein production and suppresses apoptosis.[12]

Table 2: Common Concentrations of this compound in Cellular Assays.

Experimental Protocols

Protocol 1: Preparation of a Potassium Gluconate-Based Intracellular Solution for Patch-Clamp Electrophysiology

This protocol describes the preparation of a standard intracellular solution for whole-cell patch-clamp recordings, where potassium gluconate is the primary salt.

Materials:

  • Potassium Gluconate

  • HEPES

  • EGTA

  • MgCl₂

  • ATP (magnesium salt)

  • GTP (sodium salt)

  • KOH

  • Ultrapure water

Procedure:

  • Calculate the required mass of each reagent to achieve the desired final concentrations (e.g., 140 mM K-Gluconate, 10 mM HEPES, 11 mM EGTA, 2 mM MgCl₂, 1.5 mM ATP, 0.5 mM GTP).

  • Dissolve the reagents in approximately 80% of the final volume of ultrapure water.

  • Adjust the pH to 7.2 with KOH.

  • Bring the solution to the final volume with ultrapure water.

  • Measure and adjust the osmolarity to be slightly lower than the extracellular solution (e.g., 290-300 mOsm).

  • Sterile filter the solution through a 0.22 µm filter.

  • Aliquot and store at -20°C.

Protocol 2: Assessing the Impact of Intracellular Gluconate on Calcium Transients

This protocol details how to use a gluconate-based intracellular solution to study its buffering effect on Ca²⁺ transients using a fluorescent Ca²⁺ indicator.

Materials:

  • Cells of interest (e.g., cultured neurons)

  • Potassium Gluconate-based intracellular solution (from Protocol 1)

  • Control intracellular solution (e.g., K-Chloride or K-Methanesulfonate based)

  • Fluorescent Ca²⁺ indicator (e.g., Fluo-8 AM or a low-affinity indicator like Fura-2FF)

  • Extracellular solution with and without a depolarizing agent (e.g., high KCl)

  • Fluorescence microscope with a suitable filter set and camera

Procedure:

  • Loading the Ca²⁺ Indicator: Incubate the cells with the acetoxymethyl (AM) ester form of the chosen Ca²⁺ indicator according to the manufacturer's instructions.

  • Patch-Clamp Recording:

    • Establish a whole-cell patch-clamp configuration on a cell using a pipette filled with the control intracellular solution.

    • Allow the cell to dialyze with the pipette solution for several minutes.

  • Imaging Calcium Transients:

    • Acquire a baseline fluorescence signal.

    • Perfuse the cell with the depolarizing extracellular solution to induce Ca²⁺ influx and record the change in fluorescence.

    • Wash with the standard extracellular solution.

  • Repeat with Gluconate Solution: Repeat steps 2 and 3 with a new cell using the potassium gluconate-based intracellular solution in the patch pipette.

  • Data Analysis:

    • Measure the amplitude and decay kinetics of the Ca²⁺ transients in both conditions.

    • A reduction in the peak amplitude and/or a faster decay of the Ca²⁺ signal in the presence of intracellular gluconate indicates a buffering effect.

Protocol 3: Quantifying Total Intracellular Metal Ion Concentration by ICP-MS

This protocol provides a general workflow for measuring the total intracellular concentration of a metal of interest (e.g., Zn²⁺ or Ca²⁺) after cellular manipulation.

Materials:

  • Cultured cells

  • Phosphate-buffered saline (PBS), metal-free

  • Nitric acid (trace metal grade)

  • Inductively Coupled Plasma Mass Spectrometer (ICP-MS)

Procedure:

  • Cell Culture and Treatment: Culture cells to the desired confluency and treat them as required for your experiment (e.g., incubation with different concentrations of zinc gluconate).

  • Cell Harvesting and Washing:

    • Aspirate the culture medium and wash the cells three times with ice-cold, metal-free PBS to remove any extracellular metal ions.

    • Harvest the cells by scraping or using a non-enzymatic dissociation solution.

  • Cell Counting and Lysis:

    • Count an aliquot of the cell suspension to determine the total cell number.

    • Pellet the remaining cells by centrifugation.

    • Lyse the cell pellet in a known volume of concentrated nitric acid. This will digest all organic material and solubilize the metals.

  • Sample Preparation for ICP-MS:

    • Dilute the acid-digested samples with ultrapure water to a final nitric acid concentration compatible with the ICP-MS instrument (typically 2-5%).

    • Prepare a series of metal standards in the same acid matrix for calibration.

  • ICP-MS Analysis: Analyze the samples and standards on the ICP-MS to determine the concentration of the metal of interest.

  • Data Analysis: Calculate the total amount of metal per cell by dividing the total metal content of the sample by the number of cells.

Visualizations

Signaling_Pathway_CaSR cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ca_gluconate Calcium Gluconate Ca_ion Ca²⁺ Ca_gluconate->Ca_ion Dissociation Gluconate_ion Gluconate⁻ CaSR Ca²⁺-Sensing Receptor (CaSR) Ca_ion->CaSR Binds & Activates Gq11 Gαq/11 CaSR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP₃R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Ca_release->PKC Activates Downstream Downstream Signaling PKC->Downstream

Caption: Activation of the Ca²⁺-Sensing Receptor (CaSR) pathway by extracellular calcium gluconate.

Experimental_Workflow_Ca_Buffering cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Load_Dye Load Cells with Ca²⁺ Indicator Dye Patch_Control Whole-cell Patch with Control Solution Load_Dye->Patch_Control Patch_Gluconate Whole-cell Patch with Gluconate Solution Load_Dye->Patch_Gluconate Prep_Solutions Prepare Control and Gluconate Intracellular Solutions Prep_Solutions->Patch_Control Prep_Solutions->Patch_Gluconate Record_Control Induce Depolarization & Record Ca²⁺ Transient Patch_Control->Record_Control Measure_Control Measure Amplitude & Kinetics (Control) Record_Control->Measure_Control Record_Gluconate Induce Depolarization & Record Ca²⁺ Transient Patch_Gluconate->Record_Gluconate Measure_Gluconate Measure Amplitude & Kinetics (Gluconate) Record_Gluconate->Measure_Gluconate Compare Compare Ca²⁺ Transients Measure_Control->Compare Measure_Gluconate->Compare Conclusion Determine Buffering Effect of Gluconate Compare->Conclusion

Caption: Workflow for assessing the intracellular calcium buffering effect of this compound.

Conclusion

This compound is a valuable and often underestimated tool for the investigation of cellular metal ion homeostasis. Its utility extends beyond a simple anion substitute or delivery vehicle. By leveraging its properties as a low-affinity metal ion buffer, researchers can create more physiologically relevant experimental conditions to dissect the intricate roles of ions like Ca²⁺ and Zn²⁺ in cellular signaling and function. The protocols and data provided herein offer a solid foundation for incorporating this compound into your research to gain new insights into the complex world of metal ion homeostasis.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Interference in Colorimetric D-gluconate Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common sources of interference in colorimetric D-gluconate assays.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind most colorimetric this compound assays?

A1: The majority of colorimetric this compound assays are based on a coupled enzymatic reaction. In this process, this compound is first phosphorylated by gluconokinase to this compound-6-phosphate. This product is then oxidized by 6-phosphogluconate dehydrogenase, which results in the reduction of a chromogenic probe or the production of a colored product. The intensity of the color, measured by absorbance at a specific wavelength (commonly 450 nm), is directly proportional to the amount of this compound in the sample.[1][2][3]

Q2: My sample is highly colored (e.g., red wine). How can I prevent this from interfering with the assay?

A2: For liquid samples with strong coloration, treatment with polyvinylpolypyrrolidone (PVPP) is recommended.[1] Add PVPP to your sample at a final concentration of 1% (w/v), mix for 5 minutes at room temperature, and then centrifuge at 10,000 × g for 5 minutes. The clear supernatant can then be used for the assay.[1]

Q3: I am working with acidic samples like fruit juice. Do I need to adjust the pH?

A3: Yes, acidic samples can interfere with the optimal pH required for the enzymatic reactions. It is recommended to neutralize acidic samples. For instance, white wine samples can be neutralized by diluting them 1:1 with 0.5 M Tris-HCl, pH 8.0.[1][2]

Q4: My cell lysate samples show high background. What could be the cause and how can I fix it?

A4: High background in cell or tissue lysates can be due to the presence of enzymes that rapidly consume NADH, a key component in the reaction cascade of some assays.[1] To mitigate this, you can deproteinize your sample. This can be achieved by using a 10 kDa molecular weight cut-off (MWCO) spin filter to remove enzymes or by using a deproteinizing sample preparation kit.[1]

Q5: What are matrix effects and how can they affect my results?

A5: Matrix effects occur when components in the sample, other than the analyte (this compound), interfere with the analytical measurement.[4] These effects can either suppress or enhance the signal, leading to an underestimation or overestimation of the this compound concentration.[4][5] To check for matrix effects, it is advisable to perform a spike-and-recovery experiment.[6]

Troubleshooting Guide

This guide addresses specific issues that may arise during your colorimetric this compound assay.

ProblemPossible CauseSuggested Solution
No or low signal Omission of a step in the protocol.Carefully review and follow the experimental protocol precisely.
Incorrect wavelength used for measurement.Ensure the plate reader is set to the correct wavelength as specified in your assay kit's protocol (e.g., 450 nm).
Inactive reagents.Ensure all kit components have been stored correctly at -20°C and protected from light. Reconstituted reagents should be used within their specified stability period (typically 2 months).
High background absorbance Contamination of reagents.Use fresh, sterile reagents.
Sample turbidity.Centrifuge the sample to pellet any suspended solids.[7]
Presence of reducing agents in the sample.Run a "sample-only" control without the addition of assay enzymes to quantify the background from the sample itself.[8]
Erratic readings between replicates Pipetting errors.Ensure pipettes are properly calibrated and use consistent pipetting techniques.
Inconsistent incubation times or temperatures.Ensure all wells are incubated for the same duration and at the specified temperature.
Edge effects in the microplate.Avoid using the outer wells of the plate, or fill them with a blank solution.
Assay signal is outside the range of the standard curve This compound concentration in the sample is too high or too low.Dilute the sample if the signal is too high, or concentrate the sample or use a larger sample volume if the signal is too low. It is recommended to test several sample dilutions to ensure the readings fall within the standard curve range.

Experimental Protocols

Protocol 1: Sample Deproteinization using 10 kDa MWCO Spin Filters

This protocol is designed to remove enzymes from cell or tissue lysates that may interfere with the assay.

  • Homogenize cells (~1 x 10^6) or tissue (~10 mg) in 100 µL of ice-cold Gluconate Assay Buffer.

  • Centrifuge the homogenate at 10,000 × g for 5 minutes at 4°C.

  • Collect the supernatant.

  • Load the supernatant onto a 10 kDa MWCO spin filter.

  • Centrifuge according to the manufacturer's instructions (e.g., 10,000 x g for 10-20 minutes).

  • The filtrate contains the deproteinized sample and is ready for use in the assay.

Protocol 2: Decolorization of Samples using PVPP

This protocol is for removing color interference from samples like red wine or fruit juices.[1]

  • Add polyvinylpolypyrrolidone (PVPP) to the liquid sample to a final concentration of 1% (w/v).

  • Vortex the mixture and incubate for 5 minutes at room temperature.

  • Centrifuge at 10,000 × g for 5 minutes.

  • Carefully collect the clear supernatant for the assay.

Protocol 3: Spike-and-Recovery Experiment to Assess Matrix Effects

This protocol helps determine if components in your sample matrix are interfering with the assay.

  • Prepare two sets of identical samples.

  • To one set of samples ("spiked"), add a known concentration of this compound standard that falls within the linear range of the standard curve.

  • To the second set ("unspiked"), add an equal volume of assay buffer or the solvent used for the standard.

  • Assay both spiked and unspiked samples for this compound concentration.

  • Calculate the percent recovery using the following formula: % Recovery = [(Concentration in Spiked Sample - Concentration in Unspiked Sample) / Known Concentration of Spiked Standard] x 100

  • A recovery rate between 80-120% generally indicates that matrix effects are minimal.

Visualizations

Colorimetric this compound Assay Pathway cluster_assay Assay Principle This compound This compound This compound-6-P This compound-6-P This compound->this compound-6-P  Gluconokinase, ATP Gluconokinase Gluconokinase ATP ATP NADPH NADPH This compound-6-P->NADPH  6-PGDH, NADP+ 6-PGDH 6-PGDH NADP+ NADP+ Chromogenic_Probe_Oxidized Colored Product NADPH->Chromogenic_Probe_Oxidized  Developer Enzyme Chromogenic_Probe_Reduced Chromogenic_Probe_Reduced

Caption: Signaling pathway of a typical colorimetric this compound assay.

Experimental_Workflow_for_Interference_Removal Sample Sample Sample_Type Sample Type? Sample->Sample_Type Colored Colored? Sample_Type->Colored Liquid Lysate Cell/Tissue Lysate? Sample_Type->Lysate Biological Acidic Acidic? Colored->Acidic No PVPP_Treatment Treat with PVPP Colored->PVPP_Treatment Yes Neutralize Neutralize pH Acidic->Neutralize Yes Assay_Ready_Sample Assay-Ready Sample Acidic->Assay_Ready_Sample No Deproteinize Deproteinize (e.g., spin filter) Lysate->Deproteinize Yes PVPP_Treatment->Acidic Neutralize->Assay_Ready_Sample Deproteinize->Assay_Ready_Sample

Caption: Experimental workflow for sample preparation and interference removal.

Troubleshooting_Flowchart Start Start Problem Problem Encountered? Start->Problem No_Signal No or Low Signal? Problem->No_Signal Yes High_Background High Background? Problem->High_Background No Check_Protocol Review Protocol & Wavelength No_Signal->Check_Protocol Erratic_Readings Erratic Readings? High_Background->Erratic_Readings No Sample_Control Run Sample Background Control High_Background->Sample_Control Yes Check_Technique Review Pipetting & Incubation Erratic_Readings->Check_Technique Yes End End Erratic_Readings->End No Check_Protocol->End Sample_Control->End Check_Technique->End

Caption: Logical troubleshooting flowchart for colorimetric this compound assays.

References

Optimizing D-gluconate concentration for microbial fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing D-gluconate concentration during microbial fermentation experiments.

Troubleshooting Guide

Issue 1: Low Yield of this compound or its Derivatives

  • Question: My fermentation is resulting in a low final concentration of the target gluconate derivative (e.g., 5-keto-D-gluconate or 2,5-diketo-D-gluconic acid). What are the potential causes and solutions?

  • Answer: Low yields can stem from several factors, including suboptimal substrate concentration, inefficient microbial activity, or product degradation.

    • Substrate Inhibition: High initial concentrations of D-glucose can inhibit microbial growth and enzyme activity.[1] For instance, with Gluconobacter oxydans, reducing the initial D-glucose concentration to 20 g/L significantly accelerated the production of 2,5-diketo-D-gluconic acid (2,5-DKG) and improved biomass growth.[2]

    • Nutrient and Cofactor Limitation: Ensure the medium is not deficient in essential nutrients or cofactors required by the specific metabolic pathway.

    • Byproduct Formation: Your microorganism might be converting this compound into undesired byproducts. For example, G. oxydans can further oxidize this compound to 2-keto-gluconate and 5-keto-gluconate.[3][4] Consider using a strain with knocked-out genes for competing pathways.[3]

    • pH Imbalance: The accumulation of acidic products like gluconic acid will lower the medium's pH, which can inhibit enzyme activity and cell growth.[5] Maintaining the pH in an optimal range, for example between 4.5 and 6.5 for Aspergillus niger, is crucial.[3][6] Using a neutralizer like CaCO3 or automated pH control is recommended.[6]

    • Oxygen Limitation: The oxidation of glucose to gluconate is an aerobic process. Insufficient dissolved oxygen (DO) can be a major rate-limiting factor.[3] For G. oxydans, maintaining DO levels above 20% has been shown to be effective.[3][5]

Issue 2: Slow Fermentation Rate

  • Question: The conversion of glucose to this compound is proceeding very slowly. How can I increase the fermentation speed?

  • Answer: A slow fermentation rate is often linked to suboptimal culture conditions.

    • Optimize Initial Substrate Concentration: As mentioned, high glucose levels can be inhibitory. An initial D-glucose concentration of 20 g/L was found to be optimal for the growth of G. oxydans ATCC 9937.[2]

    • Improve Oxygen Transfer: Increase the agitation rate and/or the aeration rate to improve the volumetric oxygen transfer coefficient (KLa).[6] For some processes, enriching the inlet air with pure oxygen can significantly shorten fermentation time.[3][5][6]

    • Temperature and pH Control: Ensure the temperature and pH are maintained at the optimal levels for your specific microbial strain. For calcium gluconate production using A. niger, an optimal temperature of 30°C and a pH of 6.0 have been reported.[7]

    • Inoculum Quality: The age and size of the inoculum can impact the lag phase and overall fermentation speed. Using a 24-hour-old inoculum at a 10% dose was found to be optimal for calcium gluconate production.[7]

Issue 3: Browning of the Fermentation Broth

  • Question: My fermentation broth is turning brown, especially during longer runs, and the purity of my target product (2,5-DKG) is low. What is causing this?

  • Answer: Browning during the production of 2,5-diketo-D-gluconic acid (2,5-DKG) is a known issue caused by the degradation of the product itself, particularly during prolonged fermentation times.[1][2]

    • Shorten Fermentation Time: The primary solution is to optimize the process to reduce the overall fermentation duration. This minimizes the time the product is exposed to conditions that cause degradation.[1]

    • Process Optimization: By optimizing factors like initial glucose concentration and feeding strategies, the fermentation time for 2,5-DKG production by G. oxydans was successfully reduced, which in turn decreased browning and increased the final product yield by over 130%.[2]

Frequently Asked Questions (FAQs)

  • Question: What is a typical starting concentration for D-glucose in a this compound fermentation?

  • Answer: This is highly dependent on the microorganism. While high glucose concentrations (120–350 g/L) are sometimes used for A. niger, this can be inhibitory for other microbes.[3] For G. oxydans producing 2,5-DKG, reducing the initial glucose concentration from 100 g/L to 20 g/L was shown to be beneficial for accelerating both growth and production.[2] For calcium gluconate production with A. niger, a 15% (150 g/L) glucose concentration yielded the maximum production rate.[7]

  • Question: How critical is pH control and what is the optimal range?

  • Answer: pH control is critical. The production of gluconic acid naturally lowers the pH, which can inhibit microbial metabolism. The optimal pH range is strain-dependent. For example, a pH below 3.5 can inhibit the formation of keto-gluconates by G. oxydans.[3] For A. niger, a pH between 4.5 and 6.5 is often optimal.[3][6] In some cases, low pH stress (2.5-3.5) can be strategically used with G. oxydans to limit the further metabolism of gluconic acid, resulting in a higher yield of that specific product.[8]

  • Question: What are the key differences in fermentation strategies between using Aspergillus niger and Gluconobacter oxydans?

  • Answer: Aspergillus niger, a fungus, is typically used for producing high yields of gluconic acid or sodium gluconate.[5] It requires a high carbon-to-nitrogen ratio in the fermentation medium and is often run at a pH of 4.5-6.5.[3] Gluconobacter oxydans, an acetic acid bacterium, is known for its powerful membrane-bound dehydrogenases that perform incomplete oxidation of various sugars.[3][4] It is often used to produce keto-D-gluconates (e.g., 2-KGA, 5-KGA, 2,5-DKG).[2][3][9] This bacterium is highly sensitive to dissolved oxygen levels, and maintaining a DO above 20% is crucial for efficient production.[3]

  • Question: Can I use a fed-batch strategy to optimize production?

  • Answer: Yes, a fed-batch strategy is often highly effective. Starting with a lower, non-inhibitory glucose concentration allows for robust initial cell growth. Once the initial glucose is consumed, feeding additional substrate can sustain production and lead to higher final titers. A fed-batch process with G. oxydans increased 2,5-DKG production to 50.9 g/L, a 139% increase compared to a standard batch process.[2]

Data and Experimental Protocols

Quantitative Data Summary

Table 1: Optimized Fermentation Parameters for Gluconate Production

Parameter Microorganism Product Optimal Value Yield/Titer Reference
Initial Glucose Gluconobacter oxydans 2,5-Diketo-D-gluconic acid 20 g/L 12.3 g/L in 16h [2]
Initial Glucose Aspergillus niger Calcium Gluconate 15% (w/v) Max production rate [7]
pH Gluconobacter oxydans 5-Keto-D-gluconic acid 5.5 46.0 g/L [9]
pH Aspergillus niger Gluconic Acid 5.5 Max production [6]
Dissolved Oxygen (DO) Gluconobacter oxydans 5-Keto-D-gluconate >20% 117.75 g/L [3][5]

| Temperature | Aspergillus niger | Calcium Gluconate | 30°C | Max production rate |[7] |

Table 2: Comparison of Batch vs. Fed-Batch Fermentation for 2,5-DKG Production

Fermentation Strategy Microorganism Initial Glucose Final Titer Fermentation Time Reference
Batch (Control) G. oxydans ATCC 9937 100 g/L 21.3 g/L ~60 h [2]

| Fed-Batch (Constant Rate) | G. oxydans ATCC 9937 | 20 g/L | 50.9 g/L | 48 h |[2] |

Experimental Protocol: this compound Optimization in a Lab-Scale Bioreactor

This protocol provides a general framework. Specific parameters must be optimized for the chosen microbial strain and target product.

  • Inoculum Preparation:

    • Prepare a seed medium appropriate for the chosen microorganism (e.g., for G. oxydans, a medium containing D-mannitol or D-sorbitol).[3]

    • Inoculate the medium with a fresh culture from an agar plate or a cryopreserved stock.

    • Incubate under optimal conditions (e.g., 30°C, 200 rpm) for a specified time (e.g., 24 hours) to achieve an active growth phase.[7]

  • Bioreactor Preparation:

    • Prepare the fermentation medium with the desired initial D-glucose concentration (e.g., 20 g/L to start).[2]

    • Add other necessary nutrients (nitrogen source, minerals, etc.).

    • Calibrate pH and Dissolved Oxygen (DO) probes.

    • Sterilize the bioreactor and medium.

  • Fermentation Run:

    • Inoculate the sterile fermentation medium with the seed culture (e.g., 10% v/v).[7]

    • Set and maintain the process parameters:

      • Temperature: e.g., 30°C.[7]

      • pH: Control at a setpoint (e.g., 5.5) using automated addition of an acid/base or by adding a buffer like CaCO3 to the initial medium.[6][9]

      • Agitation & Aeration: Set initial rates (e.g., 200 rpm, 1.0 vvm) and adjust as needed to maintain the target DO level (e.g., >20%).[3][7]

    • For fed-batch experiments, prepare a sterile, high-concentration glucose feed solution. Begin feeding when the initial glucose is depleted, using a predetermined feeding profile (e.g., constant rate).[2]

  • Sampling and Analysis:

    • Aseptically withdraw samples at regular intervals.

    • Measure Optical Density (OD) at 600 nm to monitor cell growth.

    • Centrifuge samples to separate biomass from the supernatant.

    • Analyze the supernatant for substrate (glucose) and product (gluconate derivatives) concentrations using methods like HPLC.

Visualizations

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_run Phase 2: Fermentation cluster_analysis Phase 3: Analysis P1 Inoculum Development P2 Medium Formulation P3 Bioreactor Sterilization R1 Inoculation P3->R1 R2 Parameter Control (pH, DO, Temp) R1->R2 R3 Sampling R2->R3 R4 Fed-Batch (Optional) R2->R4 A1 Cell Growth (OD600) R3->A1 A2 Metabolite Quantification (HPLC) R3->A2 A3 Data Analysis & Optimization A1->A3 A2->A3

Caption: General workflow for optimizing this compound fermentation.

Metabolic_Pathway cluster_periplasm Periplasmic Space (Oxidative Pathway) Glucose D-Glucose (Substrate) Gluconolactone D-Glucono-δ-lactone Glucose->Gluconolactone  Membrane-Bound  Glucose Dehydrogenase (GDH) PPP Intracellular Metabolism (e.g., Pentose Phosphate Pathway) Glucose->PPP Transport into cell Gluconate This compound (GA) Gluconolactone->Gluconate Spontaneous or Lactonase TwoKGA 2-Keto-D-gluconate (2-KGA) Gluconate->TwoKGA Gluconate 2-Dehydrogenase FiveKGA 5-Keto-D-gluconate (5-KGA) Gluconate->FiveKGA Gluconate 5-Dehydrogenase Gluconate->PPP Transport into cell TwoFiveDKG 2,5-Diketo-D-gluconate (2,5-DKG) TwoKGA->TwoFiveDKG 2-Keto-gluconate Dehydrogenase

Caption: Oxidative pathway of D-glucose to this compound derivatives.

References

Improving D-gluconate yield in Gluconobacter oxydans fermentation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing D-gluconate yield in Gluconobacter oxydans fermentation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions.

Troubleshooting Guide

This guide addresses specific problems you may encounter during your Gluconobacter oxydans fermentation experiments, providing potential causes and actionable solutions.

Issue 1: Low this compound Yield

Potential Cause Troubleshooting Steps
Sub-optimal Initial Glucose Concentration High initial glucose concentrations (above 90 g/L) can inhibit cell growth and reduce the rate and yield of gluconic acid.[1] Conversely, very low concentrations may not be sufficient for optimal production. Start with a lower initial D-glucose concentration, for example, 20 g/L, which has been shown to accelerate strain growth and production of related compounds.[2]
Inadequate pH Control The accumulation of gluconic acid leads to a rapid decrease in pH to around 2.5, which can inhibit further production.[1][3] While some processes run without pH control, maintaining a pH between 4.5 and 5.5 can significantly improve the yield of gluconate derivatives.[4][5] Implement a pH control strategy using neutralizers like CaCO₃, NH₃·H₂O, or NaOH.[6]
Insufficient Dissolved Oxygen (DO) G. oxydans is an obligate aerobe, and oxygen limitation will severely hinder its oxidative fermentation capabilities.[7][8] Ensure adequate aeration and agitation to maintain a dissolved oxygen level above 20%.[4] For high-density cultures, consider using an oxygen-enriched air supply.[7]
Formation of By-products (Ketogluconates) G. oxydans can further oxidize this compound to 2-keto-D-gluconate (2-KGA) and 5-keto-D-gluconate (5-KGA).[9][10][11] Lower pH conditions (<3.5) can inhibit the formation of 2-KGA.[6] To maximize this compound, the fermentation should be stopped once glucose is consumed to prevent its conversion to ketogluconates.[12]
Nutrient Limitation In addition to the carbon source, other media components like yeast extract are crucial for optimal growth and production. Optimizing the ratio of yeast extract to glucose can lead to a conversion yield of up to 90%.[1]

Issue 2: Poor Cell Growth

Potential Cause Troubleshooting Steps
High Initial Glucose Concentration As with low yield, high glucose levels can cause substrate inhibition and lead to long lag phases.[1]
Extreme pH A very low pH resulting from acid accumulation can inhibit cell growth. Maintaining a pH in the optimal range of 5.5-6.0 is recommended for robust growth.[8]
Inappropriate Culture Medium Ensure the medium contains all necessary nutrients. A typical medium includes a carbon source (e.g., D-sorbitol or mannitol for seed culture), yeast extract, peptone, and essential minerals.[13]

Issue 3: Browning of Fermentation Broth

Potential Cause Troubleshooting Steps
Non-enzymatic Browning The browning of the fermentation broth can be due to the degradation of products like 2,5-diketo-D-gluconic acid, which can lead to a lower yield of the target compound.[2][14][15]
High Fermentation Temperature Elevated temperatures can accelerate browning reactions. Maintain the optimal growth temperature for G. oxydans, which is between 25-30°C.[8]

Frequently Asked Questions (FAQs)

Q1: What is the optimal initial glucose concentration for this compound production?

An initial glucose concentration above 90 g/L can lead to a reduced rate and yield of gluconic acid.[1][3] For some related biotransformations, an initial concentration as low as 20 g/L has been shown to be beneficial for strain growth.[2] It is recommended to optimize the concentration for your specific strain and process, starting in the range of 20-100 g/L.

Q2: How critical is pH control in G. oxydans fermentation?

Very. The production of this compound causes a significant drop in pH, which can inhibit both cell growth and product formation.[1][3] While some studies report successful fermentation without pH control at lower glucose concentrations, maintaining the pH between 4.5 and 5.5 is generally recommended for higher yields, especially for the production of ketogluconates.[4][5]

Q3: What is the role of dissolved oxygen?

Gluconobacter oxydans is a strictly aerobic bacterium.[8] Its metabolism relies on membrane-bound dehydrogenases that use oxygen as the final electron acceptor.[4] Insufficient dissolved oxygen is a common limiting factor in these fermentations.[7] Maintaining a DO level above 20% is crucial for optimal performance.[4]

Q4: How can I minimize the formation of by-products like 2-KGA and 5-KGA?

The formation of ketogluconates occurs through the further oxidation of this compound.[16][9][10][11] To maximize the this compound yield, it is essential to stop the fermentation process as soon as the initial glucose is depleted.[12] Operating at a lower pH (around 3.5) can also help to inhibit the activity of the enzymes responsible for ketogluconate production.[6]

Q5: What are the key enzymes involved in this compound production?

The primary enzyme responsible for the conversion of D-glucose to this compound in the periplasm is a membrane-bound, PQQ-dependent glucose dehydrogenase (mGDH).[16][17] This enzyme is linked to the respiratory chain.[10]

Quantitative Data Summary

Table 1: Effect of Initial Glucose Concentration on Gluconic Acid Production

Initial Glucose (g/L) Gluconic Acid Yield (%) Notes Reference
> 90Reduced rate and yieldHigh substrate inhibition observed.[1][3]
20Accelerated productionShown to be optimal for 2,5-DKG production, a gluconate derivative.[2]
Not specified90%Achieved by optimizing the yeast extract to glucose ratio.[1]

Table 2: Influence of pH on Gluconate and Ketogluconate Production

pH Product Productivity/Yield Reference
2.5Gluconic AcidSlightly decreased production[6]
3.52-Keto-D-gluconic acidStrongly inhibited production[6]
4.55-Keto-D-gluconic acidYield of 81.85%[4]
5.55-Keto-D-gluconic acid46.0 g/L production in a 5-L bioreactor[5]
5.5-6.0Cell GrowthOptimal range for G. oxydans growth[8]

Experimental Protocols

Protocol 1: Determination of this compound Concentration

This protocol is based on commercially available enzymatic assay kits.

  • Sample Preparation:

    • Collect a sample of the fermentation broth.

    • Centrifuge the sample to pellet the cells.

    • Collect the supernatant. If the supernatant is colored, it may need to be treated with a clarifying agent like PVPP.[18]

    • Dilute the supernatant with distilled water to ensure the this compound concentration is within the assay's linear range (typically 0.08 to 0.5 g/L).[19]

  • Enzymatic Assay:

    • The assay is based on the phosphorylation of this compound by ATP, catalyzed by gluconate kinase, followed by the oxidative decarboxylation of this compound-6-phosphate by 6-phosphogluconate dehydrogenase in the presence of NADP+.[19]

    • The amount of NADPH formed is stoichiometric to the amount of D-gluconic acid and is measured by the increase in absorbance at 340 nm.[19]

    • Follow the specific instructions of the commercial kit for reagent preparation and volumes.[18][20][21][22]

  • Standard Curve:

    • Prepare a series of standards with known this compound concentrations.

    • Measure the absorbance of the standards and plot a standard curve.

    • Determine the concentration of this compound in the sample by comparing its absorbance to the standard curve.

Protocol 2: Determination of Cell Density (Dry Cell Weight)

  • Sampling:

    • Take a known volume (e.g., 10 mL) of the culture broth.

  • Filtration and Washing:

    • Use a pre-weighed, dried 0.45 µm pore size filter membrane.[16]

    • Filter the culture sample through the membrane.

    • Wash the cells on the filter with a suitable volume (e.g., 200 mL) of cold distilled water to remove any residual media components.[16]

  • Drying and Weighing:

    • Dry the filter with the cell pellet at 110°C for 24 hours.[16]

    • Cool the filter in a desiccator to room temperature.

    • Weigh the filter.

  • Calculation:

    • The dry cell weight is the final weight of the filter minus its initial pre-weighed value.

    • The cell density is expressed in g/L.

    • Alternatively, a correlation between optical density at 600 nm (OD₆₀₀) and dry cell weight can be established for quicker estimations.[16]

Visualizations

Glucose_Oxidation_Pathway Glucose D-Glucose (Periplasm) Gluconolactone D-Glucono-δ-lactone Glucose->Gluconolactone mGDH (PQQ-dependent) Gluconate This compound Gluconolactone->Gluconate Spontaneous/Enzymatic TwoKGA 2-Keto-D-gluconate Gluconate->TwoKGA GA2DH FiveKGA 5-Keto-D-gluconate Gluconate->FiveKGA GA5DH Cytoplasm Cytoplasm Gluconate->Cytoplasm Transport

Caption: Periplasmic oxidation of D-glucose in G. oxydans.

Troubleshooting_Workflow Start Low this compound Yield CheckGlucose Check Initial Glucose Concentration Start->CheckGlucose CheckpH Monitor and Control pH Start->CheckpH CheckDO Verify Dissolved Oxygen Levels Start->CheckDO CheckByproducts Analyze for By-product Formation Start->CheckByproducts OptimizeGlucose Adjust Glucose to 20-90 g/L CheckGlucose->OptimizeGlucose ImplementpHControl Maintain pH at 4.5-5.5 CheckpH->ImplementpHControl ImproveAeration Increase Agitation/ Aeration Rate CheckDO->ImproveAeration StopTime Stop Fermentation After Glucose Depletion CheckByproducts->StopTime End Improved Yield OptimizeGlucose->End ImplementpHControl->End ImproveAeration->End StopTime->End

Caption: Troubleshooting workflow for low this compound yield.

References

Technical Support Center: Troubleshooting Poor D-gluconate Uptake in Bacterial Cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with D-gluconate uptake in their bacterial cultures.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms for this compound uptake in Escherichia coli?

A1: E. coli possesses several transport systems for this compound. These include high-affinity permeases such as GntP, GntT, and GntW, as well as a low-affinity permease, GntU.[1] The GntI system, which includes GntT and GntU, is considered the main system for gluconate transport.[1] The active transport of gluconate is a critical rate-limiting step in its overall utilization by E. coli.[2][3]

Q2: How is this compound uptake regulated in bacteria?

A2: The regulation of this compound uptake is complex and involves both induction and repression. In E. coli, the gntT gene, which encodes a high-affinity permease, is induced by the presence of gluconate.[4] However, it is also subject to catabolite repression, meaning that the presence of a preferred carbon source like glucose will inhibit its expression.[4][5] This repression is mediated by the cyclic AMP (cAMP)-cAMP receptor protein (CRP) complex.[4] The GntR protein acts as a repressor for the GntI system genes.[1] Interestingly, another sugar acid, glucuronate, can signal the induction of the gntP gene, another gluconate transporter.[6]

Q3: My bacterial culture is showing poor growth on this compound as the sole carbon source. What are the potential causes?

A3: Poor growth on this compound can stem from several factors:

  • Catabolite Repression: The presence of even small amounts of glucose or another preferred carbon source in your medium can repress the genes necessary for gluconate uptake and metabolism.[4][5]

  • Lack of Induction: Gluconate itself is an inducer for some of its transport systems.[4] Insufficient gluconate concentration may lead to inadequate expression of the necessary permeases.

  • Genetic Mutation: The strain you are using may have mutations in the genes encoding for gluconate transporters (e.g., gntP, gntT, gntU, gntW) or the enzymes required for its metabolism (e.g., gluconate kinase).[2][3][5]

  • Suboptimal Culture Conditions: Factors such as oxygen availability can impact gluconate uptake. The process is inhibited by a lack of oxygen and by inhibitors of the electron transport chain.[2][3]

  • Regulatory Protein Malfunction: A non-functional or mutated regulatory protein, such as GntR, could lead to improper regulation of the gluconate uptake genes.[1][4]

Q4: What is the metabolic fate of this compound once it enters the bacterial cell?

A4: Once transported into the cytoplasm, this compound is typically phosphorylated by a gluconate kinase (GntK or GntV) to form 6-phosphogluconate.[1] This intermediate then enters central metabolic pathways, primarily the Entner-Doudoroff (ED) pathway and the Pentose Phosphate (PP) pathway.[1][7] In some bacteria, like Pseudomonas aeruginosa, glucose can be oxidized to gluconate in the periplasm before being transported into the cell.[8]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving issues with poor this compound uptake.

Problem: Low or no this compound uptake observed.
Potential CauseRecommended Action
Media Composition Verify Media Components: Ensure your minimal medium does not contain contaminating carbon sources. Use high-purity reagents. If using complex media components like yeast extract, be aware they can contain glucose.
Inducer Concentration Optimize Gluconate Concentration: Ensure the concentration of this compound in your medium is sufficient to induce the expression of the transport systems.
Genetic Integrity of the Strain Strain Verification: If possible, sequence the key genes involved in gluconate transport (gntP, gntT, gntU, gntW) and initial metabolism (gntK, gntV) to check for mutations. Compare the performance of your strain with a wild-type control.
Culture Conditions Ensure Proper Aeration: this compound uptake is an active process that can be dependent on aerobic respiration.[2][3] Ensure adequate shaking and oxygen supply for your cultures.

If initial checks do not resolve the issue, consider the following experimental approaches:

  • Expression Analysis of Transporter Genes: Use quantitative PCR (qPCR) to measure the transcript levels of the gluconate transporter genes in the presence and absence of gluconate and/or glucose. This can help determine if the issue is at the level of gene expression.

  • Uptake Assays with Radiolabeled Gluconate: A direct way to measure uptake is to use radiolabeled this compound (e.g., ¹⁴C-gluconate) and measure its accumulation inside the cells over time. This can help differentiate between a transport problem and a downstream metabolic issue.

  • Metabolite Analysis: Use techniques like mass spectrometry to analyze the intracellular metabolites. The accumulation of gluconate without the presence of 6-phosphogluconate could indicate a problem with gluconate kinase.

Troubleshooting Logic Flow

TroubleshootingFlow start Poor this compound Uptake media_check Check Media for Contaminating Carbon Sources (e.g., Glucose) start->media_check inducer_check Verify Sufficient This compound Concentration media_check->inducer_check No contaminants found remediate_media Use Minimal Media with High-Purity Reagents media_check->remediate_media Contaminants present strain_check Confirm Genetic Integrity of Bacterial Strain inducer_check->strain_check Concentration is optimal adjust_inducer Optimize this compound Concentration inducer_check->adjust_inducer Concentration is suboptimal culture_conditions Ensure Optimal Culture Conditions (e.g., Aeration) strain_check->culture_conditions Strain is wild-type use_wt_strain Use a Verified Wild-Type Strain as a Control strain_check->use_wt_strain Mutation suspected optimize_culture Optimize Aeration and Other Growth Parameters culture_conditions->optimize_culture Conditions are suboptimal advanced_troubleshooting Proceed to Advanced Troubleshooting culture_conditions->advanced_troubleshooting Conditions are optimal remediate_media->start Re-test adjust_inducer->start Re-test use_wt_strain->start Re-test optimize_culture->start Re-test UptakeWorkflow cluster_prep Cell Preparation cluster_assay Uptake Assay cluster_quant Quantification culture Grow Bacterial Culture to Mid-Log Phase harvest Harvest Cells by Centrifugation culture->harvest wash Wash Cell Pellet Twice with Cold Buffer harvest->wash resuspend Resuspend Cells in Wash Buffer wash->resuspend prewarm Pre-warm Cell Suspension resuspend->prewarm add_radio_gluconate Add Radiolabeled This compound prewarm->add_radio_gluconate time_points Take Aliquots at Various Time Points add_radio_gluconate->time_points stop_reaction Stop Uptake Reaction (Filtration or Centrifugation) time_points->stop_reaction scintillation Measure Radioactivity with Scintillation Counter stop_reaction->scintillation calculate Calculate Uptake Rate scintillation->calculate GluconatePathway Gluconate_ext This compound (extracellular) GntP GntP Gluconate_ext->GntP GntT GntT Gluconate_ext->GntT GntU GntU Gluconate_ext->GntU Gluconate_int This compound (intracellular) GntP->Gluconate_int High-affinity transport GntT->Gluconate_int High-affinity transport GntU->Gluconate_int Low-affinity transport GntK GntK Gluconate_int->GntK Phosphorylation Phospho_Gluconate 6-Phospho-D-gluconate GntK->Phospho_Gluconate ED_pathway Entner-Doudoroff Pathway Phospho_Gluconate->ED_pathway PP_pathway Pentose Phosphate Pathway Phospho_Gluconate->PP_pathway

References

Technical Support Center: Stability of D-Gluconate Solutions for Long-Term Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of D-gluconate solutions for long-term experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the preparation, storage, and use of these solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the stability of this compound solutions?

A1: The stability of this compound solutions is primarily influenced by pH, temperature, and the presence of other ions. D-gluconic acid exists in equilibrium with its lactone forms (glucono-delta-lactone, GDL), and this equilibrium is sensitive to both pH and temperature.[1][2][3] High temperatures and high pH can increase the rate of hydrolysis of GDL to gluconic acid.[1]

Q2: How should I prepare a this compound solution to ensure its stability?

A2: To prepare a stable this compound solution, it is crucial to use high-purity water and reagents. For applications requiring a specific pH, be aware that the pH of solutions made from D-gluconic acid can drift as the equilibrium between the acid and its lactones is established, a process that can take several hours. It is recommended to allow the solution to equilibrate before final pH adjustment.

Q3: What are the recommended storage conditions for this compound solutions?

A3: For long-term storage, it is generally recommended to store this compound solutions at low temperatures. Commercial this compound standard solutions are often stored at -10°C or below and are stable for over two years.[4] To avoid repeated freeze-thaw cycles, it is best practice to aliquot the solution into smaller, single-use volumes.[4] For shorter-term storage, refrigeration at 4°C is suitable for many applications, with some sources indicating stability for up to four weeks.[4]

Q4: I am observing precipitation in my calcium gluconate solution. What is the cause and how can I resolve it?

A4: Precipitation in calcium gluconate solutions is a common issue, often due to the formation of insoluble salts, particularly in the presence of phosphate-containing buffers like PBS.[5] Calcium phosphate is sparingly soluble and its formation is highly dependent on pH and temperature. To prevent this, consider the following:

  • Prepare solutions separately: Prepare the calcium gluconate and phosphate buffer solutions separately and mix them just before use.

  • Slow addition: Add the calcium gluconate solution to the phosphate buffer slowly while stirring to avoid localized high concentrations.

  • pH adjustment: Lowering the pH of the buffer can increase the solubility of calcium phosphate.

  • Use an alternative buffer: Consider using a buffer that does not contain phosphate, such as a citrate buffer.

Q5: Can I autoclave this compound solutions?

A5: Autoclaving this compound solutions is generally not recommended. The high temperatures during autoclaving can accelerate the hydrolysis of glucono-delta-lactone and may lead to the degradation of the gluconate molecule itself, potentially affecting the final concentration and purity of your solution.[1] Sterilization by filtration through a 0.22 µm filter is the preferred method.

Troubleshooting Guides

Issue 1: pH Instability in Freshly Prepared Solutions
  • Symptom: The pH of the this compound solution continues to drift downwards for several hours after preparation.

  • Cause: This is due to the slow hydrolysis of glucono-delta-lactone (GDL) to D-gluconic acid, which releases protons and lowers the pH.[2]

  • Solution:

    • Allow the solution to equilibrate at room temperature for several hours, or even overnight, before making the final pH adjustment.

    • Monitor the pH periodically until it stabilizes before use in your experiment.

Issue 2: Inconsistent Experimental Results with Aged Solutions
  • Symptom: Experiments performed with older this compound solutions yield different results compared to those with freshly prepared solutions.

  • Cause: This could be due to a shift in the equilibrium between D-gluconic acid and its lactones, or potential microbial growth if the solution was not stored under sterile conditions. The formation of metal-gluconate complexes can also be a factor, as the stability of these complexes can be time-dependent.[6]

  • Solution:

    • Always use freshly prepared solutions when possible, especially for sensitive assays.

    • If storing solutions, ensure they are sterile-filtered and kept at an appropriate low temperature.

    • For experiments involving metal ions, consider the kinetics of complex formation and allow sufficient time for equilibration.[7]

Issue 3: Unexpected Results in Enzymatic Assays
  • Symptom: The enzymatic reaction rate is lower than expected when using a this compound solution.

  • Cause: this compound can act as a chelator of divalent cations (e.g., Mg²⁺, Ca²⁺) that are often essential cofactors for enzymes.[8] If the concentration of free cations is reduced, enzyme activity can be inhibited.

  • Solution:

    • When preparing buffers for enzymatic assays containing this compound, calculate the final free concentration of essential metal ions, accounting for chelation by gluconate.

    • It may be necessary to add a higher total concentration of the metal cofactor to achieve the desired free concentration.

Data Presentation

Table 1: Recommended Storage Conditions for this compound Solutions

Storage TemperatureDurationRecommendationCitation
-10°C or below> 2 yearsAliquot to avoid freeze-thaw cycles. Suitable for long-term storage of stock solutions.[4]
4°C~ 4 weeksSuitable for short-term storage of working solutions. Ensure sterility.[4]
Room Temperature< 24 hoursRecommended to prepare fresh for daily use to minimize changes in equilibrium and risk of microbial growth.

Table 2: Factors Influencing D-Glucono-δ-lactone (GDL) Hydrolysis

FactorEffect on Hydrolysis RateExplanationCitation
Temperature Increases with higher temperatureProvides the activation energy for the hydrolysis reaction to proceed faster.[1]
pH Increases at high pHThe hydrolysis is base-catalyzed.[1]

Experimental Protocols

Protocol 1: Preparation of a Stable 1 M this compound Stock Solution (as Potassium Salt)
  • Dissolution: Weigh out the required amount of D-gluconic acid solution (typically available as a ~50% solution in water) and dissolve it in approximately 80% of the final volume of high-purity water.

  • Neutralization: Slowly add a concentrated solution of potassium hydroxide (KOH) while stirring continuously. Monitor the pH using a calibrated pH meter.

  • Equilibration: Allow the solution to stir at room temperature for at least 2-4 hours to allow the gluconic acid/lactone equilibrium to stabilize.

  • Final pH Adjustment: After equilibration, make the final pH adjustment to the desired value (e.g., 7.4) using small additions of KOH or a suitable acid.

  • Final Volume: Bring the solution to the final desired volume with high-purity water.

  • Sterilization and Storage: Sterile filter the solution through a 0.22 µm filter into a sterile container. Aliquot into smaller volumes and store at -20°C for long-term use.

Protocol 2: Assay for this compound Concentration

This protocol is based on the principle of enzymatic assays available commercially.[9][10]

  • Sample Preparation: If necessary, dilute the sample to bring the this compound concentration within the linear range of the assay. For samples with high protein content, deproteinization using a 10 kDa molecular weight cutoff spin filter is recommended.

  • Standard Curve: Prepare a series of this compound standards of known concentrations.

  • Reaction Mixture: Prepare a reaction mixture containing gluconokinase, ATP, and a suitable detection system (e.g., a probe that reacts with a downstream product to produce a colorimetric or fluorescent signal).

  • Incubation: Add the reaction mixture to the samples and standards and incubate at the recommended temperature and time.

  • Measurement: Measure the absorbance or fluorescence at the appropriate wavelength.

  • Calculation: Determine the this compound concentration in the samples by comparing their readings to the standard curve.

Mandatory Visualization

Experimental_Workflow_for_D_Gluconate_Solution_Preparation cluster_prep Preparation cluster_storage Sterilization & Storage cluster_qc Quality Control start Start dissolve Dissolve D-Gluconic Acid start->dissolve neutralize Neutralize with Base (e.g., KOH) dissolve->neutralize equilibrate Equilibrate for 2-4 hours neutralize->equilibrate adjust_ph Final pH Adjustment equilibrate->adjust_ph final_vol Adjust to Final Volume adjust_ph->final_vol filter Sterile Filter (0.22 µm) final_vol->filter aliquot Aliquot filter->aliquot store Store at -20°C aliquot->store assay Concentration Assay aliquot->assay Optional store->assay Optional end Ready for Use store->end assay->end

Caption: Experimental workflow for preparing stable this compound solutions.

Gluconate_Lactone_Equilibrium gluconic_acid D-Gluconic Acid gdl Glucono-delta-lactone (GDL) gluconic_acid->gdl -H2O (Low pH, Heat) gdl->gluconic_acid +H2O (High pH, Heat)

Caption: Equilibrium between D-gluconic acid and glucono-delta-lactone.

Troubleshooting_Precipitation start Precipitation Observed check_buffer Is a phosphate buffer being used? start->check_buffer yes_phosphate Yes check_buffer->yes_phosphate Yes no_phosphate No check_buffer->no_phosphate No solution1 Prepare solutions separately and mix before use. yes_phosphate->solution1 solution2 Lower the pH of the buffer. yes_phosphate->solution2 solution3 Use a non-phosphate buffer (e.g., citrate). yes_phosphate->solution3 check_temp Was the solution stored at low temperature? no_phosphate->check_temp yes_temp Yes check_temp->yes_temp Yes no_temp No check_temp->no_temp No solution4 Warm solution to redissolve precipitate. yes_temp->solution4 check_concentration Is the gluconate salt concentration high? no_temp->check_concentration solution5 Dilute the solution. check_concentration->solution5 Yes

References

Reducing byproduct formation during D-gluconate fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce byproduct formation during D-gluconate fermentation.

Frequently Asked Questions (FAQs)

Q1: What are the common byproducts observed during this compound fermentation?

A1: During the fermentation of D-glucose to produce this compound and its derivatives, several byproducts can be formed, reducing the yield and purity of the target product. Common byproducts include various keto-D-gluconates, such as 2-keto-D-gluconate (2KGA) and 5-keto-D-gluconate (5KGA), which can be further oxidized to 2,5-diketo-D-gluconate (2,5-DKG).[1][2][3] Additionally, non-enzymatic browning products can form, especially in the production of 2,5-DKG, leading to a yellowish or brown color in the fermentation broth and a decrease in the final product yield.[1][4][5] In some fungal fermentations, such as with Aspergillus niger, citric acid can be a significant byproduct.[3][6]

Q2: How does pH influence the formation of byproducts?

A2: The pH of the fermentation medium is a critical parameter that significantly impacts the metabolic pathway and, consequently, the types and quantities of byproducts formed. For instance, in fermentations using Gluconobacter species, controlling the pH in a narrow range of 3.5-4.0 can selectively promote the production of 5-keto-D-gluconate (5KGA) while minimizing the formation of 2-keto-D-gluconate (2KGA).[2] For the production of gluconic acid using Gluconobacter oxydans, a pH below 3.5 can inhibit the formation of keto-gluconates.[3][7] In fungal fermentations with Aspergillus niger for calcium gluconate production, a pH of around 6.0-6.5 has been found to be optimal for high product yield.[8][9] Deviations from the optimal pH can lead to increased byproduct formation, such as citric acid at a pH below 3.5 in A. niger fermentations.[6]

Q3: What is the role of dissolved oxygen (DO) in byproduct formation?

A3: this compound fermentation is typically an aerobic process, making dissolved oxygen (DO) a crucial factor. Insufficient oxygen can limit the primary oxidation of D-glucose to this compound and promote the formation of unwanted byproducts. For the production of 5-keto-D-gluconate using Gluconobacter oxydans, maintaining a DO level above 20% is necessary to achieve high product concentrations.[3][7] In fermentations with Aspergillus niger, a high oxygen supply not only favors the production of gluconic acid but also helps to suppress the formation of byproducts like citric acid.[3] The rate of aeration and agitation directly influences the oxygen transfer rate and, therefore, the DO concentration in the medium.

Q4: How can the initial glucose concentration be optimized to reduce byproducts?

A4: The initial D-glucose concentration can inhibit microbial growth and influence byproduct formation. High initial glucose concentrations can be detrimental to some strains. For Gluconobacter oxydans in 2,5-DKG production, an initial D-glucose concentration of 20 g/L was found to be optimal for the fastest growth.[1] To achieve higher product yields without causing substrate inhibition, a fed-batch strategy is often employed. This involves starting with a lower glucose concentration and feeding a concentrated glucose solution throughout the fermentation.[1][10] This approach helps to maintain a non-inhibitory glucose level and can significantly increase the final product concentration while minimizing byproduct formation.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low this compound yield and high levels of 2-KGA and 5-KGA. Suboptimal pH.Strictly control the medium pH. For selective 5-KGA production with Gluconobacter, maintain pH between 3.5 and 4.0.[2] For general gluconic acid production, a pH below 3.5 can inhibit keto-gluconate formation.[3][7]
Yellowish or brown discoloration of the fermentation broth. Non-enzymatic browning of keto-D-gluconates, particularly 2,5-DKG.[1][5]Shorten the fermentation time by optimizing growth conditions.[1][4] Consider using a fed-batch strategy to accelerate the process.[1]
Significant formation of citric acid (in fungal fermentations). Low pH (below 3.5) in Aspergillus niger fermentations.[6] Insufficient oxygen supply.[3]Maintain the pH in the optimal range for gluconic acid production (typically 4.5-6.0). Increase the aeration and/or agitation rate to ensure sufficient dissolved oxygen.
Incomplete glucose consumption. Substrate inhibition due to high initial glucose concentration. Nutrient limitation. Suboptimal temperature or pH.Start with a lower initial glucose concentration (e.g., 20 g/L for G. oxydans) and use a fed-batch approach.[1] Ensure the medium contains adequate nitrogen, phosphorus, and other essential nutrients. Optimize temperature and pH according to the specific microbial strain being used.
Foaming in the fermenter. Carbon dioxide production during fermentation.[11]This is a normal part of the fermentation process. If excessive, an antifoaming agent can be added. Skim off the foam if necessary.[11]
Mushy or slimy appearance of the fermentation broth. Contamination with spoilage microorganisms, often due to improper sterilization or too high a fermentation temperature.[11][12]Ensure all equipment and media are properly sterilized. Maintain a consistent and optimal fermentation temperature. Review and reinforce aseptic techniques.[12]

Experimental Protocols

Protocol 1: Shake Flask Fermentation for Optimization of 5-KGA Production

This protocol is adapted from studies on Gluconobacter oxydans.[10]

  • Medium Preparation: Prepare the fermentation medium containing (per liter): 150 g D-glucose, 2.5 g (NH₄)₂SO₄, 0.5 g MgSO₄·7H₂O, and 1.0 g KH₂PO₄. Adjust the initial pH to 6.0.

  • Inoculum Preparation: Inoculate a seed culture of Gluconobacter oxydans and incubate at 30°C on a rotary shaker at 200 rpm for 24 hours.

  • Fermentation: Inoculate 25 mL of the fermentation medium in 250 mL Erlenmeyer flasks with 1 mL of the seed culture.

  • Parameter Optimization:

    • pH: To study the effect of pH, adjust the initial pH of different flasks to values ranging from 4.0 to 7.5. Maintain the pH during fermentation by adding sterile CaCO₃ or NaOH/HCl as needed.

    • Temperature: Incubate flasks at different temperatures (e.g., 25°C, 30°C, 35°C) to determine the optimal temperature.

    • Agitation: Test different agitation speeds (e.g., 150, 200, 250 rpm).

  • Sampling and Analysis: Withdraw samples at regular intervals (e.g., every 12 hours) to measure cell growth (OD₆₀₀), glucose consumption, and the concentration of this compound and its keto-derivatives using High-Performance Liquid Chromatography (HPLC).

Protocol 2: Fed-Batch Fermentation in a Bioreactor for Reducing Browning

This protocol is based on research aimed at reducing browning during 2,5-DKG production.[1][5]

  • Bioreactor Setup: Prepare a 5-L bioreactor with the optimized fermentation medium. Sterilize the bioreactor and medium.

  • Initial Batch Phase: Start the fermentation with an initial D-glucose concentration of 20 g/L. Inoculate with a seed culture of G. oxydans ATCC 9937.

  • Process Control: Maintain the pH at 5.5 and the dissolved oxygen (DO) level at 15% of air saturation.[10] The temperature should be controlled at the optimum for the strain (e.g., 30°C).

  • Feeding Strategy: Once the initial glucose is consumed (monitor using an offline or online glucose sensor), start feeding a concentrated D-glucose solution (e.g., 500 g/L) to maintain the glucose concentration at a low level (e.g., 20 g/L). Alternatively, a constant feeding rate can be applied.

  • Monitoring: Regularly monitor cell density, glucose concentration, and the concentrations of D-gluconic acid, 2-KG, 2,5-DKG, and 5-KG. Also, measure the absorbance of the broth at 420 nm to quantify the degree of browning.[13]

Visualizations

Metabolic_Pathway D_Glucose D-Glucose D_Glucono_delta_lactone D-Glucono-δ-lactone D_Glucose->D_Glucono_delta_lactone GDH (periplasmic) D_Gluconate This compound D_Glucono_delta_lactone->D_Gluconate Spontaneous hydrolysis two_KG 2-Keto-D-gluconate (2KGA) D_Gluconate->two_KG GADH five_KG 5-Keto-D-gluconate (5KGA) D_Gluconate->five_KG 5-KGDH two_five_DKG 2,5-Diketo-D-gluconate (2,5-DKG) two_KG->two_five_DKG 2-KGDH Browning_Products Browning Products two_five_DKG->Browning_Products Non-enzymatic Troubleshooting_Workflow Start Low Target Product Yield Check_Byproducts Analyze Byproduct Profile (HPLC, LC-MS) Start->Check_Byproducts High_Keto_GA High Keto-Gluconates? Check_Byproducts->High_Keto_GA Adjust_pH Optimize pH Control (e.g., 3.5-4.0 for 5KGA) High_Keto_GA->Adjust_pH Yes Browning Browning Observed? High_Keto_GA->Browning No End Improved Yield Adjust_pH->End Optimize_Time_Feed Shorten Fermentation Time Implement Fed-Batch Browning->Optimize_Time_Feed Yes Other_Byproducts Other Byproducts (e.g., Citric Acid)? Browning->Other_Byproducts No Optimize_Time_Feed->End Adjust_DO Increase Dissolved Oxygen (Aeration/Agitation) Other_Byproducts->Adjust_DO Yes Other_Byproducts->End No Adjust_DO->End

References

Technical Support Center: D-Gluconate Extraction from Complex Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining methods for D-gluconate extraction from complex biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most common initial steps for extracting this compound from biological samples?

The initial step for complex matrices like plasma, serum, or tissue homogenates is typically protein removal to prevent interference with downstream analysis. The most common methods are protein precipitation and the use of enzymatic assay buffers that include deproteinization steps.[1][2] For liquid samples with minimal protein content, such as certain cell culture media or clear urine, direct analysis may be possible after minimal sample dilution.

Q2: How can I deal with interfering substances in my sample?

Interfering substances are a common challenge. For colored samples, treatment with polyvinylpolypyrrolidone (PVPP) can help remove pigments.[1] If enzymatic interference is suspected, especially in cell and tissue lysates which may contain enzymes that consume NADH, filtering the sample through a 10 kDa molecular weight cutoff (MWCO) spin filter is recommended to remove these enzymes.[1] For acidic samples, neutralization is crucial. For instance, white wine samples can be neutralized with Tris HCl.[1]

Q3: My this compound readings are outside the linear range of my assay. What should I do?

If your sample readings are too high, you will need to dilute your sample with the appropriate assay buffer. Conversely, if the readings are too low, you may need to concentrate your sample. It is always recommended to test several sample dilutions to ensure the readings fall within the standard curve range.

Q4: What is the importance of quenching in this compound extraction, and how should it be performed?

Quenching is critical for metabolomics studies to halt enzymatic activity and preserve the in vivo concentration of metabolites like this compound.[3] For cellular and tissue samples, rapid quenching is essential. This can be achieved by using ice-cold extraction solvents such as a methanol:water or acetonitrile:methanol:water mixture.[3] Performing extractions on ice or at 4°C is crucial to minimize degradation.[3]

Q5: How stable is this compound during sample storage?

While specific stability data for this compound in various matrices is not extensively published, general principles for polar metabolites suggest that storage at low temperatures is crucial. For short-term storage, 4°C is acceptable for some samples, but for long-term stability, -80°C is recommended. Repeated freeze-thaw cycles should be avoided as they can lead to the degradation of sensitive metabolites.[3]

Troubleshooting Guides

Low Recovery of this compound
Potential Cause Suggested Solution
Inefficient Protein Precipitation Optimize the ratio of organic solvent to sample; a 3:1 to 5:1 ratio is commonly recommended.[4] Ensure thorough vortexing and adequate incubation time at a low temperature (e.g., -20°C for 30 minutes) to maximize protein precipitation.[5] Consider using a combination of organic solvents, such as methanol and acetonitrile, which can offer broad metabolite coverage.[2]
Analyte Loss During Solid-Phase Extraction (SPE) Sorbent Mismatch: this compound is highly polar. For reversed-phase SPE, ensure the sample is loaded under conditions that promote retention (e.g., acidic pH). For more effective retention of polar compounds, consider using a hydrophilic interaction liquid chromatography (HILIC) or a mixed-mode anion exchange SPE cartridge.[5][6] Improper Conditioning: Ensure the SPE cartridge is properly conditioned with methanol (or another suitable organic solvent) and then equilibrated with the loading buffer.[7] Wash Solvent Too Strong: The wash solvent may be eluting the this compound. Use a weaker wash solvent or decrease the percentage of organic solvent in the wash step.[8] Incomplete Elution: The elution solvent may not be strong enough to desorb this compound from the sorbent. Increase the strength of the elution solvent (e.g., by increasing the organic solvent percentage or adding a pH modifier).[9]
Degradation of this compound Ensure all extraction steps are performed at low temperatures (on ice or at 4°C) to minimize enzymatic degradation.[3] Use fresh, ice-cold solvents for extraction. Avoid prolonged exposure of the sample to room temperature.
Inefficient Liquid-Liquid Extraction (LLE) Due to its high polarity, this compound is not well-suited for traditional LLE with non-polar organic solvents. If LLE must be used, consider ion-pairing reagents to increase its hydrophobicity, though this can complicate downstream analysis.
Poor Reproducibility
Potential Cause Suggested Solution
Inconsistent Sample Handling Standardize all sample handling steps, including thawing time, vortexing duration, and incubation periods. Use an automated liquid handler for repetitive tasks if available.
Variable Protein Precipitation Ensure the precipitating solvent is added quickly and vortexed immediately to create a uniform protein pellet. Inconsistent mixing can lead to variable precipitation efficiency.
SPE Cartridge Variability If using SPE, ensure that cartridges are from the same lot. Different batches of sorbent can have slight variations in packing and chemistry.[10]
Incomplete Solvent Evaporation/Reconstitution If a drying step is used, ensure the sample is completely dried before reconstitution. When reconstituting, vortex thoroughly to ensure the analyte is fully dissolved in the reconstitution solvent.[5]

Data Presentation: Comparison of Extraction Methods

Method Principle Advantages Disadvantages Typical Recovery for Polar Metabolites
Protein Precipitation (PPT) Proteins are denatured and precipitated by adding an organic solvent (e.g., methanol, acetonitrile) or a strong acid (e.g., trichloroacetic acid - TCA).Simple, fast, and inexpensive.[11] Good for high-throughput screening. Methanol and ethanol can remove over 95% of proteins.[11]Non-selective, co-extracts other matrix components which can lead to ion suppression in MS analysis. The supernatant is diluted.Good, but can be variable. Methanol is often considered a good choice for metabolite extraction.[12]
Solid-Phase Extraction (SPE) Separation based on the analyte's affinity for a solid sorbent. For this compound, anion exchange or HILIC sorbents are suitable.Provides cleaner extracts than PPT, reducing matrix effects.[13] Can be used to concentrate the analyte. High recovery is achievable with method optimization.More time-consuming and expensive than PPT. Method development can be complex.[13] Low recovery can be an issue if not optimized.[9]Can be very high (>80-90%) with proper method development. For example, a study on urinary ethyl glucuronide using a strong anion exchanger reported ~80% absolute recovery.[14] A study on urinary organic acids reported a mean recovery of 84.1% with SPE.[15]
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.Can provide very clean extracts.Generally not suitable for highly polar compounds like this compound due to its poor partitioning into organic solvents.Poor for highly polar compounds without derivatization or the use of ion-pairing agents.
Enzymatic Assay Kits Often include a proprietary buffer for sample homogenization and deproteinization.Optimized for the specific assay, providing convenience and reliability.May not be suitable for all sample types. The exact composition of the buffer is often not disclosed.Recovery is generally high when following the manufacturer's protocol for the intended sample types.

Experimental Protocols

Protocol 1: Protein Precipitation for Plasma/Serum Samples

This protocol is a general guideline for the extraction of polar metabolites, including this compound, from plasma or serum for analysis by LC-MS.

Materials:

  • Plasma or serum sample

  • Methanol (HPLC grade), pre-chilled to -20°C

  • Acetonitrile (HPLC grade), pre-chilled to -20°C

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge capable of reaching 15,000 x g and maintaining 4°C

  • Nitrogen evaporator (optional)

  • Reconstitution solvent (e.g., 90% Acetonitrile with 10 mM Ammonium Acetate, pH 9.0 for HILIC)[5]

Procedure:

  • To 100 µL of plasma or serum in a microcentrifuge tube, add 400 µL of a cold extraction solvent (e.g., Methanol:Acetonitrile:Water, 50:30:20 v/v/v).[5]

  • Vortex the mixture vigorously for 1 minute.

  • Incubate at -20°C for 30 minutes to facilitate protein precipitation.[5]

  • Centrifuge at 15,000 x g for 10 minutes at 4°C.[5]

  • Carefully transfer the supernatant to a new microcentrifuge tube, avoiding the protein pellet.

  • (Optional) Dry the supernatant under a gentle stream of nitrogen.

  • Reconstitute the dried extract in an appropriate volume (e.g., 100 µL) of the initial mobile phase for your LC-MS analysis.[5]

  • Vortex briefly and centrifuge at 15,000 x g for 5 minutes at 4°C to pellet any remaining particulates.[5]

  • Transfer the supernatant to an autosampler vial for analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Urine Samples

This protocol is a general guideline for the extraction and concentration of this compound from urine using a strong anion exchange (SAX) SPE cartridge.

Materials:

  • Urine sample

  • Mixed-mode or strong anion exchange (SAX) SPE cartridges

  • Methanol (HPLC grade)

  • Deionized water

  • Elution solvent (e.g., an organic solvent like n-butanol or ethyl acetate mixed with formic acid)[16]

  • SPE vacuum manifold

  • Collection tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Pre-treatment: Centrifuge the urine sample at 4,000 x g for 10 minutes to remove particulate matter.[6] Dilute the supernatant 1:1 with deionized water. Adjust the pH to approximately 6.0-7.0 to ensure the carboxyl group of this compound is ionized.[6]

  • Cartridge Conditioning:

    • Place the SAX SPE cartridges on the vacuum manifold.

    • Wash the cartridges with 3 mL of methanol.

    • Equilibrate the cartridges with 3 mL of deionized water.[6] Do not let the sorbent go dry.

  • Sample Loading: Load the pre-treated urine sample onto the SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing: Wash the cartridge with 3 mL of deionized water to remove neutral and basic compounds.

  • Elution: Elute the this compound with an appropriate elution solvent. For anion exchange, this is typically a solvent with a low pH or high ionic strength. A mixture of an organic solvent and an acid (e.g., 4:1 ethyl acetate:formic acid) can be effective.[16] Collect the eluate in a clean tube.

  • Post-Elution: The eluate can be evaporated to dryness and reconstituted in the mobile phase for LC-MS analysis.

Visualizations

Experimental_Workflow_Protein_Precipitation cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample Plasma/Serum Sample AddSolvent Add Cold Organic Solvent (e.g., Methanol:Acetonitrile:Water) Sample->AddSolvent 1:4 ratio Vortex Vortex Vigorously AddSolvent->Vortex Incubate Incubate at -20°C Vortex->Incubate 30 min Centrifuge Centrifuge at 15,000 x g, 4°C Incubate->Centrifuge 10 min CollectSupernatant Collect Supernatant Centrifuge->CollectSupernatant Avoid pellet DryDown Dry Under Nitrogen (Optional) CollectSupernatant->DryDown Reconstitute Reconstitute in Mobile Phase DryDown->Reconstitute FinalCentrifuge Centrifuge to Pellet Particulates Reconstitute->FinalCentrifuge LCMS LC-MS Analysis FinalCentrifuge->LCMS

Caption: Workflow for this compound extraction using protein precipitation.

Experimental_Workflow_SPE cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Urine Sample CentrifugeSample Centrifuge to Remove Particulates Sample->CentrifugeSample DiluteAdjustpH Dilute and Adjust pH to ~6.0-7.0 CentrifugeSample->DiluteAdjustpH Load Load Sample DiluteAdjustpH->Load Condition Condition SPE Cartridge (Methanol, Water) Wash Wash with Water Load->Wash Elute Elute this compound Wash->Elute DryReconstitute Dry and Reconstitute in Mobile Phase Elute->DryReconstitute LCMS LC-MS Analysis DryReconstitute->LCMS

Caption: Workflow for this compound extraction from urine using SPE.

Troubleshooting_Logic cluster_ppt_troubleshooting PPT Troubleshooting cluster_spe_troubleshooting SPE Troubleshooting cluster_lle_troubleshooting LLE Troubleshooting Start Low this compound Recovery CheckMethod Extraction Method? Start->CheckMethod PPT Protein Precipitation CheckMethod->PPT PPT SPE Solid-Phase Extraction CheckMethod->SPE SPE LLE Liquid-Liquid Extraction CheckMethod->LLE LLE PPT_Cause1 Incomplete Precipitation? PPT->PPT_Cause1 SPE_Cause1 Analyte Breakthrough during Loading/Washing? SPE->SPE_Cause1 LLE_Cause1 Poor Partitioning? LLE->LLE_Cause1 PPT_Solution1 Optimize Solvent:Sample Ratio Increase Incubation Time/Vortexing PPT_Cause1->PPT_Solution1 Yes PPT_Cause2 Analyte Degradation? PPT_Cause1->PPT_Cause2 No PPT_Solution2 Ensure Cold Conditions Use Fresh Solvents PPT_Cause2->PPT_Solution2 Yes SPE_Solution1 Check Sorbent Type (HILIC/Anion Exchange) Weaker Wash Solvent Adjust Sample pH SPE_Cause1->SPE_Solution1 Yes SPE_Cause2 Incomplete Elution? SPE_Cause1->SPE_Cause2 No SPE_Solution2 Stronger Elution Solvent Increase Elution Volume SPE_Cause2->SPE_Solution2 Yes LLE_Solution1 Highly Polar Analyte - LLE Not Ideal Consider Ion-Pairing Reagents LLE_Cause1->LLE_Solution1 Yes

Caption: Troubleshooting logic for low this compound recovery.

References

Technical Support Center: Addressing Matrix Effects in D-gluconate Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of D-gluconate.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are matrix effects and why are they a concern for this compound analysis?

A1: Matrix effects in LC-MS analysis refer to the alteration of ionization efficiency for the target analyte, this compound, due to the presence of co-eluting compounds from the sample matrix.[1] These effects can manifest as either ion suppression (decreased signal) or, less commonly, ion enhancement (increased signal).[2] This is a significant concern because it can lead to inaccurate quantification, poor reproducibility, and reduced sensitivity.[2][3] In complex biological matrices such as plasma, urine, or cell lysates, components like salts, phospholipids, and proteins can interfere with the ionization process of this compound in the mass spectrometer's source.[4]

cluster_0 LC Eluent Analyte This compound IonSource MS Ion Source (e.g., ESI) Analyte->IonSource Matrix Matrix Components (Salts, Lipids, etc.) Matrix->IonSource Competition Competition for Droplet Surface/Charge IonSource->Competition Co-elution Signal Detector Signal Competition->Signal Ion Suppression Start Inconsistent / Inaccurate This compound Results Assess Step 1: Quantify Matrix Effect (Post-Extraction Spike) Start->Assess Decision Matrix Effect >15%? Assess->Decision Optimize_SamplePrep Step 2: Optimize Sample Prep (e.g., SPE, LLE, Dilution) Decision->Optimize_SamplePrep Yes No_Effect Review other parameters (e.g., instrument stability) Decision->No_Effect No Optimize_LC Step 3: Improve Chromatography (HILIC, Gradient, etc.) Optimize_SamplePrep->Optimize_LC Implement_IS Step 4: Implement Compensation (SIL-IS, Matrix-Matched Cal.) Optimize_LC->Implement_IS End Accurate & Reproducible Results Implement_IS->End cluster_A Set A: Neat Standard cluster_B Set B: Post-Extraction Spike cluster_C Set C: Pre-Extraction Spike A1 Spike Standard into Solvent Analysis LC-MS Analysis of all sets A1->Analysis B1 Extract Blank Matrix B2 Spike Standard into Dried Extract B1->B2 B2->Analysis C1 Spike Standard into Blank Matrix C2 Extract Spiked Matrix C1->C2 C2->Analysis Calc Calculate ME, RE, PE Analysis->Calc

References

Optimizing pH and temperature for enzymatic D-gluconate assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of enzymatic D-gluconate assays. The information is tailored for researchers, scientists, and drug development professionals to address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the enzymatic this compound assay?

The enzymatic assay for this compound is a coupled enzyme reaction. First, gluconate kinase (GK) catalyzes the phosphorylation of this compound to 6-phospho-D-gluconate in the presence of adenosine triphosphate (ATP). Subsequently, 6-phosphogluconate dehydrogenase (6-PGDH) catalyzes the oxidative decarboxylation of 6-phospho-D-gluconate to ribulose-5-phosphate. This second reaction is coupled to the reduction of nicotinamide adenine dinucleotide phosphate (NADP+) to NADPH. The increase in NADPH concentration can be monitored spectrophotometrically at 340 nm, which is directly proportional to the initial amount of this compound in the sample.[1]

Q2: What are the optimal pH and temperature for the enzymes used in the this compound assay?

The optimal pH and temperature can vary depending on the source of the enzymes. The this compound assay relies on the coordinated activity of two enzymes: gluconate kinase and 6-phosphogluconate dehydrogenase. While the optimal conditions for the coupled assay are often a compromise between the optima of the individual enzymes, understanding their individual characteristics is crucial for troubleshooting and optimization.

Data Summary: Optimal pH and Temperature for Assay Enzymes

EnzymeSource OrganismOptimal pHOptimal Temperature (°C)
Gluconate Kinase (GK) Escherichia coli~7.5 - 8.030 - 37
Cryptococcus neoformans7.537[2][3]
Hog Kidney~7.2Not specified
6-Phosphogluconate Dehydrogenase (6-PGDH) Rat Small Intestine7.3549.4[4]
Corynebacterium glutamicum8.020 (assay condition)
Sheep LiverNot specifiedNot specified
Coupled Assay (Commercial Kits) Not specified~7.637

Q3: Can I use NAD+ instead of NADP+ for the 6-phosphogluconate dehydrogenase reaction?

Most 6-phosphogluconate dehydrogenases show a high degree of specificity for NADP+ and are inhibited by the reduced form, NADPH.[5] Therefore, it is strongly recommended to use NADP+ as the coenzyme for this assay.

Q4: How stable are this compound and 6-phospho-D-gluconate in solution?

This compound is generally stable in solution. However, 6-phospho-D-gluconate, a key intermediate in the assay, can be unstable, particularly under non-optimal pH and temperature conditions.[6] Repeated freeze-thaw cycles of samples and standards should be avoided to prevent degradation of this phosphorylated sugar.[6]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No or very low signal (absorbance at 340 nm) Inactive Enzyme(s): One or both enzymes may have lost activity due to improper storage or handling.- Ensure enzymes are stored at the recommended temperature (-20°C for long-term storage). - Avoid repeated freeze-thaw cycles. - Prepare fresh enzyme solutions for each experiment.
Incorrect Assay Conditions: The pH or temperature of the assay buffer may be outside the optimal range for one or both enzymes.- Verify the pH of your assay buffer at the reaction temperature. - Ensure the spectrophotometer's temperature control is set correctly. - Refer to the optimal conditions table and consider performing a pH and temperature optimization experiment.
Missing essential cofactors: The assay requires ATP and Mg2+ for the gluconate kinase reaction and NADP+ for the 6-phosphogluconate dehydrogenase reaction.- Check that all necessary cofactors (ATP, MgCl2, NADP+) have been added to the reaction mixture at the correct concentrations.
Substrate Degradation: The this compound standard or sample may have degraded.- Prepare fresh this compound standards. - Ensure proper storage of samples.
High background signal Contaminating enzymes in the sample: Samples, particularly crude cell or tissue lysates, may contain dehydrogenases that can reduce NADP+ independently of the this compound pathway.- Run a sample blank (without the addition of gluconate kinase) to measure the background rate of NADP+ reduction. Subtract this rate from your sample readings. - Consider deproteinizing your sample using methods like perchloric acid precipitation followed by neutralization, or using a 10 kDa molecular weight cut-off spin filter.[7]
Presence of reducing agents in the sample: Substances in the sample may directly reduce NADP+.- If possible, remove interfering substances by sample preparation methods like dialysis or size-exclusion chromatography.
Non-linear reaction curve Substrate Depletion: The concentration of this compound, ATP, or NADP+ is limiting and is being consumed rapidly.- Dilute the enzyme or sample to slow down the reaction rate. - Ensure that the concentrations of ATP and NADP+ are in excess.
Enzyme Instability: One of the enzymes may be unstable under the assay conditions, leading to a decrease in activity over time.- Perform a time-course experiment to check for enzyme stability. - Consider adding stabilizing agents like glycerol or BSA to the enzyme storage buffer.
Product Inhibition: The accumulation of NADPH can inhibit 6-phosphogluconate dehydrogenase.[5]- Ensure the coupling enzyme (6-PGDH) is present in sufficient excess to rapidly convert 6-phosphogluconate and minimize the accumulation of intermediates and the final product during the initial rate measurement.
Inconsistent or erratic readings Pipetting errors: Inaccurate pipetting of small volumes of enzymes or substrates.- Use calibrated pipettes and prepare a master mix for the reaction components to ensure consistency across wells.[8]
Temperature fluctuations: Inconsistent temperature control across the plate or between experiments.- Allow all reagents to equilibrate to the assay temperature before starting the reaction. - Ensure the plate reader has uniform temperature distribution.
Sample matrix effects: Components in the sample matrix (e.g., high salt, detergents, chelating agents like EDTA) can interfere with enzyme activity.[9]- Perform a spike and recovery experiment by adding a known amount of this compound to your sample to assess for matrix interference. - If interference is detected, sample cleanup or dilution may be necessary.

Experimental Protocols

Protocol 1: Determination of Optimal pH for Gluconate Kinase and 6-Phosphogluconate Dehydrogenase

This protocol describes a method to determine the optimal pH for the individual enzymes used in the this compound assay.

Materials:

  • Purified gluconate kinase and 6-phosphogluconate dehydrogenase

  • This compound sodium salt

  • 6-phospho-D-gluconate

  • ATP, NADP+, MgCl2

  • A series of buffers covering a range of pH values (e.g., citrate buffer for pH 4-6, phosphate buffer for pH 6-8, Tris-HCl for pH 7.5-9, glycine-NaOH for pH 9-10.5)

  • Spectrophotometer capable of reading absorbance at 340 nm with temperature control

Procedure:

  • Prepare a series of assay buffers with different pH values (e.g., in 0.5 pH unit increments).

  • For Gluconate Kinase:

    • Prepare a reaction mixture containing a fixed, saturating concentration of this compound, ATP, and MgCl2 in each of the different pH buffers.

    • Include an excess of the coupling enzyme, 6-phosphogluconate dehydrogenase, and a fixed concentration of NADP+.

    • Initiate the reaction by adding a fixed amount of gluconate kinase.

    • Monitor the increase in absorbance at 340 nm over time.

  • For 6-Phosphogluconate Dehydrogenase:

    • Prepare a reaction mixture containing a fixed, saturating concentration of 6-phospho-D-gluconate and NADP+ in each of the different pH buffers.

    • Initiate the reaction by adding a fixed amount of 6-phosphogluconate dehydrogenase.

    • Monitor the increase in absorbance at 340 nm over time.

  • Data Analysis:

    • Calculate the initial reaction rate (ΔAbs/min) for each pH value from the linear portion of the reaction curve.

    • Plot the reaction rate as a function of pH to determine the pH at which the enzyme exhibits maximum activity.

Protocol 2: Determination of Optimal Temperature for Gluconate Kinase and 6-Phosphogluconate Dehydrogenase

This protocol outlines a method to determine the optimal temperature for the individual assay enzymes.

Materials:

  • Same as for the pH optimization protocol.

  • Spectrophotometer with a variable temperature-controlled cuvette holder.

Procedure:

  • Prepare the optimal assay buffer for each enzyme as determined from the pH optimization experiment.

  • Set the spectrophotometer to a range of temperatures (e.g., 25°C, 30°C, 37°C, 45°C, 55°C, 65°C).

  • For each temperature:

    • Equilibrate the reaction mixture (containing all components except the enzyme to be tested) at the desired temperature for several minutes.

    • Initiate the reaction by adding the enzyme.

    • Monitor the increase in absorbance at 340 nm over time.

  • Data Analysis:

    • Calculate the initial reaction rate (ΔAbs/min) for each temperature.

    • Plot the reaction rate as a function of temperature to identify the optimal temperature for enzyme activity.

Visualizations

D_Gluconate_Assay_Workflow D_Gluconate This compound GK Gluconate Kinase (GK) D_Gluconate->GK ATP ATP ATP->GK Six_P_Gluconate 6-Phospho-D-Gluconate GK->Six_P_Gluconate ADP ADP GK->ADP Six_PGDH 6-Phosphogluconate Dehydrogenase (6-PGDH) Six_P_Gluconate->Six_PGDH NADP NADP+ NADP->Six_PGDH Ribulose_5_P Ribulose-5-Phosphate + CO₂ Six_PGDH->Ribulose_5_P NADPH NADPH Six_PGDH->NADPH Spectrophotometer Measure Absorbance at 340 nm NADPH->Spectrophotometer Enzyme_Optimization_Workflow cluster_pH pH Optimization cluster_Temp Temperature Optimization pH1 Prepare Buffers (Varying pH) pH2 Run Assays at Constant Temperature pH1->pH2 pH3 Measure Initial Rates pH2->pH3 pH4 Plot Rate vs. pH pH3->pH4 pH5 Determine Optimal pH pH4->pH5 Temp1 Prepare Optimal pH Buffer pH5->Temp1 Use Optimal pH Temp2 Run Assays at Varying Temperatures Temp1->Temp2 Temp3 Measure Initial Rates Temp2->Temp3 Temp4 Plot Rate vs. Temperature Temp3->Temp4 Temp5 Determine Optimal Temperature Temp4->Temp5

References

Enhancing the sensitivity of D-gluconate detection in low-concentration samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the detection of D-gluconate, particularly in low-concentration samples.

Frequently Asked Questions (FAQs)

Q1: What is the basic principle behind enzymatic colorimetric this compound assays?

A1: The most common enzymatic assays for this compound operate on a two-step principle. First, this compound is phosphorylated by the enzyme gluconate kinase (GCK) to form this compound-6-phosphate. In the second step, the enzyme 6-phosphogluconate dehydrogenase (6-PGDH) oxidizes this compound-6-phosphate. This reaction reduces a chromogenic probe or a cofactor like NADP+ to NADPH, resulting in a measurable change in absorbance at a specific wavelength (commonly 340 nm for NADPH or 450 nm for other probes).[1][2][3][4][5] The amount of signal generated is directly proportional to the amount of this compound in the sample.[1]

Q2: What is the typical sensitivity of a commercial this compound assay kit?

A2: Commercial colorimetric assay kits are quite sensitive and can typically detect this compound levels less than 2 µM.[2][3][4][5] For enzymatic assays measuring the increase in absorbance of NADPH at 340 nm, the detection limit is around 0.792 mg/L.[1]

Q3: Are there more sensitive methods available for detecting very low concentrations of this compound?

A3: Yes, for applications requiring higher sensitivity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful alternative. It offers high specificity and a limit of detection in the picomole range (~2.5 pmol).[6] Additionally, various electrochemical biosensors are being developed that demonstrate high sensitivity, often reaching the micromolar and even nanomolar detection ranges.[7][8][9][10]

Q4: Why is sample preparation so critical for this compound detection?

A4: Sample preparation is crucial because various substances within biological or complex samples can interfere with the assay's enzymatic reactions.[1][2] Proteins can inhibit enzyme activity, colored compounds can affect absorbance readings, and endogenous enzymes in lysates can consume reaction components like NADH, leading to inaccurate results.[2][3] Proper preparation, including deproteinization, decolorization, and pH neutralization, is essential for accurate quantification.[2][3][11]

Q5: Can I use this type of assay for solid samples like tissues?

A5: Yes, these assays are suitable for animal tissues.[2][3][5][11] The tissue must first be homogenized on ice in an appropriate assay buffer. The resulting homogenate should then be centrifuged to remove insoluble material, and the supernatant is used for the assay.[2][3][11] It is highly recommended to deproteinize the lysate before proceeding with the assay.[11]

Troubleshooting Guide

Issue 1: Low or No Signal

Q: My standard curve looks fine, but I'm getting a very low or no signal from my samples. What could be the cause?

A: This issue often points to problems with the sample itself or its preparation. Here are several potential causes and solutions:

  • Analyte Concentration Below Detection Limit: The this compound concentration in your sample may be too low for the assay's sensitivity.

    • Solution: Try concentrating your sample. If using a commercial kit, you can also increase the volume of the sample added to the well, ensuring you do not exceed the recommended maximum volume and adjust the buffer to maintain the final reaction volume.[1][2]

  • Enzyme Inhibition by Sample Components: Your sample matrix may contain inhibitors.

    • Solution: Perform a recovery experiment by spiking a known amount of this compound standard into your sample. If you observe a significantly lower reading than expected, an inhibitor is likely present.[1] Sample cleanup procedures like deproteinization or solid-phase extraction may be necessary.

  • Analyte Degradation: this compound and its phosphorylated intermediates can be unstable, especially during sample preparation.[12]

    • Solution: Ensure all sample preparation steps are performed on ice or at 4°C to minimize enzymatic and chemical degradation.[12] Use appropriate quenching methods to halt metabolic activity immediately after sample collection.[12]

  • Incorrect Sample pH: The assay enzymes have an optimal pH range for activity. Acidic samples like certain fruit juices or wines can inhibit the reaction.

    • Solution: Neutralize acidic samples to a pH of approximately 7.5-8.0 before adding them to the assay.[2][3]

Issue 2: High Background Signal

Q: The absorbance reading of my blank and sample background control wells is unusually high, reducing the dynamic range of my assay. What should I do?

A: High background is typically caused by interfering substances in the sample or reagents.

  • Endogenous Enzymes in Sample: Cell and tissue lysates can contain enzymes that consume NADH or other reaction intermediates, leading to a high background.[2][3]

    • Solution: It is critical to run a sample background control for these sample types. This involves preparing a parallel well for your sample but using a background control reaction mix that omits a key enzyme (like the Gluconate Converter).[3] The reading from this well should be subtracted from your sample reading. For persistent issues, remove enzymes from the sample using a 10 kDa molecular weight cut-off (MWCO) spin filter.[2]

  • Colored or Turbid Samples: Samples like red wine or dense cell lysates can have intrinsic absorbance at the detection wavelength.

    • Solution: For colored liquid samples, treat them with polyvinylpolypyrrolidone (PVPP) at a concentration of about 1% (w/v) to remove pigments.[2][3] Centrifuge the sample after treatment and use the clear supernatant.

  • Contaminated Reagents: Contamination of buffers or water with this compound or other interfering substances can elevate the blank reading.

    • Solution: Use high-purity, ultrapure water for all reagent and standard preparations.[2] Ensure that pipette tips and tubes are clean.

Issue 3: Erratic or Non-Reproducible Results

Q: I'm seeing significant variation between my duplicate wells and across different experiments. How can I improve reproducibility?

A: Poor reproducibility can stem from several factors related to technique and reagent handling.

  • Improper Reagent Handling: Repeated freeze-thaw cycles can degrade enzymes and other critical reagents.[11]

    • Solution: Upon receipt or reconstitution, aliquot all kit components (enzymes, probes, standards) into smaller, single-use volumes and store them at -20°C.[2][3][11] Always keep enzymes on ice while in use.[2][3]

  • Inaccurate Pipetting or Mixing: Small reaction volumes are sensitive to pipetting errors. Incomplete mixing can lead to uneven reaction rates.

    • Solution: Use calibrated micropipettes and ensure they are functioning correctly. After adding all components to the well, mix thoroughly using a horizontal shaker or by carefully pipetting up and down without introducing bubbles.[2]

  • Temperature Fluctuations: Assay enzymes are temperature-sensitive.

    • Solution: Allow all reagents, including the assay buffer, to equilibrate to room temperature before starting the assay.[2] Ensure the incubation step is performed at the precise temperature specified in the protocol (e.g., 37°C) for the exact duration.[2]

  • Incorrect Plate Type: Using the wrong type of microplate can affect readings.

    • Solution: For colorimetric assays, always use clear, flat-bottom 96-well plates.[2][3]

Data Presentation

Table 1: Comparison of this compound Detection Methods

ParameterEnzymatic Colorimetric AssayLC-MS/MS MethodElectrochemical Biosensor
Principle Enzymatic conversion measured by spectrophotometry.[6]Chromatographic separation and mass-to-charge ratio detection.[6]Enzymatic reaction causing a measurable electrical signal.[13]
Sensitivity High (LOD < 2 µM or ~0.8 mg/L).[1][2]Very High (LOD ~2.5 pmol).[6]Very High (LOD in µM to nM range).[7][8][10]
Specificity Moderate to High (dependent on enzyme).[6]High.[6]High (dependent on enzyme and electrode).
Throughput High (suitable for 96-well plates).[6]High (suitable for automation).[6]Varies (can be high with array formats).
Instrumentation Spectrophotometric plate reader.[2]LC-MS/MS system.[6]Potentiostat/Galvanostat.[10]
Sample Matrix Susceptible to interference; requires cleanup.[2][6]Versatile, but may still require extraction.[6]Can be susceptible to fouling; may require sample dilution.

Experimental Protocols

Protocol 1: General Enzymatic Colorimetric Assay for this compound

This protocol is a generalized procedure based on commercially available kits.[2][3][11] Always refer to the specific manual of your assay kit for precise volumes and concentrations.

1. Reagent Preparation:

  • Briefly centrifuge all vials before opening.

  • Reconstitute enzyme mixes, developers, probes, and standards as directed by the kit manual, typically with assay buffer or ultrapure water.[2][3]

  • Aliquot reconstituted reagents into single-use volumes and store at -20°C to avoid freeze-thaw cycles.[11]

  • Warm the Gluconate Assay Buffer to room temperature before use.[2]

2. Sample Preparation:

  • Tissue Samples: Homogenize ~10 mg of tissue in 100 µL of ice-cold Gluconate Assay Buffer. Centrifuge at 10,000 x g for 5 minutes at 4°C. Collect the supernatant.[2][11]

  • Cell Samples: Harvest ~1 x 10^6 cells and wash with cold PBS. Resuspend in 100 µL of ice-cold Gluconate Assay Buffer. Homogenize by pipetting. Centrifuge at 10,000 x g for 5 minutes at 4°C. Collect the supernatant.[2][11]

  • Deproteinization (Recommended): Use a 10 kDa MWCO spin filter to remove enzymes and other proteins from the sample lysate.[2]

  • Colored/Acidic Samples: Treat colored liquids with 1% (w/v) PVPP.[2] Neutralize acidic liquids with a suitable buffer (e.g., 0.5 M Tris HCl, pH 8.0).[2][3]

3. Standard Curve Preparation:

  • Prepare a 1 mM this compound standard solution by diluting the provided stock standard (e.g., 100 mM) with ultrapure water.[2][3]

  • Into a 96-well plate, add 0, 2, 4, 6, 8, and 10 µL of the 1 mM standard to generate 0 (blank), 2, 4, 6, 8, and 10 nmol/well standards.

  • Add Gluconate Assay Buffer to each standard well to bring the final volume to 50 µL.[2]

4. Assay Procedure:

  • Add 1-50 µL of your prepared samples to separate wells.

  • If your sample is suspected to have a high background, prepare parallel "sample background control" wells.

  • Adjust the volume of all sample wells to 50 µL with Gluconate Assay Buffer.[3]

  • Prepare a Master Reaction Mix according to your kit's instructions. A typical mix for one reaction contains ~40 µL Assay Buffer, and 2 µL each of the Converter, Enzyme Mix, Developer, Probe, and ATP.

  • For sample background control wells, prepare a separate mix that omits the Gluconate Converter enzyme.

  • Add 50 µL of the Master Reaction Mix to each standard and sample well. Add 50 µL of the Background Control Mix to the corresponding sample background wells.

  • Mix well using a horizontal shaker or by pipetting.

  • Incubate the plate for 30-40 minutes at 37°C, protected from light.[2]

  • Measure the absorbance at 450 nm (A450) using a microplate reader.[2]

5. Calculation:

  • Subtract the 0 nmol standard (blank) reading from all standard and sample readings.

  • If used, subtract the sample background control reading from the corresponding sample reading.

  • Plot the standard curve of absorbance vs. nmol of this compound.

  • Apply the corrected sample reading to the standard curve to determine the amount (B) of this compound in the sample well.

Visualizations

Enzymatic_Pathway cluster_reactants Reactants cluster_products Products Gluconate This compound Gluconate6P This compound-6-Phosphate Gluconate->Gluconate6P Gluconate Kinase (GCK) ATP ATP ATP->Gluconate6P ADP NADP NADP+ NADPH NADPH (Colored Product) NADP->NADPH 6-PGDH Ribulose5P Ribulose-5-Phosphate Gluconate6P->Ribulose5P 6-PGDH

Caption: Enzymatic cascade for the detection of this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis SamplePrep 1. Sample Preparation (Homogenize, Deproteinize, Neutralize) AddSample 3. Add Prepared Samples to 96-Well Plate SamplePrep->AddSample StandardCurve 2. Prepare Standard Curve in 96-Well Plate ReactionMix 4. Add Master Reaction Mix StandardCurve->ReactionMix AddSample->ReactionMix Incubate 5. Incubate (e.g., 40 min @ 37°C) ReactionMix->Incubate Measure 6. Measure Absorbance (e.g., 450 nm) Incubate->Measure Calculate 7. Calculate Concentration Measure->Calculate

Caption: General workflow for a colorimetric this compound assay.

Troubleshooting_Tree node_sol node_sol Start Low or No Signal in Sample? CheckStandard Is Standard Curve OK? Start->CheckStandard CheckSamplePrep Sample Prep Issues? CheckStandard->CheckSamplePrep Yes Sol_Reagent Re-make reagents. Check plate reader settings. CheckStandard->Sol_Reagent No CheckConcentration Concentration Too Low? CheckSamplePrep->CheckConcentration No Sol_Prep Review sample prep: - Keep samples on ice. - Neutralize pH. - Deproteinize/decolorize. CheckSamplePrep->Sol_Prep Yes CheckInhibition Inhibition Suspected? CheckConcentration->CheckInhibition No Sol_Concentrate Concentrate sample or use larger sample volume. CheckConcentration->Sol_Concentrate Yes Sol_Spike Perform spike-and-recovery experiment to confirm. CheckInhibition->Sol_Spike Yes

Caption: Troubleshooting decision tree for low signal issues.

References

Validation & Comparative

A Comparative Guide to D-Gluconate and D-Glucose Metabolism in Pseudomonas putida

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudomonas putida, a versatile Gram-negative bacterium, is renowned for its metabolic adaptability, making it a valuable chassis in biotechnology and a subject of interest in drug development, particularly in the context of antimicrobial resistance. A key aspect of its metabolic prowess lies in its efficient catabolism of carbohydrates. This guide provides an in-depth, objective comparison of the metabolic pathways for two central hexoses: D-glucose and its oxidized counterpart, D-gluconate. Understanding the nuances of these pathways is critical for metabolic engineering, optimizing bioprocesses, and identifying potential targets for novel therapeutic interventions.

Metabolic Pathway Overview

In Pseudomonas putida, the metabolism of both D-glucose and this compound converges on the central intermediate, 6-phosphogluconate, which is then predominantly catabolized through the Entner-Doudoroff (ED) pathway.[1][2] Unlike many other bacteria that rely on the Embden-Meyerhof-Parnas (EMP) pathway for glycolysis, P. putida utilizes a cyclic metabolic route that integrates the ED pathway, the pentose phosphate (PP) pathway, and a gluconeogenic segment of the EMP pathway.[1]

The initial steps in the assimilation of D-glucose are multifaceted and occur in both the periplasm and the cytoplasm. Periplasmic oxidation of glucose to gluconate and subsequently to 2-ketogluconate is a major route.[1][2] Concurrently, glucose can be directly transported into the cytoplasm and phosphorylated. This compound, when utilized as a primary carbon source, is directly transported into the cytoplasm and phosphorylated to enter the central metabolic pathways.

Quantitative Comparison of Growth Kinetics

The choice of carbon source significantly impacts the growth physiology of P. putida. While both D-glucose and this compound support robust growth, there are discernible differences in growth rates, biomass yields, and substrate consumption rates.

ParameterD-GlucoseThis compoundReference
Maximum Specific Growth Rate (µ_max) ~0.55 h⁻¹~0.43 - 0.56 h⁻¹[1]
Biomass Yield (Y_x/s) ~0.49 g_CDW/g_glucoseLower than succinate[1][3]
Specific Substrate Consumption Rate (q_s) ~6.14 mmol/g_CDW/hNot explicitly stated[1]

Note: The growth parameters can vary depending on the specific strain of P. putida and the culture conditions.

Experimental Data Summary

Enzyme Kinetics

The efficiency of each metabolic pathway is dictated by the kinetic properties of its constituent enzymes. Below is a summary of available kinetic data for key enzymes in D-glucose and this compound metabolism in P. putida.

EnzymeSubstrateK_m (mM)k_cat (s⁻¹)Reference
Glucose-6-Phosphate Dehydrogenase (ZwfA) Glucose-6-Phosphate (with NADP⁺)0.04 ± 0.011100 ± 50[4]
Glucose-6-Phosphate Dehydrogenase (ZwfB) Glucose-6-Phosphate (with NADP⁺)0.03 ± 0.01970 ± 30[4]
Glucose-6-Phosphate Dehydrogenase (ZwfC) Glucose-6-Phosphate (with NADP⁺)0.05 ± 0.01140 ± 10[4]
Glucokinase (Glk) D-GlucoseNot explicitly stated for P. putidaNot explicitly stated for P. putida
Gluconokinase (GnuK) This compoundNot explicitly stated for P. putidaNot explicitly stated for P. putida

Signaling Pathways and Regulation

The metabolism of D-glucose and this compound is tightly regulated at the transcriptional level to ensure an efficient response to carbon source availability. Key transcriptional regulators include HexR and GnuR.

HexR: This repressor controls the expression of genes involved in the cytoplasmic glucose phosphorylation pathway and the Entner-Doudoroff pathway. The true inducer for HexR is 2-keto-3-deoxy-6-phosphogluconate (KDPG), an intermediate of the ED pathway. This means that flux through the ED pathway, which is common to both glucose and gluconate metabolism, leads to the derepression of genes for both pathways.

GnuR: This protein acts as a repressor for the transport and phosphorylation of gluconate.[4][5] Both glucose and gluconate can induce the expression of the genes repressed by GnuR, suggesting a feed-forward regulatory loop.[4][6] While the direct inducer molecule for GnuR in P. putida has not been definitively identified, it is likely that gluconate or a derivative thereof is the effector molecule.

Metabolic and Regulatory Pathways Glucose_periplasm D-Glucose (Periplasm) Gluconate_periplasm This compound (Periplasm) Glucose_periplasm->Gluconate_periplasm Gcd Glucose_cytoplasm D-Glucose (Cytoplasm) Glucose_periplasm->Glucose_cytoplasm GtsABCD Two_KG_periplasm 2-Ketogluconate (Periplasm) Gluconate_periplasm->Two_KG_periplasm Gad Gluconate_cytoplasm This compound (Cytoplasm) Gluconate_periplasm->Gluconate_cytoplasm GnuK transporter Two_KG_cytoplasm 2-Ketogluconate (Cytoplasm) Two_KG_periplasm->Two_KG_cytoplasm KguT G6P Glucose-6-P Glucose_cytoplasm->G6P Glk Six_PG 6-Phosphogluconate G6P->Six_PG Zwf, Pgl Gluconate_cytoplasm->Six_PG GnuK GnuR GnuR Gluconate_cytoplasm->GnuR inactivates ED_pathway Entner-Doudoroff Pathway Six_PG->ED_pathway Two_K6PG 2-Keto-6-P-gluconate Two_KG_cytoplasm->Two_K6PG KguK Two_K6PG->Six_PG KguD KDPG KDPG ED_pathway->KDPG HexR HexR KDPG->HexR inactivates glk_zwf_operon glk, zwf genes HexR->glk_zwf_operon gnuK_operon gnuK gene GnuR->gnuK_operon

Caption: Metabolic and regulatory pathways for D-glucose and this compound in P. putida.

Experimental Protocols

Determination of Growth Kinetics

Objective: To determine the specific growth rate (µ), biomass yield (Y_x/s), and substrate consumption rate (q_s) of P. putida on D-glucose or this compound.

Materials:

  • P. putida strain (e.g., KT2440)

  • M9 minimal medium

  • Sterile D-glucose and this compound stock solutions

  • Shake flasks or a bioreactor

  • Spectrophotometer

  • Centrifuge

  • Drying oven

Procedure:

  • Prepare M9 minimal medium and autoclave. Aseptically add the desired concentration of the sterile carbon source (e.g., 20 mM D-glucose or this compound).

  • Inoculate the medium with an overnight culture of P. putida to an initial optical density at 600 nm (OD_600) of ~0.05.

  • Incubate at 30°C with shaking (e.g., 200 rpm).

  • Monitor cell growth by measuring the OD_600 at regular intervals.

  • To determine the cell dry weight (CDW), take a known volume of the culture, centrifuge to pellet the cells, wash the pellet with distilled water, and dry it at 105°C until a constant weight is achieved.[7][8][9] Establish a correlation factor between OD_600 and CDW.

  • Collect supernatant samples at each time point for substrate and metabolite analysis via HPLC.

  • Calculate the specific growth rate (µ) from the slope of the natural log of the biomass concentration versus time during the exponential growth phase.

  • Calculate the biomass yield (Y_x/s) as the change in biomass concentration divided by the change in substrate concentration.

  • Calculate the specific substrate consumption rate (q_s) as µ divided by Y_x/s.

Analysis of Substrates and Metabolites by HPLC

Objective: To quantify the concentration of D-glucose and this compound in the culture supernatant.

Materials:

  • Culture supernatant samples

  • High-Performance Liquid Chromatography (HPLC) system with a Refractive Index (RI) detector

  • Aminex HPX-87H column (or equivalent ion-exclusion column)

  • Sulfuric acid (H₂SO₄) solution (e.g., 5 mM) as the mobile phase

  • D-glucose and this compound standards

Procedure:

  • Centrifuge culture samples to pellet the cells and filter the supernatant through a 0.22 µm filter.

  • Prepare a standard curve with known concentrations of D-glucose and this compound.

  • Set up the HPLC system with the Aminex HPX-87H column and the sulfuric acid mobile phase. A typical flow rate is 0.6 mL/min and the column temperature is maintained at 60°C.[2]

  • Inject the standards and samples onto the column.

  • Identify and quantify the peaks corresponding to D-glucose and this compound by comparing their retention times and peak areas to the standards.

Enzyme Assays

Objective: To measure the specific activity of key enzymes in D-glucose and this compound metabolism.

a) Glucokinase (Glk) and Gluconokinase (GnuK) Assay

Principle: The activity is determined by coupling the phosphorylation of the substrate to the reduction of NADP⁺ by glucose-6-phosphate dehydrogenase (for Glk) or 6-phosphogluconate dehydrogenase (for GnuK), which is monitored spectrophotometrically at 340 nm.

Procedure:

  • Prepare cell-free extracts from P. putida grown on the desired carbon source.

  • The reaction mixture for the glucokinase assay typically contains buffer (e.g., Tris-HCl, pH 7.5), ATP, MgCl₂, NADP⁺, excess glucose-6-phosphate dehydrogenase, and the cell-free extract.

  • The reaction mixture for the gluconokinase assay is similar but contains this compound as the substrate and excess 6-phosphogluconate dehydrogenase.

  • Initiate the reaction by adding D-glucose (for Glk) or this compound (for GnuK).

  • Monitor the increase in absorbance at 340 nm.

  • Calculate the specific activity based on the rate of NADP⁺ reduction and the protein concentration of the cell-free extract.

b) Glucose-6-Phosphate Dehydrogenase (Zwf) Assay

Principle: The activity is measured by monitoring the reduction of NADP⁺ (or NAD⁺) to NADPH (or NADH) spectrophotometrically at 340 nm in the presence of glucose-6-phosphate.

Procedure:

  • Prepare cell-free extracts.

  • The reaction mixture contains buffer (e.g., Tris-HCl, pH 7.5), MgCl₂, NADP⁺ (or NAD⁺), and the cell-free extract.

  • Initiate the reaction by adding glucose-6-phosphate.

  • Monitor the increase in absorbance at 340 nm.

  • Calculate the specific activity based on the rate of NADP⁺ (or NAD⁺) reduction and the protein concentration.[4]

Conclusion

The metabolism of D-glucose and this compound in Pseudomonas putida is a highly integrated and regulated process. While both substrates are efficiently utilized, the metabolic strategies differ in their initial transport and periplasmic processing steps. D-glucose metabolism involves a branched pathway with both periplasmic oxidation and direct cytoplasmic phosphorylation, whereas this compound is directly assimilated. These differences are reflected in their growth kinetics and are governed by a sophisticated network of transcriptional regulators. A thorough understanding of these metabolic and regulatory systems is paramount for harnessing the full potential of P. putida in various biotechnological applications and for developing targeted strategies to combat its pathogenic counterparts.

Experimental Workflow Diagram

Experimental Workflow cluster_growth Growth Kinetics cluster_analysis Analysis cluster_data Data Interpretation Culture Culture P. putida in M9 + Glucose/Gluconate OD_measurement Monitor OD_600 Culture->OD_measurement CDW_determination Determine Cell Dry Weight Culture->CDW_determination Supernatant_collection Collect Supernatant Culture->Supernatant_collection Enzyme_assays Enzyme Assays from Cell-Free Extracts Culture->Enzyme_assays Growth_parameters Calculate µ, Yx/s, qs OD_measurement->Growth_parameters CDW_determination->Growth_parameters HPLC HPLC Analysis of Substrates/Metabolites Supernatant_collection->HPLC HPLC->Growth_parameters Enzyme_kinetics Determine Specific Activity Enzyme_assays->Enzyme_kinetics

Caption: Workflow for comparative analysis of D-glucose and this compound metabolism.

References

A Comparative Analysis of D-Gluconate and D-Glucono-delta-lactone Absorption

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the absorption characteristics of D-gluconate and its cyclic ester, D-glucono-delta-lactone (GDL). Understanding the distinct pharmacokinetic profiles of these compounds is crucial for their application in pharmaceutical formulations and dietary supplements. This document synthesizes available experimental data to facilitate an evidence-based approach to formulation development and research.

Executive Summary

Experimental evidence indicates that D-glucono-delta-lactone is absorbed more rapidly and distributed more widely in the body compared to this compound.[1][2][3][4] This difference is primarily attributed to the lactone structure of GDL, which enhances its membrane permeability. Following absorption, GDL is hydrolyzed to D-gluconic acid, which then enters the pentose phosphate pathway for metabolism.

Quantitative Data Comparison

The following tables summarize the key pharmacokinetic parameters for this compound and D-glucono-delta-lactone based on preclinical and clinical studies.

ParameterThis compoundD-Glucono-delta-lactone (GDL)SpeciesReference
Intestinal Absorption SlowerFaster and more completeRat[1][2][3]
Time to Initial Oxidation ~7 hours~4 hoursRat[1][3][4]
Volume of Distribution 41% of body weight50% of body weightRat[1]
Urinary Excretion (24h) -7.7 - 15% (of a 10g oral dose)Human[3][5]
Intestinal Absorption (%) ~20% (as Calcium Gluconate)-Not Specified[3]

Experimental Protocols

The comparative absorption data is primarily derived from in vivo studies using radiolabeled compounds in rat models. Below is a representative experimental protocol synthesized from the available literature.

In Vivo Absorption Study in a Rat Model

This protocol outlines a method for comparing the intestinal absorption of this compound and D-glucono-delta-lactone.

  • Animal Model: Male Wistar rats are used for the study. Animals are housed individually in metabolic cages to allow for the separate collection of urine and feces.[6]

  • Test Articles:

    • Uniformly radiolabeled [U-¹⁴C] this compound (as sodium salt).

    • Uniformly radiolabeled [U-¹⁴C] D-glucono-delta-lactone.

  • Administration: The radiolabeled compounds are administered orally via gavage to fasted rats. A typical dose is 0.8 g/kg body weight.[3]

  • Sample Collection:

    • Blood samples are collected at predetermined time points.

    • Intestinal contents and feces are collected 5 hours post-administration.[1][2][3]

    • Urine is collected over a 24-hour period.

  • Analysis:

    • Radioactivity in blood, intestinal contents, feces, and urine is measured using a scintillation counter.

    • The amount of absorbed compound is determined by the difference between the administered dose and the amount recovered in the intestinal contents and feces.

  • Data Interpretation: The rate of absorption can be inferred from the appearance of radioactivity in the blood over time. The extent of absorption is calculated from the total radioactivity recovered from feces and intestinal contents.

Signaling Pathways and Metabolic Fate

Upon absorption, D-glucono-delta-lactone undergoes hydrolysis to D-gluconic acid. D-gluconic acid, whether absorbed directly or formed from GDL, is metabolized via the pentose phosphate pathway. The initial and rate-limiting step in this pathway is the phosphorylation of this compound to 6-phospho-D-gluconate by the enzyme gluconate kinase.[1][4]

cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_circulation Systemic Circulation cluster_hepatocyte Hepatocyte (Liver Cell) GDL D-Glucono-delta-lactone GDL_abs D-Glucono-delta-lactone GDL->GDL_abs Faster Absorption Gluconate This compound Gluconate_abs This compound Gluconate->Gluconate_abs Slower Absorption Gluconic_acid D-Gluconic Acid GDL_abs->Gluconic_acid Hydrolysis GDL_circ D-Glucono-delta-lactone GDL_abs->GDL_circ Gluconic_acid_circ D-Gluconic Acid Gluconic_acid->Gluconic_acid_circ Gluconate_abs->Gluconic_acid_circ GDL_circ->Gluconic_acid_circ Hydrolysis Gluconic_acid_hep D-Gluconic Acid Gluconic_acid_circ->Gluconic_acid_hep P6G 6-Phospho-D-gluconate Gluconic_acid_hep->P6G Gluconate Kinase (Rate-limiting step) PPP Pentose Phosphate Pathway P6G->PPP

Caption: Absorption and metabolic pathway of this compound and GDL.

Experimental Workflow

The following diagram illustrates a typical workflow for a comparative in vivo absorption study.

start Start: Animal Acclimation dosing Oral Administration of Radiolabeled Compound start->dosing collection Sample Collection (Blood, Feces, Urine) dosing->collection analysis Measurement of Radioactivity collection->analysis pk_analysis Pharmacokinetic Analysis analysis->pk_analysis end End: Comparative Data pk_analysis->end

Caption: Workflow for in vivo comparative absorption studies.

Conclusion

The available data consistently demonstrate that D-glucono-delta-lactone has superior absorption characteristics compared to this compound. Its faster absorption and wider distribution may offer advantages in drug delivery and nutritional applications where rapid uptake is desired. The slower absorption of this compound, on the other hand, might be beneficial for sustained-release formulations. Further research, potentially utilizing in vitro models such as Caco-2 cell monolayers, could provide more mechanistic insights into the transport processes involved.

References

Validation of D-gluconate as a biomarker for metabolic studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of metabolic research is continually evolving, with an increasing demand for sensitive and reliable biomarkers to elucidate disease mechanisms and monitor therapeutic interventions. D-gluconate, a product of glucose oxidation, has emerged as a potential biomarker for various metabolic states, including oxidative stress and alterations in the pentose phosphate pathway (PPP). This guide provides a comprehensive comparison of this compound with other established metabolic biomarkers, supported by experimental data and detailed protocols to aid researchers in its validation and application.

This compound in the Metabolic Arena

This compound is an organic acid naturally present in fruits, honey, and wine. In biological systems, it is formed from the oxidation of glucose.[1] Its metabolic fate is closely linked to the pentose phosphate pathway, a crucial route for generating NADPH and precursors for nucleotide biosynthesis.

Performance Characteristics of this compound Assays

The validation of any biomarker relies on the robustness of its measurement. Several methods are available for the quantification of this compound in biological samples, each with its own set of performance characteristics.

Assay TypePrincipleSample TypesDetection LimitLinearity RangeKey AdvantagesKey Limitations
Colorimetric Assay Enzymatic conversion of this compound leading to a colored product.[1]Animal tissues, wine, fruit, cells.[1]< 2 µM[1]2-10 nmole/well[1]Simple, high-throughput.[1]Potential for interference from colored compounds in the sample.[1]
Enzymatic Assay (Spectrophotometric) NADP+ reduction coupled to this compound phosphorylation, measured at 340 nm.[2]Liquid samples.[2]0.792 mg/L[2]0.8 - 50 µ g/assay [2]Specific for this compound.[2]Requires a spectrophotometer.
High-Performance Liquid Chromatography (HPLC) Separation based on polarity, often coupled with mass spectrometry (MS) or pulsed amperometric detection (PAD).[3][4]Nuclear waste, complex matrices.[4]2.6 x 10⁻⁵ mol L⁻¹ (HPLC-ESI-MS)[4]5.3 x 10⁻⁶ - 5.3 x 10⁻⁴ mol L⁻¹ (HPLC-ESI-MS)[4]High selectivity and sensitivity, can be used for complex samples.[4]Requires specialized equipment and expertise.[3]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile derivatives of organic acids followed by mass spectrometric detection.[3]Urine, serum.[3]--High sensitivity and specificity for a wide range of organic acids.[3]Requires derivatization, which can be complex.[3]

Comparative Analysis: this compound vs. Other Metabolic Biomarkers

A direct, head-to-head comparison of this compound with other key metabolic biomarkers in various disease models is an area of ongoing research. However, based on their established roles in metabolism, a qualitative comparison can be made.

BiomarkerMetabolic PathwayPrimary IndicationAdvantagesDisadvantages
This compound Pentose Phosphate PathwayOxidative stress, PPP fluxReflects glucose oxidation and NADPH production.Less established than other biomarkers; limited clinical validation data.
L-Lactate GlycolysisTissue hypoxia, anaerobic metabolism.[5]Well-established biomarker for sepsis and shock; rapid measurement.[5]Can be elevated in non-hypoxic conditions.
Pyruvate Glycolysis, TCA CycleMitochondrial function, gluconeogenesis.[6]Key node in central carbon metabolism; lactate-to-pyruvate ratio is informative.[7]Less stable than lactate; requires specific handling.
Glucose Glycolysis, GluconeogenesisOverall metabolic homeostasis, diabetes.[8]Widely used and understood; numerous established assays.[8]Can be influenced by many factors (diet, hormones).

Experimental Protocols

Colorimetric Assay for this compound Quantification

This protocol is based on commercially available kits (e.g., Sigma-Aldrich MAK279, Abcam ab204703).[1]

a. Sample Preparation:

  • Tissues or Cells: Homogenize ~10 mg of tissue or 1 x 10⁶ cells in 100 µL of ice-cold Gluconate Assay Buffer. Centrifuge at 10,000 x g for 5 minutes and collect the supernatant.[1]

  • Liquid Samples: Can often be assayed directly. For samples with high protein content, deproteinization using a 10 kDa molecular weight cut-off spin filter is recommended.[1] For colored samples, treatment with polyvinylpolypyrrolidone (PVPP) can remove interfering colors.[1]

b. Assay Procedure:

  • Prepare a standard curve by diluting a this compound standard solution.

  • Add 1–50 µL of sample or standard to a 96-well plate. Adjust the final volume to 50 µL with Gluconate Assay Buffer.

  • Prepare a master reaction mix containing Gluconate Assay Buffer, Gluconate Converter, ATP, Gluconate Enzyme Mix, and Gluconate Developer/Probe.

  • Add 50 µL of the master reaction mix to each well.

  • Incubate the plate for 30-60 minutes at 37°C, protected from light.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the this compound concentration based on the standard curve.

Enzymatic Assay for this compound (Spectrophotometric)

This protocol is based on the Megazyme K-GATE kit.[2]

a. Principle: this compound is phosphorylated to this compound-6-phosphate by gluconate kinase. This compound-6-phosphate is then oxidized by 6-phosphogluconate dehydrogenase, with the concomitant reduction of NADP+ to NADPH. The increase in absorbance at 340 nm is proportional to the amount of this compound.

b. Assay Procedure:

  • Pipette 0.1 mL of sample into a cuvette.

  • Add 2.0 mL of distilled water, 0.3 mL of Buffer, and 0.1 mL of NADP+/ATP solution. Mix and read the initial absorbance (A1) at 340 nm.

  • Start the reaction by adding 0.02 mL of gluconate kinase/6-phosphogluconate dehydrogenase suspension.

  • Mix and read the final absorbance (A2) after ~10 minutes.

  • Calculate the absorbance difference (ΔA = A2 - A1) and determine the this compound concentration using the provided extinction coefficient for NADPH.

Signaling Pathways and this compound

While direct regulation of major signaling pathways by this compound is not yet fully elucidated, its position as a product of glucose metabolism suggests potential interactions with key metabolic sensors like AMP-activated protein kinase (AMPK) and the mechanistic target of rapamycin (mTOR).

This compound Metabolism and its Link to Central Carbon Metabolism

The following diagram illustrates the entry of this compound into the pentose phosphate pathway.

G Glucose Glucose Gluconolactone Gluconolactone Glucose->Gluconolactone Glucose Oxidase G6P Glucose-6-P Glucose->G6P Hexokinase DGluconate This compound Gluconolactone->DGluconate _6PG 6-Phospho-gluconate DGluconate->_6PG Gluconate Kinase G6P->_6PG G6P Dehydrogenase Glycolysis Glycolysis G6P->Glycolysis PPP Pentose Phosphate Pathway _6PG->PPP

Caption: Metabolic entry points of glucose and this compound into central carbon metabolism.

Experimental Workflow for this compound Biomarker Validation

The validation of this compound as a biomarker for a specific metabolic condition requires a systematic approach.

G cluster_0 Discovery Phase cluster_1 Analytical Validation cluster_2 Clinical/Preclinical Validation Metabolomics Untargeted Metabolomics (e.g., GC-MS, LC-MS) Hypothesis Hypothesis Generation: This compound as a potential biomarker Metabolomics->Hypothesis AssayDev Assay Development & Optimization (e.g., LC-MS/MS) Hypothesis->AssayDev Performance Performance Characterization: Sensitivity, Specificity, Linearity, Precision AssayDev->Performance Cohort Cohort Study: Measure this compound in patient/animal samples Performance->Cohort Correlation Correlate with Disease State/Metabolic Phenotype Cohort->Correlation Comparison Compare with Established Biomarkers Correlation->Comparison ROC ROC Curve Analysis: Determine diagnostic accuracy Comparison->ROC

Caption: A typical workflow for the discovery and validation of this compound as a biomarker.

Conclusion and Future Directions

This compound holds promise as a biomarker for metabolic studies, particularly for investigating oxidative stress and the pentose phosphate pathway. A variety of analytical methods are available for its quantification, offering researchers flexibility based on their specific needs and available instrumentation.

However, to fully establish this compound as a robust and reliable biomarker, further research is critically needed. Specifically, direct comparative studies against established biomarkers like lactate and pyruvate in well-defined disease models are essential. Such studies should focus on determining the sensitivity, specificity, and predictive value of this compound in a clinical or preclinical context. Furthermore, a deeper understanding of the signaling pathways that are directly influenced by this compound will provide a more complete picture of its biological significance. As these research gaps are addressed, this compound may become a valuable tool in the arsenal of researchers and clinicians working to unravel the complexities of metabolic diseases.

References

A Comparative Guide to the Chelating Properties of D-Gluconate and Citrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of metal ion management, both D-gluconate and citrate are widely utilized for their chelating capabilities. Their natural origin and biocompatibility make them attractive alternatives to synthetic chelating agents in pharmaceutical formulations, food chemistry, and industrial applications. This guide provides an objective comparison of their chelating properties, supported by experimental data and detailed methodologies, to aid researchers in selecting the optimal agent for their specific needs.

At a Glance: Key Performance Indicators

The efficacy of a chelating agent is primarily determined by the stability of the complex it forms with a metal ion. This is quantitatively expressed by the stability constant (log K) or the overall stability constant (log β). A higher value indicates a stronger and more stable complex. The chelating ability of both this compound and citrate is significantly influenced by the pH of the solution, as it affects the ionization state of their functional groups.

Metal IonChelating AgentLog K / Log βpHTemperature (°C)Ionic Strength (M)
Ca²⁺Citrate3.5[1]Neutral250.1
Ca²⁺This compound1.21Neutral250.1
Mg²⁺Citrate3.4Neutral250.1
Mg²⁺This compound1.1Neutral250.1
Cu²⁺Citrate6.1Neutral250.1
Cu²⁺This compound3.12Neutral250.1
Fe³⁺Citrate11.85[2]Acidic250.1
Fe³⁺This compound4.6Neutral250.1
Al³⁺Citrate7.98Acidic250.1
Zn²⁺Citrate5.0Neutral250.1
Zn²⁺This compound1.7Neutral250.1

Note: The stability constants presented are indicative and can vary with experimental conditions. It is crucial to consult the primary literature for specific applications.

In-Depth Analysis: this compound vs. Citrate

This compound:

This compound, the salt of gluconic acid, is a linear polyhydroxy carboxylate. Its chelation mechanism involves the carboxylate group and the multiple hydroxyl groups along its carbon chain. A key characteristic of gluconate is its enhanced chelating ability in alkaline conditions.[3] At high pH, the hydroxyl groups can deprotonate, significantly increasing the stability of the metal complexes.[3] This makes it a powerful sequestering agent in caustic solutions.

Citrate:

Citrate, the salt of citric acid, is a tricarboxylic acid with a hydroxyl group. It is a versatile chelating agent that forms stable complexes with a wide range of metal ions across different pH ranges.[1][2] The three carboxylate groups and the hydroxyl group can all participate in binding to a metal ion, leading to the formation of stable chelate rings. Citrate is particularly effective at chelating trivalent metal ions like Fe³⁺ and Al³⁺ in acidic to neutral conditions.[2]

Experimental Protocols for Evaluating Chelating Properties

Accurate determination of chelation efficiency is paramount for the selection and application of these agents. The following are detailed methodologies for key experiments.

Potentiometric Titration for Stability Constant Determination

This is a fundamental technique to determine the stability constants of metal-ligand complexes.[4][5]

Objective: To determine the stoichiometry and stability constants of metal complexes with this compound and citrate.

Materials:

  • pH meter with a combination glass electrode

  • Autotitrator or manual burette

  • Standardized solutions of NaOH (e.g., 0.1 M, carbonate-free)

  • Standardized solutions of the metal salt of interest (e.g., CuCl₂, FeCl₃)

  • Solutions of D-gluconic acid and citric acid of known concentration

  • Inert electrolyte solution to maintain constant ionic strength (e.g., 1 M KNO₃)

  • Deionized, CO₂-free water

Procedure:

  • Calibration: Calibrate the pH electrode using standard buffer solutions (pH 4, 7, and 10).

  • Ligand Protonation: Titrate a solution of the chelating agent (gluconic acid or citric acid) with the standardized NaOH solution in the presence of the inert electrolyte. Record the pH after each addition of titrant. This data is used to calculate the protonation constants of the ligand.

  • Complexation Titration: Prepare a solution containing the chelating agent, the metal salt, and the inert electrolyte. Titrate this solution with the standardized NaOH solution, recording the pH at each step.

  • Data Analysis: The titration data is used to calculate the average number of ligands bound to the metal ion (n̄) and the free ligand concentration ([L]) at each pH value. The stability constants are then determined by plotting n̄ versus pL (-log[L]) and fitting the data to appropriate models.

Spectrophotometric Analysis of Chelation

This method is useful for colored metal ions where the formation of a complex leads to a change in the absorption spectrum.

Objective: To determine the stoichiometry of the metal-ligand complex.

Materials:

  • UV-Vis spectrophotometer

  • Solutions of the metal ion and chelating agent of known concentrations

  • Buffer solutions to maintain constant pH

Procedure (Job's Method of Continuous Variation):

  • Prepare a series of solutions where the total molar concentration of the metal ion and the chelating agent is constant, but their mole fractions are varied (e.g., from 0 to 1).

  • Maintain a constant pH using a suitable buffer.

  • Measure the absorbance of each solution at the wavelength of maximum absorbance of the complex.

  • Plot the absorbance versus the mole fraction of the ligand. The mole fraction at which the maximum absorbance is observed corresponds to the stoichiometry of the complex.

Visualizing Chelation: Diagrams and Workflows

To better understand the processes involved in chelation and its experimental determination, the following diagrams are provided.

ChelationProcess M Metal Ion (Mⁿ⁺) ML Metal-Ligand Complex (ML) M->ML + Ligand L Ligand (L) L->ML ML->M Dissociation

Caption: The equilibrium process of metal-ligand complex formation.

PotentiometricTitrationWorkflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_ligand Prepare Ligand Solution titrate_ligand Titrate Ligand Alone prep_ligand->titrate_ligand prep_metal Prepare Metal Solution titrate_complex Titrate Ligand + Metal prep_metal->titrate_complex prep_naoh Standardize NaOH prep_naoh->titrate_ligand prep_naoh->titrate_complex prep_electrode Calibrate pH Electrode prep_electrode->titrate_ligand prep_electrode->titrate_complex calc_pk Calculate Ligand pKa titrate_ligand->calc_pk calc_n_pl Calculate n̄ and pL titrate_complex->calc_n_pl calc_pk->calc_n_pl determine_k Determine Stability Constant (K) calc_n_pl->determine_k

Caption: Experimental workflow for potentiometric titration.

Caption: Simplified coordination of citrate and gluconate with a metal ion.

References

Cross-validation of different D-gluconate quantification methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals requiring precise and reliable quantification of D-gluconate, selecting the optimal analytical method is a critical decision. This guide provides a comprehensive comparison of common this compound quantification methods, supported by experimental data and detailed protocols, to aid in this selection process. The primary methods covered include enzymatic assays, high-performance liquid chromatography (HPLC), ion chromatography (IC), and gas chromatography (GC).

Data Presentation: A Comparative Overview

The performance of each method varies significantly in terms of sensitivity, specificity, and throughput. The following table summarizes the key quantitative parameters for each technique, allowing for a direct comparison of their capabilities.

MethodPrincipleLimit of Detection (LOD)Limit of Quantification (LOQ)Linear RangeThroughputKey AdvantagesKey Disadvantages
Enzymatic Assay (Colorimetric/Fluorometric) Enzymatic conversion of this compound leading to a colored or fluorescent product.[1][2]< 2 µM[1][2]~0.792 mg/L[3]0.8 to 50 µ g/assay [4][5]HighHigh specificity and sensitivity, suitable for high-throughput screening.[6]Potential for interference from sample matrix, requires specific enzyme kits.
High-Performance Liquid Chromatography (HPLC) Separation based on polarity, often with UV or refractive index detection.[7][8]0.6 mg/L (with pulsed amperometric detection)2.0 mg/L (with pulsed amperometric detection)[9]Up to 500 mg/L[9]MediumCan simultaneously quantify other organic acids, high accuracy and precision.[10]May require derivatization for detection, can be time-consuming.[11]
Ion Chromatography (IC) Separation of ions based on their interaction with a stationary phase, typically with conductivity detection.[12][13][14]Method-dependentMethod-dependentMethod-dependentMediumExcellent for separating various organic acids and inorganic anions.[13][15]High concentrations of inorganic anions can cause interference.[13]
Gas Chromatography (GC) Separation of volatile compounds, requires derivatization of this compound.0.06 ppm to 1.1 ppm[16]0.2 ppm to 3.8 ppm[16]Method-dependentLow to MediumHigh sensitivity and separation efficiency.[16]Requires a time-consuming derivatization step.[16]

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating analytical results. Below are representative protocols for the key this compound quantification methods.

Enzymatic Assay Protocol (Colorimetric)

This protocol is based on commercially available kits, such as those from Sigma-Aldrich, Megazyme, and Abcam.[1][2][5]

Principle: this compound is phosphorylated by gluconate kinase to this compound-6-phosphate. This product is then oxidized by 6-phosphogluconate dehydrogenase, which reduces NADP+ to NADPH. The resulting increase in NADPH is measured spectrophotometrically at 340 nm or 450 nm, depending on the kit's detection chemistry.[1][17]

Materials:

  • This compound Assay Kit (containing assay buffer, gluconate kinase, 6-phosphogluconate dehydrogenase, ATP, and NADP+)

  • Microplate reader

  • 96-well microplates

  • Sample containing this compound

  • This compound standard solution

Procedure:

  • Sample Preparation:

    • Clarify samples by centrifugation or filtration to remove particulate matter.

    • For complex matrices like wine or tissue homogenates, deproteinization using a 10 kDa molecular weight cut-off spin filter may be necessary.[1]

    • Dilute samples with assay buffer to ensure the this compound concentration falls within the linear range of the assay.

  • Standard Curve Preparation:

    • Prepare a series of this compound standards of known concentrations in the assay buffer. A typical range is 0 to 10 nmol/well.[1]

  • Assay Reaction:

    • Add a specific volume of the sample and standards to separate wells of the 96-well plate.

    • Prepare a master mix containing the assay buffer, enzymes, and cofactors according to the kit instructions.

    • Add the master mix to each well to initiate the reaction.

  • Incubation:

    • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow the enzymatic reaction to proceed to completion.[1][2]

  • Measurement:

    • Measure the absorbance at the appropriate wavelength (e.g., 340 nm or 450 nm) using a microplate reader.

  • Calculation:

    • Subtract the absorbance of the blank (0 µM standard) from all readings.

    • Plot the absorbance of the standards against their concentrations to generate a standard curve.

    • Determine the this compound concentration in the samples by interpolating their absorbance values on the standard curve.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol provides a general framework for this compound analysis by HPLC.

Principle: The sample is injected into an HPLC system where it is separated on a chromatographic column. This compound is detected as it elutes from the column, and its concentration is determined by comparing its peak area to that of a known standard.

Materials:

  • HPLC system with a suitable detector (e.g., UV, refractive index, or pulsed amperometric detector)

  • Analytical column (e.g., C18 reverse-phase or an ion-exchange column)

  • Mobile phase (e.g., a buffered aqueous solution)

  • Sample containing this compound

  • This compound standard solution

Procedure:

  • Sample Preparation:

    • Filter the sample through a 0.45 µm filter to remove any particulate matter.

    • Dilute the sample with the mobile phase if the this compound concentration is expected to be high.

  • Chromatographic Conditions:

    • Set the appropriate mobile phase composition, flow rate, and column temperature. These parameters will vary depending on the column and specific application. For example, a mobile phase of 0.1 M sodium hydroxide at a flow rate of 1.5 ml/min has been used with an anion exchange column.[9]

  • Calibration:

    • Prepare a series of this compound standards of known concentrations.

    • Inject each standard into the HPLC system and record the corresponding peak area.

    • Create a calibration curve by plotting the peak area versus the concentration of the standards.

  • Sample Analysis:

    • Inject the prepared sample into the HPLC system.

    • Record the chromatogram and identify the peak corresponding to this compound based on its retention time.

  • Quantification:

    • Integrate the peak area of the this compound peak in the sample chromatogram.

    • Calculate the concentration of this compound in the sample using the calibration curve.

Visualizations

To further clarify the methodologies and their relationships, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_methods Quantification Methods cluster_analysis Data Analysis Sample Sample Collection Filtration Filtration/ Centrifugation Sample->Filtration Dilution Dilution Filtration->Dilution Derivatization Derivatization (for GC) Dilution->Derivatization Enzymatic Enzymatic Assay Dilution->Enzymatic HPLC HPLC Analysis Dilution->HPLC IC Ion Chromatography Dilution->IC GC Gas Chromatography Derivatization->GC Data Raw Data Acquisition Enzymatic->Data HPLC->Data IC->Data GC->Data Calibration Standard Curve Generation Data->Calibration Quantification Concentration Calculation Calibration->Quantification Comparison Method Comparison Quantification->Comparison enzymatic_assay_pathway DGluconate This compound GluconateKinase Gluconate Kinase DGluconate->GluconateKinase ATP ATP ATP->GluconateKinase ADP ADP GluconateKinase->ADP DGluconate6P This compound-6-Phosphate GluconateKinase->DGluconate6P SixPGDH 6-Phosphogluconate Dehydrogenase DGluconate6P->SixPGDH NADP NADP+ NADP->SixPGDH NADPH NADPH (Measured at 340 nm) SixPGDH->NADPH Ribulose5P Ribulose-5-Phosphate SixPGDH->Ribulose5P CO2 CO2 SixPGDH->CO2

References

A Comparative Guide to D-Gluconate Metabolic Pathways in Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the metabolic pathways for D-gluconate utilization in three key bacterial species: Escherichia coli, Pseudomonas aeruginosa, and Bacillus subtilis. The information presented is curated from experimental data to facilitate objective comparison and support further research and development in areas such as antimicrobial drug discovery and metabolic engineering.

Overview of this compound Metabolism

This compound, a sugar acid, serves as a carbon and energy source for various bacteria. The metabolic routes for its assimilation differ significantly across species, primarily involving the Entner-Doudoroff (ED) pathway and the Pentose Phosphate (PP) pathway. Understanding these variations is crucial for targeting species-specific metabolic vulnerabilities.

Escherichia coli primarily utilizes an inducible Entner-Doudoroff pathway for the catabolism of gluconate.[1][2][3] This pathway is particularly important for its survival and colonization in the mammalian gut, where sugar acids are prevalent.[4][5] While E. coli also possesses the Embden-Meyerhof-Parnas (EMP) and Pentose Phosphate (PP) pathways for glucose metabolism, the ED pathway is the key route for gluconate.[6][7]

Pseudomonas aeruginosa , a metabolically versatile opportunistic pathogen, also relies heavily on the Entner-Doudoroff pathway for both glucose and gluconate metabolism.[8][9][10][11] A distinctive feature of P. aeruginosa is its capacity for extracellular oxidation of glucose to gluconate and 2-ketogluconate, which are then transported into the cell for further metabolism.[10][11][12] Under certain conditions, the ED pathway in P. aeruginosa is more energy-efficient than the EMP pathway.

Bacillus subtilis , a Gram-positive soil bacterium, metabolizes gluconate via the pentose phosphate pathway. The genes responsible for gluconate uptake and initial phosphorylation are organized in the gnt operon, which is induced by gluconate.[9][13][14] The GntZ protein, encoded by this operon, is homologous to 6-phosphogluconate dehydrogenase, a key enzyme of the PP pathway.[14][15] While B. subtilis possesses the genetic framework for the PP pathway, it predominantly uses the EMP pathway for glucose catabolism.[16]

Comparative Analysis of Key Metabolic Parameters

The following tables summarize quantitative data on key aspects of this compound metabolism in the selected bacterial species. This data is essential for comparative analysis of metabolic efficiency and regulatory responses.

Table 1: Key Enzymes and their Kinetic Properties
Enzyme Bacterial Species Gene Km Vmax Reference
High-affinity gluconate transporterEscherichia coligntT6 µMNot reported[1]
Low-affinity gluconate transporterEscherichia coligntP25 µMNot reported[3][17]
GluconokinaseEscherichia coligntKNot reportedNot reported
6-phosphogluconate dehydrataseEscherichia colieddNot reportedNot reported
KDPG aldolaseEscherichia coliedaNot reportedNot reported
Gluconate permeasePseudomonas aeruginosaNot specifiedNot reportedNot reported
GluconokinasePseudomonas aeruginosaNot specifiedNot reportedNot reported
6-phosphogluconate dehydratasePseudomonas aeruginosaeddNot reportedNot reported
KDPG aldolasePseudomonas aeruginosaedaNot reportedNot reported
Gluconate permeaseBacillus subtilisgntPNot reportedNot reported[14]
GluconokinaseBacillus subtilisgntKNot reportedNot reported[14]
6-phosphogluconate dehydrogenaseBacillus subtilisgntZNot reportedNot reported[14]
Table 2: Gene Expression in Response to this compound
Gene/Operon Bacterial Species Function Fold Change (Gluconate vs. Control) Reference
gntTEscherichia coliHigh-affinity gluconate transportMaximally induced at 500 µM gluconate[1][18]
gntPEscherichia coliLow-affinity gluconate transportNot induced by gluconate[3][6][17]
edd-eda operonEscherichia coliEntner-Doudoroff pathwayInduced by gluconate[3]
eddPseudomonas aeruginosa6-phosphogluconate dehydrataseUpregulated[16][19]
edaPseudomonas aeruginosaKDPG aldolaseUpregulated[16][19]
gnt operonBacillus subtilisGluconate transport and metabolismInduced by gluconate[9][13][14][20][21]
Table 3: Metabolic Flux Distribution
Pathway Bacterial Species Growth Substrate Flux Percentage Reference
Entner-Doudoroff PathwayEscherichia coliGluconatePrimary route (exact % not reported)[7]
Entner-Doudoroff PathwayPseudomonas aeruginosaGlucose~90% of glucose catabolism[4][5][21][22]
Pentose Phosphate PathwayBacillus subtilisGlucoseIncreases with growth rate[10][15][23]

Note: Direct metabolic flux analysis on this compound as the sole carbon source is limited in the literature. The data for P. aeruginosa and B. subtilis are based on growth on glucose, which provides a strong indication of the primary metabolic routes.

Metabolic Pathway Diagrams

The following diagrams illustrate the this compound metabolic pathways in Escherichia coli, Pseudomonas aeruginosa, and Bacillus subtilis.

E_coli_gluconate_metabolism cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm Gluconate_ext This compound Gluconate_int This compound Gluconate_ext->Gluconate_int GntT/GntP 6P_Gluconate 6-Phospho-D-gluconate Gluconate_int->6P_Gluconate GntK (Gluconokinase) KDPG 2-Keto-3-deoxy-6-phospho-D-gluconate 6P_Gluconate->KDPG Edd (6-Phosphogluconate dehydratase) Pyruvate Pyruvate KDPG->Pyruvate Eda (KDPG aldolase) G3P Glyceraldehyde-3-phosphate KDPG->G3P Eda (KDPG aldolase) EMP_TCA EMP & TCA Cycle Pyruvate->EMP_TCA G3P->EMP_TCA P_aeruginosa_gluconate_metabolism cluster_extracellular Periplasm cluster_cytoplasm Cytoplasm Glucose_ext Glucose Gluconate_peri This compound Glucose_ext->Gluconate_peri Glucose dehydrogenase 2_Keto_Gluconate 2-Keto-D-gluconate Gluconate_peri->2_Keto_Gluconate Gluconate dehydrogenase Gluconate_int This compound Gluconate_peri->Gluconate_int Permease 6P_Gluconate 6-Phospho-D-gluconate Gluconate_int->6P_Gluconate Gluconokinase KDPG 2-Keto-3-deoxy-6-phospho-D-gluconate 6P_Gluconate->KDPG Edd (6-Phosphogluconate dehydratase) Pyruvate Pyruvate KDPG->Pyruvate Eda (KDPG aldolase) G3P Glyceraldehyde-3-phosphate KDPG->G3P Eda (KDPG aldolase) EMP_TCA EMP & TCA Cycle Pyruvate->EMP_TCA G3P->EMP_TCA B_subtilis_gluconate_metabolism cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm Gluconate_ext This compound Gluconate_int This compound Gluconate_ext->Gluconate_int GntP (Permease) 6P_Gluconate 6-Phospho-D-gluconate Gluconate_int->6P_Gluconate GntK (Gluconokinase) Ribulose_5P Ribulose-5-phosphate 6P_Gluconate->Ribulose_5P GntZ (6-Phosphogluconate dehydrogenase) PPP_Intermediates Pentose Phosphate Pathway Intermediates Ribulose_5P->PPP_Intermediates EMP_TCA EMP & TCA Cycle PPP_Intermediates->EMP_TCA enzyme_assay_workflow Prepare_Reaction_Mix Prepare reaction mixture (Buffer, Gluconate, ATP, PEP, NADH, PK, LDH) Equilibrate Equilibrate mixture to 37°C Prepare_Reaction_Mix->Equilibrate Initiate_Reaction Add cell-free extract to initiate reaction Equilibrate->Initiate_Reaction Measure_Absorbance Measure absorbance at 340 nm over time Initiate_Reaction->Measure_Absorbance Calculate_Activity Calculate specific activity Measure_Absorbance->Calculate_Activity

References

D-Gluconate as a Carbon Source for Biofuel Production: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for sustainable and efficient biofuel production has led to the exploration of various renewable carbon sources. Among these, D-gluconate, an oxidized derivative of glucose, presents an intriguing alternative to traditional feedstocks like glucose and xylose. This guide provides an objective comparison of the efficacy of this compound versus other common carbon sources for the production of biofuels such as ethanol and butanol, supported by experimental data.

Executive Summary

This compound can serve as a viable carbon source for biofuel production, particularly for ethanol when co-fermented with a reduced substrate like glycerol. This co-utilization strategy can lead to high ethanol yields, comparable to those achieved with glucose. However, when used as a sole carbon source, the efficiency of this compound can be lower than glucose for certain biofuels due to the metabolic pathway it enters. Direct comparisons with xylose for a broad range of biofuels are less documented, but existing data suggests that the choice of microorganism and the specific biofuel target are critical factors in determining the optimal carbon source.

Data Presentation: Quantitative Comparison of Biofuel Production

The following tables summarize key quantitative data from various studies, comparing biofuel yields and productivities from this compound and other carbon sources.

Table 1: Ethanol Production from Various Carbon Sources

MicroorganismCarbon Source(s)Fermentation TypeBiofuelTiter (g/L)Yield (g/g)Productivity (g/L/h)Citation
Klebsiella oxytoca BW21This compound (52.83 mM)BatchEthanol3.030.31 (62.3% of theoretical)-[1]
Klebsiella oxytoca BW21Glycerol (48.3 mM)BatchEthanol1.420.32 (63.8% of theoretical)-[1]
Klebsiella oxytoca BW21This compound + GlycerolBatchEthanol5.580.39 (78.7% of theoretical)-[1]
Klebsiella oxytoca WT26This compound + GlycerolBatchEthanol-0.45 (89.3% of theoretical)-[2]
Klebsiella oxytoca WT26This compound + GlycerolFed-BatchEthanol7.090.49 (97.2% of theoretical)-[1]
Escherichia coli (engineered)Glucose (20 g/L)BatchEthanol8.99-0.56[3]
Escherichia coli (engineered)Xylose (20 g/L)BatchEthanol---[3]
Escherichia coli (engineered)Glucose + Xylose (10 g/L each)BatchEthanol---[3]
Pichia kudriavzevii Pa27Glucose + Xylose (4:6 ratio)BatchEthanol-0.43-[4]
Pichia kudriavzevii Pa27Glucose + Xylose (5:5 ratio)BatchEthanol-0.44-[4]

Table 2: Butanol Production from Various Carbon Sources

MicroorganismCarbon Source(s)Fermentation TypeBiofuelTiter (g/L)Yield (g/g)Citation
Clostridium sp. BOH3Glucose (60 g/L)BatchButanol14.50.24[5]
Clostridium sp. BOH3Xylose (60 g/L)BatchButanol14.90.25[5]
Clostridium acetobutylicum (immobilized)Glucose + Xylose (30 g/L each)BatchButanol11.10.19[6]
Clostridium acetobutylicum (suspended)Glucose + Xylose (30 g/L each)BatchButanol8.65-[6]
Clostridium acetobutylicumFood Waste Hydrolysate (Glucose + Starch)BatchButanol9.72 - 12.10.337 - 0.402 C-mol/C-mol[7]

Metabolic Pathways and Experimental Workflows

The metabolic fate of a carbon source is a primary determinant of its suitability for producing a specific biofuel. This compound is typically metabolized via the Entner-Doudoroff (ED) pathway or the pentose phosphate (PP) pathway, whereas glucose is primarily catabolized through the Embden-Meyerhof-Parnas (EMP) pathway (glycolysis). Xylose, a five-carbon sugar, is converted to intermediates of the PP pathway.

This compound and Glucose Metabolism for Ethanol Production

metabolic_pathways cluster_gluconate This compound Metabolism cluster_glucose Glucose Metabolism node_style_blue node_style_blue node_style_green node_style_green node_style_red node_style_red node_style_yellow node_style_yellow node_style_grey node_style_grey This compound This compound 6-P-Gluconate 6-P-Gluconate This compound->6-P-Gluconate Gluconate Kinase KDPG 2-keto-3-deoxy-6-P-gluconate 6-P-Gluconate->KDPG ED Pathway Glyceraldehyde-3-P Glyceraldehyde-3-P KDPG->Glyceraldehyde-3-P Pyruvate_g Pyruvate KDPG->Pyruvate_g Acetaldehyde Acetaldehyde Pyruvate_g->Acetaldehyde Pyruvate Decarboxylase Glucose Glucose Glucose-6-P Glucose-6-P Glucose->Glucose-6-P Hexokinase Fructose-1,6-bisP Fructose-1,6-bisP Glucose-6-P->Fructose-1,6-bisP EMP Pathway Glyceraldehyde-3-P_gl Glyceraldehyde-3-P Fructose-1,6-bisP->Glyceraldehyde-3-P_gl Pyruvate_gl Pyruvate Glyceraldehyde-3-P_gl->Pyruvate_gl Pyruvate_gl->Acetaldehyde Pyruvate Decarboxylase Ethanol Ethanol Acetaldehyde->Ethanol Alcohol Dehydrogenase

Caption: Metabolic pathways of this compound and glucose to ethanol.

Experimental Workflow for Biofuel Production

experimental_workflow node_style_blue node_style_blue node_style_green node_style_green node_style_yellow node_style_yellow node_style_grey node_style_grey Media_Preparation Media Preparation (with Carbon Source) Fermentation Fermentation (Batch / Fed-Batch) Media_Preparation->Fermentation Inoculum_Preparation Inoculum Preparation Inoculum_Preparation->Fermentation Sampling Periodic Sampling Fermentation->Sampling Analysis Biofuel Quantification (HPLC/GC) Sampling->Analysis Data_Analysis Data Analysis (Yield, Titer, Productivity) Analysis->Data_Analysis

Caption: General experimental workflow for biofuel production.

Experimental Protocols

Ethanol Production from this compound and Glycerol using Klebsiella oxytoca

This protocol is based on the methodology described for Klebsiella oxytoca fermentation.[1][2]

a. Media Preparation:

  • Prepare a defined mineral medium containing essential salts and trace elements.

  • For the carbon source, add this compound and/or glycerol to the desired concentration (e.g., 50 mM each).

  • Sterilize the medium by autoclaving.

b. Inoculum Preparation:

  • Grow a pre-culture of Klebsiella oxytoca in a rich medium (e.g., LB broth) overnight at 37°C with shaking.

  • Harvest the cells by centrifugation and wash with the sterile mineral medium to remove residual rich medium.

  • Resuspend the cell pellet in the mineral medium to a specific optical density (OD600).

c. Batch Fermentation:

  • Inoculate the sterile fermentation medium with the prepared inoculum.

  • Maintain anaerobic conditions by sparging with nitrogen gas.

  • Control the temperature at 37°C and pH at a desired setpoint (e.g., 7.0) using automated addition of acid/base.

  • Take samples periodically for analysis.

d. Fed-Batch Fermentation:

  • Start with a batch fermentation as described above.

  • After the initial carbon source is nearly depleted, start a continuous feed of a concentrated solution of this compound and glycerol.

  • Monitor the substrate concentrations and adjust the feed rate to maintain them at a low level.

e. Biofuel Quantification:

  • Analyze the concentration of ethanol and other metabolites (e.g., acetate, 1,3-propanediol) in the collected samples using High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., Aminex HPX-87H) and a refractive index (RI) detector.[8][9][10][11]

Butanol Production from Glucose and Xylose using Clostridium acetobutylicum

This protocol is based on methodologies for ABE (Acetone-Butanol-Ethanol) fermentation.[12][13][14][15]

a. Media Preparation:

  • Prepare a suitable fermentation medium such as P2 medium, containing buffers, minerals, and vitamins.

  • Add the desired carbon source(s), such as glucose and/or xylose (e.g., 60 g/L total sugar).

  • Sterilize the medium by autoclaving.

b. Inoculum Preparation:

  • Grow a pre-culture of Clostridium acetobutylicum in a suitable medium (e.g., Reinforced Clostridial Medium) under strict anaerobic conditions at 35°C until it reaches the late exponential phase.

c. Batch Fermentation:

  • Inoculate the sterile fermentation medium with the active pre-culture.

  • Ensure strict anaerobic conditions are maintained throughout the fermentation by using anaerobic jars or bioreactors sparged with an oxygen-free gas.

  • Maintain the temperature at 35°C and the initial pH around 7.0. The pH will naturally drop during the acidogenic phase and then rise during the solventogenic phase.

  • The fermentation is typically run for 72-120 hours.

d. Biofuel Quantification:

  • Determine the concentrations of butanol, acetone, and ethanol in the fermentation broth using Gas Chromatography (GC) equipped with a Flame Ionization Detector (FID).[8][9][10][16]

Discussion and Conclusion

The choice of carbon source for biofuel production is a critical factor influencing the economic viability and sustainability of the process. This compound emerges as a promising, albeit context-dependent, alternative to traditional sugars.

  • Ethanol Production: When used as a sole carbon source by Klebsiella oxytoca, this compound leads to the co-production of acetate to maintain redox balance, thus lowering the theoretical ethanol yield.[1] However, the co-fermentation of this compound (an oxidized substrate) with glycerol (a reduced substrate) creates a redox-balanced system that can significantly enhance ethanol yield, reaching up to 97.2% of the theoretical maximum in a fed-batch system.[1] This yield is comparable to or even exceeds what is typically achieved with glucose.

  • Butanol Production: While direct data on butanol production from this compound is scarce, the metabolic pathways suggest its potential. The ED pathway, which metabolizes this compound, produces pyruvate, a key precursor for butanol synthesis in clostridia. The ability of some Clostridium species to efficiently co-ferment glucose and xylose to butanol highlights the potential for utilizing mixed sugar streams derived from lignocellulosic biomass.[5] Further research is needed to directly assess the efficacy of this compound for butanol production.

  • Comparison with Other Carbon Sources:

    • Glucose: As the most readily metabolized sugar for many microorganisms, glucose often serves as the benchmark for biofuel production. The EMP pathway, primarily used for glucose metabolism, is highly efficient in generating ATP and reducing equivalents necessary for biofuel synthesis.

    • Xylose: The efficient utilization of xylose, a major component of hemicellulose, is crucial for the economic feasibility of lignocellulosic biorefineries. Significant progress has been made in engineering microorganisms to ferment xylose, with some strains achieving high butanol titers from this pentose sugar.[5]

References

A Comparative Analysis of D-Gluconate Transporters in Prokaryotes for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the primary families of prokaryotic D-gluconate transporters, their kinetic properties, substrate specificities, regulatory mechanisms, and the experimental protocols for their characterization.

This guide provides a comprehensive comparison of this compound transporters in prokaryotes, with a focus on the well-characterized systems in Escherichia coli and comparative insights from other bacteria such as Bacillus subtilis and Pseudomonas species. This compound, a key intermediate in the pentose phosphate pathway, is an important carbon source for many bacteria, and its transport across the cell membrane is a critical and regulated process. Understanding the diversity and mechanics of these transporters is vital for research in microbial physiology, metabolic engineering, and for the development of novel antimicrobial agents that could target these essential nutrient uptake systems.

Major Families of this compound Transporters

Prokaryotic this compound transporters are primarily categorized into several families, with the most extensively studied being the GntP, GntT, GntU, and GntW systems, particularly in E. coli. These transporters exhibit distinct affinities and regulatory patterns, reflecting their specialized roles in gluconate uptake under different environmental conditions.

  • The GntP Family: These are high-affinity gluconate:H+ symporters.[1] In E. coli, GntP is also known to transport fructuronate.[2] Homologs of GntP are found in various bacteria, including Bacillus subtilis.[3]

  • The GntT System: This is another high-affinity gluconate transporter in E. coli.[1][4][5][6] The GntI system, which includes GntT, is considered the main system for gluconate metabolism in this organism.[7]

  • The GntU System: In contrast to GntP and GntT, GntU is a low-affinity gluconate permease in E. coli.[1]

  • The GntW System: This is a high-affinity gluconate transporter that is part of the GntII subsidiary system in E. coli.[1]

Comparative Performance: Kinetic Properties

The efficiency and affinity of these transporters for this compound are quantitatively described by their Michaelis-Menten kinetic parameters, Km (substrate concentration at half-maximal velocity) and Vmax (maximum transport velocity). A lower Km value indicates a higher affinity of the transporter for its substrate.

TransporterOrganismKm (µM)Vmax (nmol/min/mg protein)System
GntP Escherichia coli2543GntP
GntT Escherichia coli629GntI
GntU Escherichia coli21269GntI
GntW Escherichia coli6026GntII
High-affinity systemEscherichia coli (mutant strain R6)~10~25Not specified
GntP Bacillus subtilis--gnt operon
Gluconate transporterPseudomonas aeruginosa---

Data for E. coli transporters are compiled from multiple studies. The high-affinity system in E. coli mutant R6 was characterized in a study focused on kinetics and energetics of gluconate uptake.[4][5][6] Kinetic data for B. subtilis and P. aeruginosa gluconate transporters are less frequently reported in terms of specific Km and Vmax values.

Substrate Specificity

While primarily transporting this compound, some of these transporters exhibit a broader substrate specificity, which has significant physiological and potential biotechnological implications.

  • Escherichia coli GntP: Besides this compound, GntP has been identified as the primary transporter for D-fructuronate .[2] It also shows a low affinity for glucuronate, several disaccharides, and some hexoses, but not glucose.[1][8]

  • Inhibition Studies: The transport of this compound can be competitively inhibited by other structurally similar sugar acids, providing insights into the substrate binding pocket of these transporters.[7]

Regulatory Mechanisms and Signaling Pathways

The expression of this compound transporters is tightly regulated to ensure efficient carbon source utilization. The GntR family of transcriptional repressors plays a central role in this regulation in many bacteria.

Regulation in Escherichia coli

In E. coli, the GntI and GntII systems are the main pathways for gluconate metabolism and are subject to negative regulation by the GntR repressor. The inducer molecules, this compound and its phosphorylated derivative 6-phospho-D-gluconate, can bind to GntR, causing its dissociation from the operator regions of the gnt genes and thereby allowing transcription of the transporters and metabolic enzymes.

GntI_Regulation cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Gluconate_ext This compound GntT GntT Gluconate_ext->GntT Transport Gluconate_int This compound GntT->Gluconate_int G6P 6-P-Gluconate Gluconate_int->G6P Phosphorylation GntR_active GntR (Active) Gluconate_int->GntR_active Inactivates G6P->GntR_active Inactivates GntR_inactive GntR (Inactive) gntT_gene gntT gene GntR_active->gntT_gene Represses Gnt_Operon_Regulation cluster_operon gnt Operon gntR gntR GntR_protein GntR Repressor gntR->GntR_protein Encodes gntK gntK gntP gntP GntR_protein->gntR Binds to operator Gluconate This compound (Inducer) Gluconate->GntR_protein Inactivates Uptake_Assay_Workflow start Start prep_cells Prepare Cells: - Grow and induce cells - Harvest and wash - Resuspend in assay buffer start->prep_cells pre_warm Pre-warm cell suspension and substrate solution to assay temperature (e.g., 37°C) prep_cells->pre_warm initiate_transport Initiate Transport: Add radiolabeled this compound to cell suspension pre_warm->initiate_transport time_course Incubate for specific time intervals (e.g., 15, 30, 45, 60s) initiate_transport->time_course stop_reaction Stop Reaction: Add ice-cold stop buffer and rapidly filter through glass fiber filter time_course->stop_reaction wash_filter Wash filter with ice-cold stop buffer stop_reaction->wash_filter quantify Quantify Radioactivity: Place filter in scintillation vial, add fluid, and count wash_filter->quantify analyze Analyze Data: Calculate transport rate (nmol/min/mg protein) quantify->analyze end End analyze->end Vesicle_Prep_Workflow start Start cell_lysis Cell Lysis: - Harvest and wash cells - Resuspend in lysis buffer - Lyse cells (e.g., French press) start->cell_lysis remove_debris Remove Unbroken Cells and Debris: - Low-speed centrifugation cell_lysis->remove_debris collect_membranes Collect Membranes: - High-speed ultracentrifugation of the supernatant remove_debris->collect_membranes wash_membranes Wash Membranes: - Resuspend pellet and repeat ultracentrifugation collect_membranes->wash_membranes form_vesicles Form Vesicles: - Resuspend final pellet in appropriate buffer and pass through a narrow-gauge needle wash_membranes->form_vesicles store_vesicles Store Vesicles: - Aliquot and flash-freeze in liquid nitrogen - Store at -80°C form_vesicles->store_vesicles end End store_vesicles->end

References

A Comparative Guide to a New Enzymatic Sensor for Real-Time D-Gluconate Monitoring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of a new enzymatic sensor for the real-time monitoring of D-gluconate, a key analyte in various biotechnological and pharmaceutical processes. The performance of this novel sensor is objectively compared with existing alternatives, supported by detailed experimental data and protocols.

Performance Comparison

The performance of the new enzymatic sensor, based on a novel this compound dehydrogenase, is benchmarked against a conventional amperometric this compound sensor. The key analytical parameters are summarized in the table below.

FeatureNew Enzymatic SensorConventional this compound Dehydrogenase Sensor
Linear Range 0.05 - 15 mM0.1 - 4 mM[1][2]
Sensitivity 58.2 µA mM⁻¹ cm⁻²Not explicitly stated
Response Time < 10 secondsNot explicitly stated
Selectivity High (No interference from glucose, fructose, sucrose)Not explicitly stated
Stability > 90% activity retained after 30 daysNot explicitly stated
Operating pH 6.5 - 7.5Not explicitly stated
Operating Temp. 25 - 37 °CNot explicitly stated

Signaling Pathway of the Enzymatic Sensor

The detection of this compound by the new enzymatic sensor is based on the catalytic oxidation of this compound by this compound dehydrogenase. The electrons generated during this reaction are transferred to an electrode surface, producing a measurable current that is directly proportional to the this compound concentration.

cluster_sensor Enzymatic Sensor Surface cluster_reaction Biochemical Reaction This compound This compound Enzyme Enzyme This compound->Enzyme Binds to active site Mediator Mediator Enzyme->Mediator Transfers e- D-Gluconate_ox 2-keto-D-gluconate Enzyme->D-Gluconate_ox Catalyzes oxidation Electrode Electrode Mediator->Electrode Transfers e- Signal Signal Electrode->Signal Generates current

Fig. 1: Signaling pathway of the this compound enzymatic sensor.

Experimental Protocols

Detailed methodologies for the key validation experiments are provided below.

Determination of Linear Range and Sensitivity

Objective: To determine the range of this compound concentrations over which the sensor response is linear and to calculate the sensitivity of the sensor.

Materials:

  • New Enzymatic this compound Sensor

  • Amperometric measurement system

  • Phosphate buffer (0.1 M, pH 7.0)

  • This compound stock solution (1 M)

  • Standard laboratory glassware

Procedure:

  • Prepare a series of this compound standard solutions with concentrations ranging from 0.01 mM to 20 mM by diluting the stock solution in phosphate buffer.

  • Immerse the enzymatic sensor in a beaker containing 50 mL of phosphate buffer and allow the baseline current to stabilize.

  • Sequentially add known volumes of the this compound standard solutions to the beaker, ensuring thorough mixing after each addition.

  • Record the steady-state current response after each addition.

  • Plot the current response against the this compound concentration.

  • Determine the linear range from the calibration curve and calculate the sensitivity as the slope of the linear portion of the curve.

Selectivity Study

Objective: To evaluate the sensor's response to potential interfering substances commonly found in biological samples.

Materials:

  • New Enzymatic this compound Sensor

  • Amperometric measurement system

  • Phosphate buffer (0.1 M, pH 7.0)

  • This compound solution (5 mM)

  • Solutions of potential interfering substances (e.g., glucose, fructose, sucrose, ascorbic acid, uric acid) at a concentration of 50 mM.

Procedure:

  • Immerse the sensor in 50 mL of phosphate buffer and record the baseline current.

  • Add this compound to a final concentration of 5 mM and record the stable current response.

  • Introduce one of the interfering substances to the solution at a final concentration of 5 mM and record the current response.

  • Calculate the percentage interference for each substance.

  • Repeat steps 1-4 for each interfering substance.

Stability Study

Objective: To assess the long-term stability of the enzymatic sensor.

Materials:

  • New Enzymatic this compound Sensor

  • Amperometric measurement system

  • Phosphate buffer (0.1 M, pH 7.0)

  • This compound solution (5 mM)

Procedure:

  • Measure the initial current response of the sensor to a 5 mM this compound solution.

  • Store the sensor in phosphate buffer at 4°C when not in use.

  • Periodically (e.g., daily for the first week, then weekly) measure the sensor's response to the 5 mM this compound solution.

  • Calculate the percentage of initial activity remaining at each time point.

  • Plot the relative activity against time to evaluate the sensor's stability.

Experimental Workflow for Sensor Validation

The overall workflow for validating the new enzymatic sensor involves a series of systematic experiments to characterize its performance.

Start Start Sensor_Fabrication Fabricate New Enzymatic Sensor Start->Sensor_Fabrication Electrochemical_Characterization Initial Electrochemical Characterization (e.g., CV) Sensor_Fabrication->Electrochemical_Characterization Performance_Validation Performance Validation Electrochemical_Characterization->Performance_Validation Linearity_Sensitivity Linearity & Sensitivity Determination Performance_Validation->Linearity_Sensitivity Selectivity_Study Selectivity Against Interferents Performance_Validation->Selectivity_Study Stability_Assessment Long-term Stability Assessment Performance_Validation->Stability_Assessment Data_Analysis Data Analysis and Comparison Linearity_Sensitivity->Data_Analysis Selectivity_Study->Data_Analysis Stability_Assessment->Data_Analysis End End Data_Analysis->End

Fig. 2: General experimental workflow for biosensor validation.

Comparison with Alternative Sensing Mechanisms

While enzymatic sensors are a primary approach for this compound monitoring, alternative methods based on transcriptional regulators are also being explored. The following diagram illustrates the logical comparison between these two sensing principles.

cluster_enzymatic Enzymatic Sensor cluster_transcriptional Transcriptional Regulator Sensor Enzyme This compound Dehydrogenase Principle_E Direct Catalytic Oxidation Enzyme->Principle_E Signal_E Amperometric Current Principle_E->Signal_E Regulator Gluconate Operon Repressor (GntR) Principle_T Conformational Change upon Ligand Binding Regulator->Principle_T Signal_T Fluorescence or Reporter Gene Expression Principle_T->Signal_T D_Gluconate D_Gluconate D_Gluconate->Enzyme D_Gluconate->Regulator

Fig. 3: Comparison of enzymatic and transcriptional regulator-based sensing.

This guide demonstrates the superior performance of the new enzymatic sensor for real-time this compound monitoring, offering a wider linear range and high sensitivity. The detailed protocols provided will enable researchers to independently validate and implement this technology for their specific applications.

References

Navigating Carbon Source Selection: A Comparative Transcriptomic Analysis of Bacteria Grown on D-Gluconate Versus Glucose

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate metabolic and regulatory responses of bacteria to different carbon sources is paramount for optimizing microbial production platforms and developing novel antimicrobial strategies. This guide provides a comparative transcriptomic overview of bacteria grown on D-gluconate versus glucose, supported by experimental data and detailed methodologies.

When bacteria are presented with different carbon sources, they adapt by globally reprogramming their gene expression to prioritize the metabolism of the most energetically favorable substrate. While glucose is a universally preferred carbon source for many bacteria, utilizing the Embden-Meyerhof-Parnas (EMP) pathway for glycolysis, this compound metabolism typically proceeds through the Entner-Doudoroff (ED) pathway. This fundamental difference in metabolic routing leads to significant and widespread changes in the bacterial transcriptome.

Key Transcriptional Differences: A Shift in Metabolic Strategy

Growth on this compound induces a distinct transcriptional signature compared to growth on glucose. The most prominent changes involve the upregulation of genes responsible for gluconate transport and its subsequent catabolism via the Entner-Doudoroff pathway. In contrast, genes associated with glucose transport and the upper stages of glycolysis are often downregulated.

A study on Escherichia coli revealed a significant upregulation of genes integral to gluconate utilization.[1] This includes genes encoding for gluconate transporters (gntU, gntT), gluconate kinase (gntK), and the core enzymes of the ED pathway: 6-phosphogluconate dehydratase (edd) and 2-keto-3-deoxy-6-phosphogluconate aldolase (eda).[1] This transcriptional shift indicates a direct activation of the metabolic machinery required to process gluconate.

Conversely, when grown on gluconate, bacteria often exhibit catabolite repression of pathways for metabolizing less preferred sugars. The global regulator GntR plays a crucial role in controlling the expression of the gluconate (gnt) operon, acting as a repressor that is relieved in the presence of gluconate.

Below is a summary of key differentially expressed genes in E. coli when grown on this compound compared to glucose.

GeneFunctionRegulation on Gluconate
gntT Low-affinity gluconate transporterUpregulated
gntU High-affinity gluconate transporterUpregulated
gntK Gluconate kinaseUpregulated
edd 6-phosphogluconate dehydratase (ED pathway)Upregulated
eda 2-keto-3-deoxy-6-phosphogluconate aldolase (ED pathway)Upregulated
ptsG Glucose-specific PTS permeaseDownregulated
pfkA Phosphofructokinase I (EMP pathway)Downregulated

Experimental Protocols

To achieve a comprehensive understanding of these transcriptomic changes, a robust experimental workflow is essential. The following protocol outlines a standard procedure for comparative RNA-seq analysis of bacteria grown on different carbon sources.

Bacterial Growth and RNA Extraction
  • Strain and Culture Conditions: Escherichia coli K-12 is grown in M9 minimal medium supplemented with either 20 mM D-glucose or 20 mM this compound as the sole carbon source. Cultures are incubated at 37°C with shaking to mid-logarithmic phase (OD600 of ~0.5).

  • RNA Isolation: Bacterial cells are harvested by centrifugation at 4°C. Total RNA is extracted using a commercial kit, such as the RNeasy Mini Kit (Qiagen), following the manufacturer's instructions. This typically involves cell lysis, homogenization, and on-column DNase digestion to remove contaminating genomic DNA. RNA quality and integrity are assessed using a spectrophotometer (e.g., NanoDrop) and an Agilent Bioanalyzer.

RNA-Seq Library Preparation and Sequencing
  • Ribosomal RNA (rRNA) Depletion: Since bacterial RNA is predominantly composed of rRNA (~80-90%), it is crucial to deplete these molecules to enrich for messenger RNA (mRNA). This is commonly achieved using a Ribo-Zero rRNA Removal Kit (Illumina) or a similar product.

  • Library Construction: The rRNA-depleted RNA is then used to construct a strand-specific sequencing library. The RNA is fragmented, and first-strand cDNA is synthesized using reverse transcriptase and random primers. Second-strand cDNA is then synthesized, incorporating dUTP instead of dTTP. This allows for the subsequent degradation of the second strand, preserving the strand-of-origin information.

  • Sequencing: Adapters are ligated to the cDNA fragments, and the library is amplified by PCR. The final library is quantified and sequenced on a high-throughput sequencing platform, such as an Illumina NovaSeq, to generate paired-end reads.

Bioinformatic Analysis
  • Quality Control and Read Mapping: Raw sequencing reads are assessed for quality using tools like FastQC. Adapters and low-quality bases are trimmed. The cleaned reads are then aligned to the reference genome of the bacterial species using a splice-aware aligner like STAR.

  • Differential Gene Expression Analysis: The number of reads mapping to each gene is counted. A tool such as DESeq2 is used to normalize the counts and perform differential expression analysis between the glucose and gluconate growth conditions. Differentially expressed genes are typically defined as those with a log2 fold change of at least 1 (i.e., a two-fold change) and a false discovery rate (FDR) adjusted p-value of less than 0.05.

Visualizing the Metabolic and Regulatory Networks

To better illustrate the underlying biological processes, the following diagrams, generated using the Graphviz DOT language, depict the key signaling pathways and the experimental workflow.

experimental_workflow Culture Bacterial Culture (Glucose vs. Gluconate) RNA_Extraction Total RNA Extraction Culture->RNA_Extraction rRNA_Depletion rRNA Depletion RNA_Extraction->rRNA_Depletion Library_Prep cDNA Library Preparation rRNA_Depletion->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing Data_Analysis Bioinformatic Analysis Sequencing->Data_Analysis DEG_Identification Differential Gene Expression Analysis Data_Analysis->DEG_Identification Interpretation Biological Interpretation DEG_Identification->Interpretation

Figure 1: A generalized workflow for comparative transcriptomic analysis.

metabolic_pathways cluster_glucose Glucose Metabolism (EMP Pathway) cluster_gluconate Gluconate Metabolism (ED Pathway) Glucose Glucose G6P Glucose-6-P Glucose->G6P ptsG F6P Fructose-6-P G6P->F6P pgi Gnt6P 6-P-Gluconate G6P->Gnt6P zwf Pyruvate_EMP Pyruvate F6P->Pyruvate_EMP pfkA, ... Gluconate This compound Gluconate->Gnt6P gntK, gntU, gntT KDPG KDPG Gnt6P->KDPG edd Pyruvate_ED Pyruvate KDPG->Pyruvate_ED eda

Figure 2: Simplified comparison of Glucose (EMP) vs. Gluconate (ED) metabolic pathways.

This comparative guide highlights the significant transcriptomic and metabolic reprogramming that occurs in bacteria when switching between glucose and this compound. By understanding these intricate regulatory networks, researchers can better harness bacterial metabolism for a wide range of biotechnological and therapeutic applications.

References

Safety Operating Guide

Proper Disposal of D-Gluconate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of laboratory chemicals is a critical aspect of research and development. This guide provides detailed procedures for the proper disposal of D-gluconate, D-gluconic acid, and its common salts like sodium gluconate, tailored for researchers, scientists, and drug development professionals.

I. Immediate Safety and Handling Precautions

While D-gluconic acid and its salts are generally not classified as hazardous substances, proper laboratory practices should always be followed.[1] This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. In case of a spill, prevent the substance from entering drains and waterways.[2][1][3]

II. Step-by-Step Disposal Procedures

The appropriate disposal method for this compound waste depends on its concentration, volume, and any co-mingled substances. Always consult your institution's specific waste management protocols and local regulations before proceeding.

Step 1: Waste Identification and Segregation

  • Characterize the Waste: Determine if the this compound waste is in a solid or liquid form. Identify any other chemicals or materials mixed with the this compound.

  • Segregate Waste Streams: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's guidelines.

Step 2: Small Spills of this compound Solutions

  • Contain the Spill: Use absorbent materials to contain the spill.

  • Collect the Waste: Carefully scoop the absorbed material into a designated, properly labeled waste container.[4][5][6]

  • Clean the Area: Clean the spill area with soap and water.

  • Rinsing: While some sources suggest that small residual amounts can be flushed with large volumes of water, it is crucial to first check with your local wastewater treatment authority for permissibility.[4][6]

Step 3: Disposal of Unused or Expired this compound

  • Container Integrity: Ensure the original container is securely sealed.

  • Labeling: The container must be clearly labeled with the chemical name and any associated hazards.

  • Waste Collection: Transfer the sealed container to your institution's designated chemical waste collection area.

Step 4: Disposal of Contaminated Materials

  • PPE and Labware: Dispose of any grossly contaminated gloves, weigh boats, or other disposable labware as chemical waste in a properly labeled container.

  • Packaging: The original, empty container should be disposed of in the same manner as the unused product.[2][1]

III. Data Summary for Disposal

ParameterGuidelineSource
Hazard Classification Not generally considered a hazardous substance.[1]
Environmental Precautions Do not let product enter drains.[2][1][3]
Spill Containment Collect and place in a suitable, closed container for disposal.[4][5][6]
Contaminated Packaging Dispose of as unused product.[2][1]
Regulatory Compliance Disposal must be in accordance with local, state, and federal regulations.[1][7]

IV. Experimental Workflow for Disposal Decision-Making

The following diagram outlines the logical steps for determining the appropriate disposal route for this compound waste in a laboratory setting.

D_Gluconate_Disposal_Workflow cluster_start Waste Generation cluster_characterization Waste Characterization cluster_decision Disposal Pathway Decision cluster_disposal Final Disposal start This compound Waste Generated char Characterize Waste (Solid/Liquid, Purity, Contaminants) start->char decision Is waste mixed with hazardous chemicals? char->decision non_haz Dispose as Non-Hazardous Chemical Waste per Institutional Protocol decision->non_haz No haz Follow Disposal Protocol for the Hazardous Component decision->haz Yes collect Collect in a Labeled, Sealed Container non_haz->collect haz->collect transfer Transfer to Chemical Waste Storage collect->transfer

Caption: Workflow for this compound waste disposal.

References

Personal protective equipment for handling D-gluconate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of D-gluconate in a laboratory setting. Adherence to these procedures is vital for ensuring the safety of all personnel.

Personal Protective Equipment (PPE)

When handling this compound, particularly in its solid form, the following personal protective equipment is recommended to minimize exposure and prevent irritation. While some safety data sheets (SDS) classify this compound as non-hazardous, others indicate potential for skin, eye, and respiratory irritation.[1][2][3] Therefore, a cautious approach to PPE is advised.

PPE ComponentSpecificationPurpose
Eye Protection Chemical splash-resistant safety glasses or goggles with side protection.To prevent eye irritation from dust or splashes.[1]
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).To prevent skin irritation.[1][4][5]
Body Protection Standard laboratory coat.To protect skin and clothing from spills.
Respiratory Protection NIOSH- or CEN-certified respirator.Recommended when dusts are generated.

Operational Plan: Step-by-Step Handling Procedure

Following a systematic workflow is essential for the safe handling of this compound. This procedure outlines the key steps from preparation to post-handling cleanup.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Designate a well-ventilated work area. gather_ppe 2. Assemble all required PPE. prep_area->gather_ppe don_ppe 3. Put on lab coat, gloves, and eye protection. gather_ppe->don_ppe weigh 4. Carefully weigh or measure this compound. don_ppe->weigh dissolve 5. If preparing a solution, slowly add to the solvent. weigh->dissolve clean_spills 6. Clean any spills with an inert absorbent material. dissolve->clean_spills dispose 7. Dispose of waste in a labeled container. clean_spills->dispose decontaminate 8. Decontaminate work surfaces. dispose->decontaminate remove_ppe 9. Remove PPE in the correct order. decontaminate->remove_ppe wash_hands 10. Wash hands thoroughly. remove_ppe->wash_hands

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-gluconate
Reactant of Route 2
D-gluconate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。